Product packaging for Neburon(Cat. No.:CAS No. 555-37-3)

Neburon

Cat. No.: B166421
CAS No.: 555-37-3
M. Wt: 275.17 g/mol
InChI Key: CCGPUGMWYLICGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neburon is a selective phenylurea herbicide that provides a valuable model for investigating the mechanisms of pollutant toxicity in biological research. Its primary application in modern science is as a moderate aryl hydrocarbon receptor (AHR) agonist, used to study how environmental chemicals disrupt endocrine and reproductive functions. Recent research utilizing zebrafish models and mouse granulosa cell lines has demonstrated that exposure to this compound and its metabolites can significantly disrupt ovarian folliculogenesis by altering the expression of genes in the anti-Mullerian hormone (Amh) pathway, leading to accelerated follicular development and poorer oocyte quality . The compound's mechanism of action as an herbicide involves root absorption and the inhibition of photosynthesis at photosystem II . From an environmental science perspective, its behavior in soil is highly dependent on organic matter content, which influences its adsorption, persistence, and phytotoxicity . This combination of defined molecular activity and relevant environmental fate makes this compound a compound of significant interest for ecotoxicological studies, particularly for elucidating the pathways through which AHR-activating substances impact reproductive health and for assessing the long-term ecological risks of pesticide metabolites that retain biological activity . This product is strictly for research purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16Cl2N2O B166421 Neburon CAS No. 555-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-(3,4-dichlorophenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-4-7-16(2)12(17)15-9-5-6-10(13)11(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGPUGMWYLICGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042200
Record name Neburon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-37-3
Record name Neburon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neburon [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neburon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neburon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEBURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXN71654X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Whitepaper: The Inhibitory Effect of Neburon on the Photosystem II Electron Transport Chain

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neburon is a urea-class herbicide that effectively controls a wide range of weeds by targeting the photosynthetic apparatus. Its primary mode of action is the potent and specific inhibition of the Photosystem II (PSII) electron transport chain. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its herbicidal effect. It details this compound's binding to the D1 protein, the subsequent blockage of electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), and the resulting downstream consequences, including the cessation of energy production and the induction of oxidative stress. This document summarizes key quantitative metrics of inhibition and provides detailed experimental protocols for studying these interactions, intended to serve as a comprehensive resource for researchers in plant science, herbicide development, and molecular biology.

The Photosystem II Electron Transport Chain

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to utilize light energy to oxidize water molecules, releasing molecular oxygen and protons, and to transfer the resulting electrons through a series of redox cofactors. This process is the initial step in converting light energy into chemical energy in the form of ATP and NADPH.[2]

The core of PSII's electron transport chain (ETC) involves the following key steps:

  • Light Absorption: The P680 reaction center chlorophyll (B73375) absorbs a photon, becoming excited (P680*).

  • Charge Separation: The excited P680* donates an electron to pheophytin (Pheo), the primary electron acceptor.

  • Electron Transfer to Q_A: The electron is rapidly transferred to a tightly bound plastoquinone (B1678516) molecule, Q_A.

  • Electron Transfer to Q_B: The electron is then transferred from the one-electron carrier Q_A to a loosely bound plastoquinone, Q_B.[3] After accepting two electrons and two protons, the fully reduced plastoquinol (PQH₂) dissociates from its binding site and enters the mobile plastoquinone pool, transferring electrons to the next complex in the chain, cytochrome b₆f.[3]

This electron flow is essential for generating the proton gradient that drives ATP synthesis. Any disruption of this chain can halt photosynthesis and lead to cell death.[4]

PSII_ETC P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB Site (D1 Protein) QA->QB e⁻ PQ_Pool Plastoquinone Pool QB->PQ_Pool PQH₂ Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f e⁻

Caption: The linear electron flow within the Photosystem II complex.

Mechanism of Action of this compound

This compound, like other substituted urea (B33335) herbicides such as Diuron (DCMU), acts as a highly specific inhibitor of PSII.[2][5] Its efficacy stems from its ability to disrupt the electron transport chain at a critical juncture.

Binding to the D1 Protein Q_B Niche

The herbicidal activity of this compound is due to its high-affinity binding to the Q_B binding niche on the D1 protein, a core subunit of the PSII reaction center.[2] This binding is competitive with the native plastoquinone (PQ) molecule.[1] this compound's chemical structure allows it to fit into the hydrophobic pocket of the D1 protein, where it forms hydrogen bonds with key amino acid residues, such as His215 and Ser264, effectively displacing the PQ molecule that would normally occupy this site.[2][6]

Interruption of the Electron Transport Chain

By occupying the Q_B site, this compound physically blocks the transfer of electrons from the reduced primary quinone acceptor, Q_A⁻, to the secondary quinone acceptor, Q_B.[3] This creates a bottleneck in the electron flow. Although the initial light-driven charge separation at P680 can still occur, the electrons cannot proceed past Q_A.

The consequences of this blockage are severe:

  • Inhibition of ATP and NADPH Synthesis: The halted electron flow prevents the reduction of the plastoquinone pool, which in turn stops the pumping of protons across the thylakoid membrane and the subsequent generation of ATP and NADPH, the essential energy currencies for carbon fixation.[2]

  • Formation of Reactive Oxygen Species (ROS): The blockage leads to an over-reduced state of Q_A. The highly energetic charge-separated state (P680⁺Pheo⁻) is prolonged, increasing the probability of charge recombination. This recombination can lead to the formation of a triplet chlorophyll state (³P680*), which readily reacts with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂).[7] This and other ROS initiate lipid peroxidation, destroying membranes and leading to rapid cellular damage and death.[2][7]

Inhibition_Mechanism cluster_D1 D1 Protein cluster_ligands QA QA QB_Site QB Binding Site QA->QB_Site e⁻ This compound This compound This compound->QB_Site Binds & Blocks PQ Plastoquinone PQ->QB_Site Binding Inhibited Electron_Source Electron from Pheophytin Electron_Source->QA e⁻

Caption: this compound competitively binds to the Q_B site on the D1 protein.

Quantitative Assessment of PSII Inhibition

The potency of PSII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). These values represent the concentration of the inhibitor required to reduce PSII activity by 50%. While specific values for this compound can vary based on the species and experimental conditions, they are generally in the low micromolar to nanomolar range, similar to other potent urea-class herbicides.

Herbicide ClassCompound ExampleOrganism/PreparationIC₅₀ Value (µM)Measurement Method
Urea Diuron (DCMU)Pea Thylakoids0.035DPIP Photoreduction
Urea Diuron (DCMU)Pea Thylakoids0.041Chlorophyll Fluorescence (1-Vj)
Triazine TerbuthylazinePea Thylakoids0.052Chlorophyll Fluorescence (1-Vj)
Triazinone MetribuzinPea Thylakoids0.048Chlorophyll Fluorescence (1-Vj)
Benzothiadiazinone BentazonPea Thylakoids1.16DPIP Photoreduction

Data presented for Diuron and other PSII inhibitors are representative and sourced from studies on pea thylakoids.[6][8] this compound's inhibitory profile is expected to be comparable to that of Diuron.

Experimental Protocols for Analysis

Investigating the effects of this compound on PSII involves a suite of biophysical and biochemical techniques. Below are outlines of key experimental protocols.

Experimental_Workflow cluster_assays Biophysical & Biochemical Assays start Plant Material (e.g., Spinach, Pea) iso Isolation of Thylakoid Membranes start->iso treat Incubation with this compound (Concentration Gradient) iso->treat oxy Oxygen Evolution Measurement treat->oxy chloro Chlorophyll a Fluorescence Analysis treat->chloro thermo Thermoluminescence Measurement treat->thermo analysis Data Analysis (e.g., IC50 Calculation) oxy->analysis chloro->analysis thermo->analysis end Conclusion on Inhibitory Potency analysis->end

Caption: A generalized workflow for assessing this compound's effect on PSII.

Isolation of Thylakoid Membranes

This protocol provides active, isolated thylakoids suitable for subsequent assays.

  • Homogenization: Harvest fresh leaves (e.g., spinach or pea) and homogenize them in ice-cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂) using a blender.

  • Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

  • Centrifugation: Centrifuge the filtrate at low speed (e.g., 3,000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.

  • Lysis: Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂) to osmotically shock the chloroplasts and release the thylakoids.

  • Washing: Centrifuge the lysate at a higher speed (e.g., 5,000 x g) for 10 minutes at 4°C. Discard the supernatant and wash the thylakoid pellet with a storage buffer.

  • Quantification: Resuspend the final pellet in a minimal volume of storage buffer. Determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration (e.g., 1-2 mg Chl/mL) and store on ice.

Chlorophyll a Fluorescence Induction (OJIP) Analysis

This non-invasive technique provides detailed information about the status of the PSII electron transport chain.[9][10]

  • Dark Adaptation: Thylakoid samples (or intact leaves) must be dark-adapted for at least 20-30 minutes prior to measurement to ensure all PSII reaction centers are in an open state.[9]

  • Sample Preparation: Dilute the thylakoid suspension to a low chlorophyll concentration (e.g., 10-15 µg Chl/mL) in the assay buffer containing the desired concentration of this compound.

  • Measurement: Use a fluorometer (e.g., a HandyPEA or PAM fluorometer) to apply a short, saturating pulse of light.[9][11] The instrument records the fluorescence emission over time, generating a polyphasic rise known as the OJIP transient.

  • Data Analysis: The blockage of electron flow from Q_A to Q_B by this compound causes a rapid rise to the maximum fluorescence (F_M), altering the shape of the OJIP curve. Parameters such as F_v/F_m (maximum quantum yield of PSII) and V_j (relative variable fluorescence at the J-step) are calculated to quantify the degree of inhibition.[8][12] The 1-V_j parameter is particularly sensitive for detecting inhibitors that block the Q_B site.[8][13]

Thermoluminescence Measurement

Thermoluminescence (TL) arises from the light-induced charge recombination in PSII, providing insights into the redox states of its components.[14]

  • Sample Preparation: Prepare dark-adapted thylakoid samples with and without this compound.

  • Excitation: Cool the sample to a low temperature (e.g., -10°C) and illuminate with a single, saturating flash of light to induce charge separation.

  • Heating and Detection: Warm the sample at a constant rate (e.g., 20°C/min) in the dark. A photomultiplier tube detects the light emitted as charge pairs recombine at specific temperatures.

  • Analysis: In untreated samples, recombination of the S₂/S₃Q_B⁻ state produces the "B-band" around 25-30°C. In the presence of this compound, electron transfer to Q_B is blocked. This leads to the disappearance of the B-band and the appearance of a prominent "Q-band" at a lower temperature (around 5-10°C), which results from the recombination of the S₂Q_A⁻ pair.[14] This shift is a definitive signature of Q_B site inhibition.

Conclusion

This compound is a potent herbicide that functions by directly targeting and inhibiting the Photosystem II electron transport chain. Its mechanism involves competitive binding to the Q_B plastoquinone-binding site on the D1 protein, which halts electron flow, prevents the formation of chemical energy, and triggers the production of destructive reactive oxygen species. The detailed experimental protocols and quantitative data frameworks presented here provide a robust basis for the continued study and characterization of this compound and other PSII-inhibiting compounds, aiding in the development of more effective herbicides and the understanding of photosynthetic regulation.

References

In-Depth Technical Guide to the Physicochemical Properties of Neburon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Neburon, a substituted urea (B33335) herbicide. The information is curated for research and development purposes, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes.

Core Physicochemical Data

This compound (IUPAC name: 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a solid, off-white crystalline compound.[1] Its fundamental physicochemical properties are summarized in the tables below, providing a foundation for understanding its environmental fate, biological activity, and for developing analytical methods.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₁₆Cl₂N₂O
Molecular Weight 275.17 g/mol
CAS Number 555-37-3
Appearance Crystalline solid, Off-white[1]
Melting Point 101.5-103 °C
Boiling Point 417.3 ± 45.0 °C (Predicted)
Density 1.3192 g/cm³ (Rough Estimate)
Table 2: Solubility and Partitioning Behavior of this compound
PropertyValueTemperature (°C)Reference(s)
Water Solubility 4.8 mg/L24
logP (Octanol-Water Partition Coefficient) 3.8Not Specified[2]
Vapor Pressure 1.01E-06 mm Hg25[3]
Henry's Law Constant 1.25E-09 atm-m³/mole25[3]
Table 3: Acid-Base Properties of this compound
PropertyValueReference(s)
pKa 13.55 ± 0.70 (Predicted)

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point of this compound is determined using the capillary method.

Methodology:

  • A small, finely powdered sample of dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 3 mm.

  • The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated metal block or a Thiele tube with a suitable liquid bath).

  • The temperature is raised at a rate of approximately 3°C per minute until it is about 10°C below the expected melting point.

  • The heating rate is then slowed to 1-2°C per minute.

  • The temperatures at which the substance first begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (Adapted from OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 24°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The experiment is repeated to ensure reproducibility.

Partition Coefficient (logP) Determination (Adapted from OECD Guideline 107)

The shake-flask method is commonly used to determine the n-octanol/water partition coefficient.

Methodology:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • A known amount of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.

  • A measured volume of this solution is placed in a separatory funnel with a measured volume of the other (immiscible) phase.

  • The funnel is shaken until equilibrium is reached (e.g., for several hours).

  • The two phases are separated by centrifugation.

  • The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC or GC-MS).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action and Degradation Pathways

Inhibition of Photosystem II

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII). It acts by blocking the electron transport chain, a critical process for energy conversion in plants.

Signaling Pathway: this compound binds to the D1 protein, a key component of the PSII reaction center in the thylakoid membranes of chloroplasts.[4][5] This binding event physically obstructs the binding site of plastoquinone (B1678516) (PQ), the mobile electron carrier.[6] By preventing the reduction of plastoquinone, this compound effectively halts the flow of electrons from PSII, leading to a buildup of high-energy electrons and the generation of reactive oxygen species (ROS). This oxidative stress ultimately causes cellular damage and plant death.

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein Electron Electron Flow PSII->Electron Initiates PQ_site Plastoquinone (PQ) Binding Site Light Light Energy Light->PSII Excites Electron->PQ_site Blocked by this compound ROS Reactive Oxygen Species (ROS) Electron->ROS Leads to This compound This compound This compound->PQ_site CellDeath Cell Death ROS->CellDeath Causes

Mechanism of Photosystem II Inhibition by this compound

Experimental Workflow for Analyzing this compound Residues

The analysis of this compound residues in environmental samples like soil and water typically involves extraction followed by chromatographic analysis.

Workflow:

  • Sample Collection: Representative samples of soil or water are collected from the area of interest.

  • Extraction: this compound is extracted from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol). Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analyte and remove interfering substances.

  • Analysis: The extract is then analyzed using either High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] These techniques separate this compound from other compounds in the extract and provide quantitative data on its concentration.

  • Data Interpretation: The results are compared to calibration standards to determine the concentration of this compound in the original sample.

G Sample Soil/Water Sample Collection Extraction Extraction with Organic Solvent (e.g., Acetonitrile) Sample->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Analysis Chromatographic Analysis (HPLC or GC-MS) Cleanup->Analysis Quantification Quantification and Data Interpretation Analysis->Quantification

Analytical Workflow for this compound Residue Analysis

Microbial Degradation Pathway

In the environment, this compound is subject to microbial degradation, which is a key process in its dissipation from soil and water. The degradation of phenylurea herbicides like this compound typically proceeds through a series of enzymatic reactions.

Degradation Steps: The primary degradation pathway involves the stepwise N-dealkylation of the urea side chain. This is followed by hydrolysis of the urea linkage to yield 3,4-dichloroaniline. This aniline (B41778) derivative can then undergo further degradation through ring hydroxylation and eventual ring cleavage by soil microorganisms.

G This compound This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) Dealkylation1 N-demethylation/ N-debutylation This compound->Dealkylation1 Intermediate Substituted Phenylurea Intermediate Dealkylation1->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Aniline 3,4-dichloroaniline Hydrolysis->Aniline RingCleavage Ring Hydroxylation & Cleavage Aniline->RingCleavage Products Further Degradation Products RingCleavage->Products

References

Neburon: A Technical Guide to a Selective Pre-Emergence Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon, a substituted urea (B33335) herbicide, serves as a selective pre-emergence agent for the control of certain annual grasses and broadleaf weeds. Its primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), a critical process in plant energy metabolism. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols for efficacy and mechanistic studies are presented, alongside quantitative data summarized for comparative analysis. Visual representations of its molecular signaling pathway and typical experimental workflows are provided to facilitate a comprehensive understanding for research and development applications.

Chemical and Physical Properties

This compound [1-butyl-3-(3,4-dichlorophenyl)-1-methylurea] is a crystalline solid with low water solubility, a key characteristic for a pre-emergence herbicide intended to remain in the upper soil layers.[1][2] Its properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea[3]
CAS Number 555-37-3[3]
Molecular Formula C₁₂H₁₆Cl₂N₂O[4]
Molecular Weight 275.17 g/mol [4]
Appearance White crystalline solid[5]
Melting Point 101.5-103 °C[5]
Boiling Point 417.3 °C at 760 mmHg[5]
Water Solubility 4.8 mg/L (48 ppm) at 24-25 °C[2]
Vapor Pressure 6 x 10⁻⁸ mmHg at 25 °C[6]
LogP (Octanol-Water Partition Coefficient) 4.33[5]

Mechanism of Action: Photosystem II Inhibition

This compound exerts its herbicidal activity by disrupting photosynthesis.[7] Specifically, it functions as a Photosystem II (PSII) inhibitor, a common mode of action for urea-based herbicides.[7] It is absorbed through the roots of emerging seedlings and translocated to the chloroplasts, the site of photosynthesis.[7]

Within the chloroplast, this compound binds to the D1 quinone-binding protein in the PSII complex. This binding event blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, plastoquinone (B1678516) (QB). The blockage of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation, ultimately leading to plant starvation and death. The disruption also leads to the formation of reactive oxygen species, causing rapid cellular damage.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- Plastoquinone Plastoquinone Pool QB_Site->Plastoquinone e- This compound This compound This compound->QB_Site Inhibition Light Light Energy (Photon) Light->P680

Caption: this compound's inhibition of the photosynthetic electron transport chain at PSII.

Efficacy and Selectivity

This compound is effective against a range of annual grasses and broadleaf weeds. Its selectivity is primarily based on differential metabolism and placement in the soil. Tolerant crops are typically able to metabolize this compound into non-phytotoxic compounds more rapidly than susceptible weed species. Furthermore, its low water solubility keeps it concentrated in the top layer of soil where many weeds germinate, while deeper-rooted crops can grow with minimal exposure.

Toxicological Summary

This compound exhibits low acute oral toxicity in mammals.[1] However, it is classified as harmful if swallowed.[3][8] The following table summarizes key toxicological data.

EndpointOrganismValueReference(s)
Acute Oral LD₅₀ Rat>11,000 mg/kg
Acute Intravenous LD₅₀ Mouse180 mg/kg[1]
Algae Acute EC₅₀ Freshwater Algae0.039 mg/L (growth rate)[7]
GHS Classification -Warning: Harmful if swallowed (H302)[2][3]

Environmental Fate

The environmental persistence and behavior of this compound are influenced by soil type, microbial activity, and sunlight.

  • Soil: this compound is primarily degraded in the soil by microbial action.[1] The degradation process involves dealkylation of the terminal nitrogen and ring hydroxylation.[1] Its residual activity in soil is typically limited to 3 to 4 months.[1] Due to its low water solubility and high soil adsorption coefficient, it has a low potential for leaching into groundwater.[6]

  • Photodegradation: When exposed to sunlight on the soil surface, this compound can undergo photolysis, with a reported half-life of 5 days.[6]

  • Hydrolysis: The herbicide is stable under normal environmental conditions but will hydrolyze under basic conditions.[1]

Experimental Protocols

Protocol for Pre-Emergence Herbicide Efficacy Testing

This protocol outlines a general procedure for evaluating the pre-emergence efficacy of this compound in a greenhouse or controlled environment setting.

1. Soil Preparation and Potting:

  • Use a standardized soil mix (e.g., sandy loam or loam) with known organic matter content and pH.
  • Fill pots or trays (e.g., 10 cm x 10 cm) with the soil, ensuring consistent compaction.

2. Seeding:

  • Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a tolerant crop species at a uniform, shallow depth (e.g., 1-2 cm).
  • Include a susceptible population as a positive control for treatment efficacy.[9]

3. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with water to create a series of application rates. Include a non-ionic surfactant if required by the formulation.
  • Apply the herbicide solution evenly to the soil surface using a calibrated laboratory sprayer that simulates field application.[10] Application should occur after seeding but before weed or crop emergence (PRE).[10]
  • Include an untreated control and a vehicle control (sprayed with solvent/water mixture without this compound).

4. Incubation and Growth:

  • Move the treated pots to a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
  • Water the pots as needed, typically with overhead irrigation to simulate rainfall for herbicide activation.[11]

5. Assessment:

  • At a predetermined time point (e.g., 14-21 days after treatment), assess the efficacy.
  • Visual assessment: Rate weed control on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.
  • Quantitative assessment: Count the number of surviving plants and measure the shoot fresh or dry weight.[9]
  • Express results as a percentage of the untreated control.

A[label="1. Soil Preparation\n& Potting"]; B[label="2. Seed Planting\n(Weeds & Crop)"]; C [label="3. Pre-Emergence Application\n(this compound at various rates)"]; D [label="4. Incubation\n(Controlled Environment)"]; E [label="5. Data Collection\n(Visual Rating, Plant Count, Biomass)"]; F [label="6. Analysis\n(Dose-Response Curve, ED50)"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for a pre-emergence herbicide efficacy study.
Protocol for Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This protocol measures the effect of this compound on PSII activity by analyzing changes in chlorophyll (B73375) fluorescence, a sensitive indicator of photosynthetic electron transport.

1. Plant Material:

  • Grow a susceptible plant species (e.g., Pisum sativum or Spinacia oleracea) under controlled light and temperature conditions.

2. Thylakoid Membrane Isolation:

  • Harvest fresh leaf tissue and homogenize in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like HEPES-KOH).
  • Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.
  • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
  • Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoid membranes.
  • Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer and determine the chlorophyll concentration spectrophotometrically.

3. Herbicide Treatment:

  • Dilute the thylakoid suspension to a standardized chlorophyll concentration.
  • Add varying concentrations of this compound (dissolved in a carrier solvent like DMSO or ethanol) to the thylakoid samples. Include a control with only the carrier solvent.
  • Incubate the samples in the dark for a short period (e.g., 5-10 minutes) to allow for herbicide binding.

4. Fluorescence Measurement:

  • Use a pulse-amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence.
  • Dark-adapt the samples before measurement.
  • Measure the variable fluorescence (Fv/Fm), which represents the maximum quantum efficiency of PSII. A decrease in Fv/Fm indicates inhibition of PSII.
  • Alternatively, measure the fluorescence induction kinetics (Kautsky curve) to observe changes in the different fluorescence levels (O, J, I, P), which reflect the redox state of the electron acceptors in PSII.

5. Data Analysis:

  • Plot the fluorescence parameter (e.g., Fv/Fm or percent inhibition) against the logarithm of the this compound concentration.
  • Calculate the IC₅₀ value, which is the concentration of this compound required to cause 50% inhibition of PSII activity.

Conclusion

This compound remains a relevant compound for researchers studying urea-based herbicides and the mechanisms of photosynthesis inhibition. Its well-defined mode of action, coupled with its physical properties that favor pre-emergence application, provides a clear case study in herbicide design. The protocols and data presented in this guide offer a technical foundation for further investigation into its biological activity, environmental interactions, and potential applications in the development of novel weed management strategies.

References

The Role of Neburon as a Plant Growth Regulator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon, a phenylurea herbicide, primarily functions as a potent inhibitor of photosynthesis in target plant species. While not a plant growth promoter, its role as a regulator of plant development is significant, albeit through inhibitory mechanisms. This technical guide provides a comprehensive overview of this compound's mode of action, its quantifiable effects on plant growth, and the underlying signaling pathways it disrupts. Due to the limited availability of specific quantitative data for this compound, this guide incorporates representative data from the closely related and extensively studied phenylurea herbicide, Diuron, to illustrate dose-dependent effects. Detailed experimental protocols for assessing the impact of such compounds are also provided, alongside visualizations of key molecular pathways and experimental workflows.

Introduction

This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a selective, systemic herbicide absorbed primarily by the roots of plants. Its primary application is in the pre-emergence control of annual grasses and broadleaf weeds in various agricultural and horticultural settings. The regulatory action of this compound on plant growth stems from its ability to interfere with a fundamental metabolic process: photosynthesis. By disrupting the photosynthetic electron transport chain, this compound effectively halts the plant's ability to produce energy, leading to growth inhibition and eventual death. Understanding the precise mechanisms and quantitative effects of this compound is crucial for its effective and safe use, as well as for the development of new herbicidal compounds and strategies to mitigate weed resistance.

Mechanism of Action

The primary molecular target of this compound is the D1 protein, a core component of Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. This compound acts as a competitive inhibitor at the QB binding site on the D1 protein. This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By binding to the QB site, this compound physically blocks the binding of plastoquinone, thereby interrupting the photosynthetic electron transport chain.

The inhibition of electron flow from the primary quinone acceptor (QA) to QB has two major consequences:

  • Cessation of ATP and NADPH Production: The blockage of electron transport halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle. This starves the plant of the essential building blocks for growth and development.

  • Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to an over-reduction of the photosynthetic apparatus and the formation of highly reactive molecules, particularly triplet chlorophyll (B73375) and singlet oxygen (1O2). These ROS initiate a cascade of oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage, chlorophyll bleaching (chlorosis), and ultimately, cell death (necrosis).

Neburon_Mechanism_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein (QB Site) PSII->D1 houses e_transport Electron Transport Chain PSII->e_transport initiates O2 O2 PSII->O2 releases PQ Plastoquinone (PQ) D1->PQ binds Inhibition Inhibition of Electron Transport D1->Inhibition ATP_NADPH ATP & NADPH Production e_transport->ATP_NADPH Light Light Energy (Photons) Light->PSII H2O H2O H2O->PSII e- donor Calvin_Cycle Calvin Cycle (CO2 Fixation) ATP_NADPH->Calvin_Cycle Growth Plant Growth (Sugars, Biomass) ATP_NADPH->Growth fuels Calvin_Cycle->Growth This compound This compound This compound->D1 Binds to QB site Inhibition->ATP_NADPH blocks Inhibition->Growth inhibits ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS leads to Cell_Death Oxidative Stress & Cell Death ROS->Cell_Death

Caption: Mechanism of this compound's inhibitory action on Photosystem II.

Signaling Pathways Disrupted by this compound

The primary signaling event initiated by this compound is the disruption of the photosynthetic electron transport chain. This event triggers a cascade of downstream signaling responses, primarily mediated by the production of reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Signaling

The blockage of electron flow in Photosystem II leads to the rapid accumulation of ROS, such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−), which are subsequently converted to hydrogen peroxide (H2O2). While highly damaging at high concentrations, at lower levels, these ROS molecules act as signaling messengers, initiating a stress response within the plant.

Key aspects of ROS signaling induced by PSII inhibition include:

  • Activation of Defense Genes: ROS can act as second messengers to activate transcription factors, leading to the upregulation of genes involved in stress responses, such as those encoding antioxidant enzymes (e.g., superoxide dismutase, catalase, ascorbate (B8700270) peroxidase), heat shock proteins, and enzymes involved in the biosynthesis of protective secondary metabolites.

  • Programmed Cell Death (PCD): Prolonged or high levels of ROS can trigger PCD, a genetically controlled process that leads to the dismantling of the cell. This is a key factor in the development of necrotic lesions observed in herbicide-treated plants.

  • Hormonal Crosstalk: ROS signaling pathways are intricately linked with the signaling networks of plant hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene. The accumulation of ROS can modulate the synthesis and signaling of these hormones, which in turn regulate a wide range of defense and developmental processes.

ROS_Signaling_Pathway cluster_cellular_responses Cellular Responses cluster_downstream_effects Downstream Effects This compound This compound Application PSII_Inhibition Photosystem II Inhibition This compound->PSII_Inhibition ROS_Production Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, H₂O₂) PSII_Inhibition->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Signaling_Cascade ROS Signaling Cascade ROS_Production->Signaling_Cascade Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein & DNA Damage Oxidative_Stress->Protein_Damage Gene_Expression Altered Gene Expression (e.g., defense genes, antioxidant enzymes) Signaling_Cascade->Gene_Expression Hormonal_Crosstalk Hormonal Crosstalk (SA, JA, Ethylene) Signaling_Cascade->Hormonal_Crosstalk PCD Programmed Cell Death (PCD) Signaling_Cascade->PCD Growth_Inhibition Growth Inhibition & Necrosis Lipid_Peroxidation->Growth_Inhibition Protein_Damage->Growth_Inhibition PCD->Growth_Inhibition

Caption: Downstream signaling pathways initiated by this compound-induced ROS.

Quantitative Effects on Plant Growth

The application of this compound results in a dose-dependent inhibition of various plant growth parameters. Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for the closely related phenylurea herbicide, Diuron, which shares the same mode of action. This data illustrates the expected inhibitory effects of this compound on plant growth.

Effects on Seed Germination and Seedling Vigor

Table 1: Representative Dose-Response of Diuron on Seed Germination and Seedling Vigor of Wheat (Triticum aestivum)

Diuron Concentration (mg/L)Germination (%)Germination SpeedSeedling Vigor Index
0 (Control)98 ± 2.115.6 ± 1.22850 ± 150
0.195 ± 3.514.2 ± 1.52200 ± 210
0.582 ± 4.211.5 ± 1.81540 ± 180
1.065 ± 5.18.1 ± 2.0850 ± 120
5.020 ± 6.83.2 ± 1.5150 ± 50
10.05 ± 2.51.1 ± 0.825 ± 15

Data is hypothetical and for illustrative purposes, based on typical dose-response curves for phenylurea herbicides.

Effects on Root and Shoot Growth

Table 2: Representative Dose-Response of Diuron on Root and Shoot Elongation of Ryegrass (Lolium perenne) after 14 days

Diuron Concentration (mg/L)Root Length (cm)Shoot Length (cm)
0 (Control)8.5 ± 0.812.2 ± 1.1
0.057.2 ± 0.910.8 ± 1.3
0.15.1 ± 1.18.5 ± 1.5
0.52.3 ± 0.74.1 ± 1.0
1.00.8 ± 0.41.5 ± 0.6
2.0< 0.2< 0.5

Data is hypothetical and for illustrative purposes, based on typical dose-response curves for phenylurea herbicides.

Effects on Plant Biomass

Table 3: Representative Dose-Response of Diuron on Fresh and Dry Weight of Broadleaf Weed (Amaranthus retroflexus) after 21 days

Diuron Concentration (mg/kg soil)Fresh Weight (g)Dry Weight (g)
0 (Control)5.8 ± 0.60.62 ± 0.07
0.14.2 ± 0.50.45 ± 0.06
0.52.1 ± 0.40.23 ± 0.04
1.00.9 ± 0.20.10 ± 0.02
2.00.2 ± 0.10.02 ± 0.01
5.0< 0.05< 0.005

Data is hypothetical and for illustrative purposes, based on typical dose-response curves for phenylurea herbicides.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the plant growth regulatory (inhibitory) effects of this compound.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To determine the effect of a range of this compound concentrations on the germination and early seedling growth of a target plant species.

Materials:

  • This compound stock solution (analytical grade)

  • Sterile distilled water

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Seeds of the target plant species (e.g., Triticum aestivum, Lolium perenne)

  • Growth chamber with controlled temperature and light/dark cycle

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mg/L) by diluting the stock solution with sterile distilled water.

  • Seed Sterilization: Surface sterilize the seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective this compound test solution or sterile water (control) to each dish.

  • Sowing: Arrange 25-50 seeds (depending on seed size) evenly on the filter paper in each Petri dish using sterile forceps.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • Germination Count: Count the number of germinated seeds (radicle emergence > 2 mm) daily for 7-14 days.

    • Germination Speed: Calculate the germination speed using an appropriate index (e.g., Timson's index).

    • Root and Shoot Length: At the end of the experiment, measure the root and shoot length of a representative sample of seedlings from each dish.

    • Seedling Vigor Index: Calculate the seedling vigor index as: (mean root length + mean shoot length) x germination percentage.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 2: Whole Plant Dose-Response Assay (Pot Study)

Objective: To evaluate the dose-dependent effect of soil-applied this compound on the growth and biomass of a target plant species.

Materials:

  • This compound formulation

  • Pots (e.g., 10 cm diameter)

  • Potting medium (e.g., a mixture of soil, sand, and peat)

  • Seeds or seedlings of the target plant species

  • Greenhouse with controlled environmental conditions

  • Balance for weighing biomass

Procedure:

  • Soil Treatment: Prepare a series of this compound concentrations in the soil (e.g., 0, 0.1, 0.5, 1, 2, 5 mg/kg soil). This can be achieved by spraying the calculated amount of this compound solution onto a known weight of soil and mixing thoroughly.

  • Potting: Fill the pots with the treated or control soil.

  • Sowing/Transplanting: Sow a predetermined number of seeds or transplant uniform seedlings into each pot.

  • Growth Conditions: Place the pots in a greenhouse under optimal growth conditions for the chosen plant species (e.g., temperature, light, humidity). Water the plants as needed, avoiding leaching.

  • Data Collection (after a set growth period, e.g., 21-28 days):

    • Visual Injury Assessment: Score the plants for visual signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0-100%.

    • Plant Height: Measure the height of the main shoot.

    • Biomass Determination: Carefully remove the plants from the soil, wash the roots, and separate the shoots and roots.

      • Fresh Weight: Weigh the fresh shoots and roots immediately.

      • Dry Weight: Dry the shoots and roots in an oven at 70°C until a constant weight is achieved, then record the dry weight.

  • Statistical Analysis: Analyze the data using regression analysis to determine the dose-response relationship and calculate parameters such as the GR50 (the concentration of herbicide that causes a 50% reduction in plant growth).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Growth cluster_data Data Collection & Analysis Prep_Solutions Prepare this compound Test Solutions Petri_Dish_Assay Petri Dish Assay: - Add solution to filter paper - Sow seeds Prep_Solutions->Petri_Dish_Assay Seed_Sterilization Surface Sterilize Seeds Seed_Sterilization->Petri_Dish_Assay Soil_Treatment Prepare Treated Soil (for pot study) Pot_Study_Assay Pot Study Assay: - Fill pots with treated soil - Sow seeds or transplant seedlings Soil_Treatment->Pot_Study_Assay Growth_Chamber Incubate in Growth Chamber (controlled conditions) Petri_Dish_Assay->Growth_Chamber Greenhouse Grow in Greenhouse (controlled conditions) Pot_Study_Assay->Greenhouse Germination_Data Collect Germination Data: - Germination % - Germination Speed Growth_Chamber->Germination_Data Seedling_Data Collect Seedling Data: - Root & Shoot Length - Vigor Index Growth_Chamber->Seedling_Data Whole_Plant_Data Collect Whole Plant Data: - Visual Injury - Plant Height - Fresh & Dry Biomass Greenhouse->Whole_Plant_Data Analysis Statistical Analysis (ANOVA, Regression) Germination_Data->Analysis Seedling_Data->Analysis Whole_Plant_Data->Analysis

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

This compound's role as a plant growth regulator is unequivocally inhibitory, stemming from its potent and specific disruption of Photosystem II. By blocking the photosynthetic electron transport chain, this compound not only deprives the plant of essential energy but also triggers a cascade of oxidative stress and downstream signaling events that ultimately lead to cellular demise. While specific quantitative data for this compound remains less accessible in the public domain, the representative data from the analogous herbicide Diuron provides a clear illustration of its dose-dependent negative impact on germination, growth, and biomass accumulation. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and other PSII-inhibiting herbicides. A deeper understanding of the intricate signaling networks activated by such compounds will be pivotal for developing more effective weed management strategies and for designing next-generation herbicides with improved selectivity and environmental profiles.

Neburon's Mechanism of Photosynthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neburon is a phenylurea herbicide that effectively controls weeds by inhibiting photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). This compound competitively binds to the QB binding site on the D1 protein of the PSII reaction center, thereby displacing the native electron acceptor, plastoquinone (B1678516).[1][2][3][4] This blockage halts the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), leading to a cessation of CO2 fixation and the production of ATP and NADPH necessary for plant growth.[5][6] The subsequent buildup of highly reactive molecules causes lipid and protein membrane destruction, resulting in cellular leakage and rapid plant death.[5][7] This guide provides an in-depth technical overview of this compound's mode of action, including quantitative data on its inhibitory effects and detailed experimental protocols for its study.

Molecular Mechanism of Action

The photosynthetic electron transport chain, located in the thylakoid membranes of chloroplasts, is the primary target of this compound.[1][7]

2.1 Binding to the D1 Protein of Photosystem II

This compound, as a urea-class herbicide, specifically targets the D1 protein, a core component of the PSII reaction center.[1][2][3] It competitively inhibits the binding of plastoquinone (PQ) at the QB site.[2] The higher binding affinity of this compound for this site compared to plastoquinone effectively blocks the electron flow from QA to QB.[2][3] This inhibitory action is due to the formation of hydrogen bonds with amino acid residues within the QB binding pocket, such as His215.[1][4]

2.2 Interruption of the Electron Transport Chain

The binding of this compound to the D1 protein physically obstructs the docking of plastoquinone, the mobile electron carrier that shuttles electrons from PSII to the cytochrome b6f complex.[3][8][9] This interruption leads to an accumulation of reduced QA and prevents the re-oxidation of the primary electron donor of PSII, P680. Consequently, the entire linear electron flow is halted.

2.3 Downstream Effects and Phytotoxicity

The blockage of electron transport has several critical downstream effects:

  • Cessation of ATP and NADPH Production: The lack of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Similarly, the reduction of NADP+ to NADPH at Photosystem I ceases.[6]

  • Formation of Reactive Oxygen Species (ROS): The highly energized state of the blocked PSII reaction center leads to the formation of triplet chlorophyll (B73375) and subsequently singlet oxygen, a highly damaging reactive oxygen species.[10]

  • Oxidative Damage: ROS cause rapid peroxidation of lipids in the thylakoid membranes and degradation of proteins, including the D1 protein itself.[5][7] This leads to a loss of membrane integrity, cellular leakage, and ultimately, cell death, manifesting as chlorosis and necrosis of the plant tissue.[5][11]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of herbicides like this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound can vary depending on the plant species and experimental conditions, phenylurea herbicides are known for their high efficacy. For comparison, the related urea (B33335) herbicide Diuron has an IC50 value of 1.9 µmol/L for the inhibition of photosynthetic electron transport in spinach chloroplasts.[12]

Parameter Description Typical Value Range for Phenylurea Herbicides Reference Compound (Diuron)
IC50 The concentration of the inhibitor required to reduce the rate of a biological process by 50%. In this context, it refers to the inhibition of photosynthetic electron transport.Low micromolar (µM) to nanomolar (nM) range.1.9 µmol/L[12]

Experimental Protocols

The study of this compound's mode of action involves several key experimental techniques.

4.1 Isolation of Thylakoid Membranes

This protocol is fundamental for in vitro studies of photosynthetic electron transport and herbicide binding.

  • Objective: To isolate functionally active thylakoid membranes from plant tissue.

  • Materials:

    • Fresh plant leaves (e.g., spinach, pea)[1]

    • Grinding buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 300 mM sucrose, 5 mM MgCl2)[1]

    • Wash buffer (e.g., 25 mM MES-NaOH pH 6.0, 10 mM NaCl, 5 mM MgCl2)[1]

    • Blender, centrifuge, miracloth.

  • Procedure:

    • Homogenize fresh leaves in ice-cold grinding buffer.[1][13]

    • Filter the homogenate through miracloth to remove large debris.[13]

    • Centrifuge the filtrate at low speed (e.g., 1500 x g for 10 min) to pellet the chloroplasts.[1]

    • Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

    • Centrifuge at a higher speed (e.g., 3000 x g for 10 min) to pellet the thylakoid membranes.[1]

    • Wash the thylakoid pellet with wash buffer to remove stromal contaminants.[1]

    • Resuspend the final thylakoid pellet in a suitable buffer for subsequent assays.

    • Determine the chlorophyll concentration spectrophotometrically.[13]

4.2 Measurement of Photosynthetic Electron Transport (Hill Reaction)

  • Objective: To measure the rate of electron transport in isolated thylakoids and assess the inhibitory effect of this compound.

  • Principle: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is used to measure the rate of electron flow from water to a point after PSII. The reduction of DCPIP is monitored as a decrease in absorbance.[1]

  • Procedure:

    • Prepare a reaction mixture containing isolated thylakoids, buffer, and DCPIP.

    • Add varying concentrations of this compound to different reaction tubes.

    • Expose the samples to a light source to initiate photosynthesis.

    • Measure the change in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

    • Calculate the rate of electron transport and determine the IC50 value for this compound.

4.3 Chlorophyll a Fluorescence Measurement

  • Objective: To non-invasively assess the effect of this compound on the efficiency of Photosystem II photochemistry.[14][15]

  • Principle: Changes in chlorophyll fluorescence emission provide information about the redox state of QA. When electron transport is blocked by this compound, QA becomes and remains reduced, leading to an increase in the initial fluorescence (F0) and a rapid rise to the maximum fluorescence (Fm), altering the polyphasic fluorescence transient (OJIP curve).[1][14]

  • Procedure:

    • Treat whole plants or detached leaves with different concentrations of this compound.

    • Dark-adapt the samples for a minimum of 30 minutes.[14]

    • Use a modulated fluorometer to measure the chlorophyll fluorescence induction curve.[1][15]

    • A saturating pulse of light is applied to measure the maximum fluorescence (Fm).

    • Analyze parameters such as the maximum quantum yield of PSII (Fv/Fm = (Fm - F0)/F0) and the shape of the OJIP transient to quantify the inhibitory effect of this compound.[14][16]

Visualizations

5.1 Signaling Pathway of this compound's Inhibition

Neburon_Inhibition_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- Block BLOCKS Electron Flow QA->Block Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone e- QB_site->Block Cytb6f Cytochrome b6f Complex Plastoquinone->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI This compound This compound This compound->QB_site Competitively Binds ROS Reactive Oxygen Species (ROS) Formation Block->ROS Leads to Damage Membrane Damage & Cell Death ROS->Damage

Caption: this compound competitively binds to the QB site on the D1 protein, blocking electron flow.

5.2 Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Plant Material (e.g., Spinach Leaves) step1 Thylakoid Isolation (Homogenization, Centrifugation) start->step1 step2 Prepare Reaction Mixtures: - Thylakoids - Buffer - DCPIP (Electron Acceptor) step1->step2 step4 Incubate Samples with this compound step2->step4 step3 Create this compound Dilution Series (Varying Concentrations) step3->step4 step5 Expose to Light & Measure Absorbance Change (ΔA600nm) over Time step4->step5 step6 Calculate Rate of Electron Transport for each Concentration step5->step6 step7 Plot % Inhibition vs. log[this compound] step6->step7 end Determine IC50 Value step7->end

Caption: Workflow for determining the IC50 value of this compound using a Hill reaction assay.

5.3 Logical Relationship of this compound's Effects

References

In-depth Technical Guide: Neburon Uptake and Translocation Mechanisms in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon is a selective, systemic herbicide belonging to the phenylurea class. It is primarily absorbed by the roots of plants and acts by inhibiting photosynthesis. Understanding the mechanisms of its uptake, translocation, and metabolism within plants is crucial for optimizing its efficacy, developing new herbicidal compounds, and assessing its environmental impact. This technical guide provides a comprehensive overview of the current knowledge on these processes, with a focus on quantitative data, experimental methodologies, and the underlying physiological and biochemical pathways.

Physicochemical Properties of this compound

A thorough understanding of a herbicide's physicochemical properties is fundamental to predicting its behavior in the environment and its interaction with biological systems. Key properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₁₆Cl₂N₂O[1][2]
Molecular Weight275.17 g/mol [1][2]
Water Solubility4.8 mg/L at 20-25°C[1][2]
Melting Point101.5-103 °C[1][2]
LogP (Octanol-Water Partition Coefficient)3.6[1]

This compound Uptake by Plants

The primary route of this compound entry into plants is through the root system from the soil solution. The low water solubility and moderate lipophilicity (indicated by the LogP value) of this compound influence its availability and absorption by plant roots.

Factors Influencing Uptake

The uptake of this compound by plants is a complex process influenced by a combination of abiotic and biotic factors.

Abiotic Factors:

  • Soil Properties: Soil texture, organic matter content, and pH can significantly affect the bioavailability of this compound. Soils with high organic matter or clay content may adsorb this compound, reducing its concentration in the soil solution and thus its availability for plant uptake.

  • Temperature: Temperature can influence the rate of metabolic processes in the plant, including membrane permeability and transport, which can in turn affect the rate of this compound uptake.

  • Water Availability: As a soil-applied herbicide, adequate soil moisture is necessary to dissolve this compound and make it available for root absorption.

Biotic Factors:

  • Plant Species: Different plant species exhibit varying capacities for herbicide uptake due to differences in root morphology, membrane composition, and the presence of specific transporters.

  • Plant Age and Developmental Stage: The physiological state of the plant, including its age and growth stage, can influence the rate of this compound uptake. Younger, more actively growing plants with rapidly developing root systems may exhibit higher uptake rates.

Due to a lack of specific quantitative studies on this compound uptake rates under varying conditions, researchers are encouraged to conduct experiments to determine these parameters for their specific plant species and environmental conditions of interest.

This compound Translocation in Plants

Once absorbed by the roots, this compound is transported to the shoots, where it exerts its primary herbicidal effect. The primary pathway for the long-distance transport of water and dissolved nutrients from the roots to the rest of the plant is the xylem.

Xylem and Phloem Mobility

Based on its physicochemical properties and mode of action, this compound is expected to be primarily mobile in the xylem. Following uptake by the roots, it would enter the transpiration stream and be carried upwards to the leaves. There is currently limited specific information available in the scientific literature regarding the extent of this compound's mobility in the phloem. Phloem mobility is essential for a herbicide to be translocated to growing points and storage organs. The lack of significant phloem transport would suggest that this compound's activity is largely confined to tissues that are actively transpiring.

dot

Caption: Proposed pathway for this compound uptake and translocation in plants.

This compound Metabolism in Plants

The detoxification of herbicides through metabolic processes is a key determinant of plant tolerance. The metabolism of phenylurea herbicides in plants generally proceeds through three phases:

  • Phase I: Transformation: The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases.

  • Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules like sugars (e.g., glucose) or amino acids (e.g., glutathione). This process increases the water solubility of the compound and reduces its toxicity.

  • Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in the vacuole or apoplast, effectively removing them from sites of metabolic activity.

While the general principles of herbicide metabolism are understood, the specific metabolic pathway of this compound in plants, including the enzymes involved and the resulting degradation products, has not been extensively documented in the available scientific literature. Research in this area is needed to fully understand the mechanisms of selectivity and resistance to this compound.

dot

Neburon_Metabolism This compound This compound Phase_I Phase I (Oxidation, Hydrolysis) - Cytochrome P450s This compound->Phase_I Metabolite Modified this compound Phase_I->Metabolite Phase_II Phase II (Conjugation) - Glycosyltransferases - Glutathione S-transferases Metabolite->Phase_II Conjugate This compound Conjugate Phase_II->Conjugate Phase_III Phase III (Compartmentation) Conjugate->Phase_III Vacuole Vacuolar Sequestration Phase_III->Vacuole

Caption: General scheme of herbicide metabolism in plants.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of this compound's behavior in plants. The following outlines key methodologies that can be adapted for this purpose.

Plant Culture and Treatment
  • Plant Material: Select the plant species of interest and grow from seed or propagate vegetatively under controlled environmental conditions (e.g., growth chamber or greenhouse).

  • Growth Medium: Use a well-defined growth medium such as hydroponics, sand culture, or a standardized soil mix to ensure reproducibility.

  • Herbicide Application: Apply this compound to the growth medium at a range of concentrations relevant to field application rates. For uptake and translocation studies, the use of radiolabeled this compound (e.g., ¹⁴C-Neburon) is highly recommended.

Quantification of this compound and its Metabolites

Sample Preparation:

  • Harvest plant tissues (roots, stems, leaves) at specified time points after treatment.

  • Thoroughly wash the tissues to remove any external herbicide residues.

  • Record the fresh and dry weight of the tissues.

  • Homogenize the plant material in a suitable solvent (e.g., acetonitrile, methanol).

Extraction:

  • Employ a validated extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for the efficient extraction of this compound and its potential metabolites from the complex plant matrix.

Analysis:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is the preferred analytical technique for the sensitive and selective quantification of this compound and its metabolites.

  • Liquid Scintillation Counting (LSC): If using radiolabeled this compound, LSC can be used to quantify the total amount of radioactivity in different plant tissues, providing a measure of uptake and translocation.

dot

Experimental_Workflow Plant_Culture Plant Culture (Controlled Environment) Neburon_Application This compound Application (Soil or Hydroponics) Plant_Culture->Neburon_Application Harvesting Harvesting of Plant Tissues (Roots, Stems, Leaves) Neburon_Application->Harvesting Sample_Preparation Sample Preparation (Washing, Weighing, Homogenization) Harvesting->Sample_Preparation Extraction Extraction (e.g., QuEChERS) Sample_Preparation->Extraction Analysis Analysis (LC-MS/MS or LSC) Extraction->Analysis Data_Interpretation Data Interpretation (Uptake, Translocation, Metabolism) Analysis->Data_Interpretation

Caption: General experimental workflow for studying this compound in plants.

Conclusion and Future Research Directions

While the basic mode of action of this compound as a photosynthesis inhibitor is established, this technical guide highlights significant gaps in our understanding of its uptake, translocation, and metabolism in plants. The lack of publicly available, in-depth studies on these aspects of this compound necessitates further research. Future studies should focus on:

  • Quantitative Uptake Studies: Determining the uptake kinetics of this compound in a variety of crop and weed species under different environmental conditions.

  • Translocation Pathway Elucidation: Utilizing techniques such as radiolabeling and whole-plant autoradiography to definitively determine the extent of xylem and phloem mobility of this compound.

  • Metabolic Pathway Identification: Identifying the specific metabolic degradation products of this compound in plants and the enzymes responsible for their formation. This will be crucial for understanding the basis of crop selectivity and weed resistance.

Addressing these research questions will not only enhance our fundamental knowledge of herbicide-plant interactions but also provide a solid foundation for the development of more effective and environmentally sustainable weed management strategies.

References

Unraveling the Herbicidal Efficacy of Neburon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon, a substituted urea (B33335) herbicide, has been a tool in selective weed management for decades. As a pre-emergence herbicide, it targets a range of annual grasses and broad-leaved weeds, offering control in various agricultural and ornamental settings.[1] This technical guide delves into the core aspects of this compound's herbicidal spectrum, its mechanism of action, and the experimental protocols necessary for its evaluation. All quantitative data is presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its role as a potent inhibitor of photosynthesis at Photosystem II (PSII).[1] It disrupts the normal electron flow in the chloroplasts of susceptible plants. Specifically, this compound binds to the D1 protein within the PSII complex, a critical component of the electron transport chain. This binding action blocks the transfer of electrons to plastoquinone, effectively halting the photosynthetic process. The interruption of electron transport leads to a cascade of events, including the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in cell death and the visible symptoms of chlorosis and necrosis.[2]

Herbicidal Spectrum of this compound

Target Weed SpeciesCommon NameApplication RateWeed Control Efficacy (%)Reference
Poa annuaAnnual Bluegrass-Data not available-
Stellaria mediaChickweed-Data not available-
Chenopodium albumLambsquarters-Data not available-
Digitaria sanguinalisLarge Crabgrass-Data not available[3]

Note: The table above is a template for summarizing quantitative efficacy data. Specific percentage control values for this compound against these weeds were not found in the provided search results. Further targeted research would be necessary to populate this table with precise figures.

Experimental Protocols for Efficacy Evaluation

The assessment of a pre-emergence herbicide like this compound requires rigorous experimental design to generate reliable and reproducible data. Both greenhouse bioassays and field trials are crucial in determining its herbicidal spectrum and crop safety.

Greenhouse Bioassay Protocol

Greenhouse bioassays offer a controlled environment to screen for herbicide activity and can be adapted to assess dose-response relationships and resistance.[2][3][4]

Objective: To determine the pre-emergent efficacy of this compound on various weed species.

Materials:

  • This compound (technical grade or formulated product)

  • Seeds of target weed species (e.g., Poa annua, Stellaria media, Chenopodium album)

  • Pots or trays filled with a standardized soil mix

  • Greenhouse with controlled temperature, light, and humidity

  • Calibrated sprayer for herbicide application

  • Drying oven and balance for biomass measurement

Methodology:

  • Pot Preparation: Fill pots with a uniform, sieved soil mix. The amount of soil per pot should be consistent.[2]

  • Herbicide Application: Prepare a stock solution of this compound and create a series of dilutions to test a range of application rates. Apply the herbicide solution evenly to the soil surface of each pot using a calibrated sprayer. A non-treated control is essential for comparison.[2]

  • Seed Sowing: Sow a predetermined number of seeds of the target weed species at a uniform depth in each pot.[2]

  • Incubation: Place the pots in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod). Water the pots as needed, avoiding surface runoff.[2] Randomize the pot placement to minimize environmental variability.

  • Data Collection: After a set period (e.g., 21 days), visually assess weed control using a rating scale (0% = no control, 100% = complete control). Harvest the above-ground biomass, dry it in an oven until a constant weight is achieved, and record the dry weight.[2]

  • Data Analysis: Calculate the percent weed control and the percent reduction in biomass compared to the non-treated control.

Experimental_Workflow_Greenhouse_Bioassay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_data Data Collection & Analysis Pot_Prep Pot Preparation Application Herbicide Application Pot_Prep->Application Herbicide_Prep Herbicide Dilution Herbicide_Prep->Application Seed_Prep Weed Seed Sowing Seed_Prep->Application Incubation Greenhouse Incubation Application->Incubation Visual_Assessment Visual Assessment Incubation->Visual_Assessment Biomass_Harvest Biomass Harvest & Drying Incubation->Biomass_Harvest Data_Analysis Data Analysis Visual_Assessment->Data_Analysis Biomass_Harvest->Data_Analysis

Caption: Greenhouse Bioassay Workflow for this compound Efficacy.

Field Trial Protocol

Field trials are essential for evaluating herbicide performance under real-world conditions, considering environmental variables and crop selectivity.[5][6][7]

Objective: To assess the efficacy and crop safety of this compound for pre-emergence weed control in a specific crop.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications is recommended to account for field variability.[5][6]

Plot Size: Plots should be of a sufficient size to allow for representative weed populations and to minimize edge effects (e.g., 2m x 5m).[7]

Treatments:

  • Untreated Control (weedy check)

  • Weed-free Control (manual weeding)

  • This compound at several application rates (e.g., 1x, 2x the recommended rate)

  • Standard commercial herbicide for comparison

Methodology:

  • Site Selection and Preparation: Choose a field with a known history of the target weed species. Prepare the seedbed according to standard agricultural practices for the chosen crop.

  • Herbicide Application: Apply this compound and other herbicide treatments using a calibrated plot sprayer within a few days of sowing the crop, before weed emergence. Ensure uniform application across each plot.

  • Data Collection:

    • Weed Control: At regular intervals (e.g., 3, 6, and 9 weeks after treatment), assess weed control. This can be done by counting the number of individual weed species within randomly placed quadrats in each plot or by visual ratings of percent weed cover.[5]

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals using a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments for weed control, crop phytotoxicity, and yield.

Field_Trial_Workflow Start Site Selection & Preparation Application Herbicide Application (Pre-emergence) Start->Application Data_Collection Data Collection Application->Data_Collection Weed_Assessment Weed Counts/ Ratings Data_Collection->Weed_Assessment Crop_Injury Crop Phytotoxicity Assessment Data_Collection->Crop_Injury Yield_Measurement Crop Yield Measurement Data_Collection->Yield_Measurement Analysis Statistical Analysis & Reporting Weed_Assessment->Analysis Crop_Injury->Analysis Yield_Measurement->Analysis

Caption: Field Trial Workflow for this compound Evaluation.

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the mechanism of action of urea herbicides, such as this compound, at the molecular level within the chloroplast.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_effects Downstream Effects PSII Photosystem II (PSII) D1_Protein D1 Protein PSII->D1_Protein e- Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone e- transfer ROS_Production Reactive Oxygen Species (ROS) Production D1_Protein->ROS_Production Disrupted e- flow leads to Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain e- This compound This compound (Urea Herbicide) Block BLOCKS This compound->Block Block->D1_Protein Binds to D1 Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: this compound's Inhibition of Photosynthetic Electron Transport.

Conclusion

This compound remains a relevant herbicide due to its selective pre-emergence activity against a variety of annual weeds. Its mechanism of action, the inhibition of photosystem II, is a well-understood process that leads to rapid and effective weed control. The provided experimental protocols offer a framework for the continued evaluation of this compound's efficacy and for the development of new herbicidal compounds targeting this critical photosynthetic pathway. Further research to generate robust quantitative data on its performance against a wider range of weed species under diverse environmental conditions will be invaluable for optimizing its use in modern weed management strategies.

References

Neburon Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon, a substituted phenylurea herbicide, is utilized for pre-emergence control of broadleaf and grassy weeds. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological risk assessment. This technical guide provides an in-depth overview of the current understanding of this compound's degradation pathways, summarizing key quantitative data, and outlining experimental methodologies. The guide also presents visual representations of the degradation processes to facilitate comprehension.

Introduction

This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a selective herbicide primarily absorbed by the roots of emerging weeds. Its persistence and potential for off-site transport are governed by its degradation kinetics in soil and aquatic environments. Understanding the mechanisms of this compound degradation is essential for predicting its environmental behavior, assessing its potential for groundwater contamination, and developing effective remediation strategies. This guide synthesizes the available scientific literature on the biotic and abiotic degradation of this compound in soil and water.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented in Table 1. These properties, including its low water solubility and high octanol-water partition coefficient (Kow), influence its environmental distribution and bioavailability for degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name1-butyl-3-(3,4-dichlorophenyl)-1-methylurea
CAS Number555-37-3
Molecular FormulaC12H16Cl2N2O
Molecular Weight275.17 g/mol
Water Solubility4.8 mg/L at 20°C
log Kow3.8
Vapor Pressure1.01E-06 mm Hg
Melting Point102.5 °C

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. Microbial activity is considered a primary driver of its dissipation in the soil environment.

Biotic Degradation

Microbial degradation is a significant pathway for the breakdown of phenylurea herbicides in soil. While specific studies on this compound-degrading microbial strains are limited, the degradation of other phenylurea herbicides, such as isoproturon (B30282) and linuron, has been extensively studied and can provide insights into the potential pathways for this compound. The initial and rate-limiting step in the microbial degradation of many phenylurea herbicides is N-demethylation. This is followed by hydrolysis of the urea (B33335) bridge to form 3,4-dichloroaniline, which can be further mineralized.

Potential Biotic Degradation Pathway of this compound:

Neburon_Biotic_Degradation This compound This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) Metabolite1 1-(3,4-dichlorophenyl)-3-butylurea This compound->Metabolite1 N-demethylation Metabolite2 1-(3,4-dichlorophenyl)urea Metabolite1->Metabolite2 N-dealkylation Metabolite3 3,4-dichloroaniline Metabolite2->Metabolite3 Urea hydrolysis Mineralization Mineralization (CO2, H2O, Cl-) Metabolite3->Mineralization

Caption: Postulated biotic degradation pathway of this compound in soil.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the breakdown of this compound in soil, particularly at the soil surface.

  • Hydrolysis: Phenylurea herbicides are generally stable to chemical hydrolysis in aqueous solutions at neutral pH and moderate temperatures. This compound is reported to be stable to hydrolysis at pH 7.

  • Photolysis: Photochemical degradation may occur when this compound is exposed to sunlight on the soil surface. The specific photoproducts of this compound in soil have not been extensively documented.

Factors Influencing Degradation in Soil

The rate of this compound degradation in soil is influenced by several environmental factors:

  • Soil Type and Composition: Soil properties such as organic matter content, clay content, and texture can affect the adsorption and bioavailability of this compound, thereby influencing its degradation rate. Higher organic carbon content generally has a positive influence on the degradation of pesticides.

  • Moisture Content and Temperature: Microbial activity and, consequently, the rate of biotic degradation are highly dependent on soil moisture and temperature.

  • pH: Soil pH can influence both microbial activity and the chemical stability of pesticides.

Quantitative Data on Soil Degradation

The persistence of this compound in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The reported half-life of this compound in soil varies widely depending on the specific soil and environmental conditions.

Table 2: Half-life of this compound in Soil

Soil TypeHalf-life (days)ConditionsReference
Not specified95 - 117Not specified
Not specified240 - 270Field
Not specified38 - 75Field
Sandy Loam90 - 120Not specified

Degradation of this compound in Water

The presence of this compound in water bodies can occur through runoff from treated agricultural fields. Its degradation in aquatic environments is crucial for determining its potential impact on aquatic ecosystems.

Biotic Degradation

Microbial communities in water and sediment can contribute to the degradation of this compound. Similar to soil, the degradation pathways are likely to involve N-demethylation and hydrolysis.

Abiotic Degradation
  • Hydrolysis: As in soil, this compound is relatively stable to hydrolysis in water at neutral pH.

  • Photolysis: Photodegradation is expected to be a more significant abiotic degradation pathway for this compound in clear, sunlit surface waters. The rate of photolysis can be influenced by the presence of photosensitizing substances in the water.

Potential Abiotic Degradation Pathway of this compound in Water (Photolysis):

Neburon_Abiotic_Degradation This compound This compound Photoproducts Various Photodegradation Products This compound->Photoproducts Sunlight (UV radiation)

Caption: General scheme of this compound photolysis in water.

Quantitative Data on Water Degradation

Quantitative data on the degradation of this compound in water is scarce. One source indicates that it is stable to aqueous hydrolysis at 20°C and pH 7. Further research is needed to determine its half-life under various aquatic conditions.

Experimental Protocols for Degradation Studies

Standardized experimental protocols are essential for assessing the degradation of this compound in soil and water. The following provides a general workflow for such studies.

Experimental Workflow for Soil Degradation Study:

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Collect and Characterize Soil Spiking Spike Soil with this compound (e.g., 14C-labeled) Soil_Collection->Spiking Incubation Incubate under Controlled Conditions (Temp, Moisture) Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis Analyze by HPLC or GC-MS Extraction->Analysis Kinetics Determine Degradation Kinetics (e.g., DT50) Analysis->Kinetics Metabolites Identify Metabolites Analysis->Metabolites

Caption: General workflow for a laboratory soil degradation study.

Soil Degradation Study Protocol
  • Soil Collection and Characterization: Collect soil from a relevant agricultural area. Characterize the soil for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Spiking: Treat the soil with a known concentration of this compound. For metabolite identification and mass balance studies, it is advantageous to use radiolabeled this compound (e.g., ¹⁴C-labeled).

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content.

  • Sampling and Extraction: At various time intervals, collect subsamples of the soil. Extract this compound and its potential metabolites using an appropriate organic solvent.

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.

  • Data Analysis: Determine the degradation kinetics of this compound and calculate its half-life (DT50).

Water Degradation Study Protocol
  • Water Collection: Collect water samples from relevant surface water bodies.

  • Spiking: Add a known concentration of this compound to the water samples.

  • Incubation:

    • Hydrolysis: Incubate samples in the dark at different pH values and temperatures.

    • Photolysis: Expose samples to a light source that simulates natural sunlight.

  • Sampling and Analysis: At different time points, take aliquots of the water and analyze for the concentration of this compound and its degradation products using HPLC or LC-MS.

  • Data Analysis: Calculate the rate constants and half-lives for hydrolysis and photolysis.

Conclusion

The degradation of this compound in soil and water is a multifaceted process involving both biotic and abiotic mechanisms. Microbial degradation appears to be the primary pathway for its dissipation in soil, likely proceeding through N-demethylation and hydrolysis. In water, photolysis can be a significant abiotic degradation route. The persistence of this compound is highly dependent on environmental conditions. This guide provides a foundational understanding of this compound's degradation; however, further research is needed to fully elucidate its specific degradation pathways, identify all major metabolites, and generate more comprehensive quantitative data, particularly for aquatic systems. Such information is crucial for accurate environmental risk assessment and the development of sustainable agricultural practices.

Effects of Neburon on Non-Target Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon is a selective, soil-acting herbicide belonging to the phenylurea class, primarily used for pre-emergence control of annual grasses and broad-leaved weeds. Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] While effective for its intended purpose, the potential for off-target effects on desirable plant species through root uptake is a significant environmental and agricultural concern. This technical guide provides an in-depth analysis of the effects of this compound and other Photosystem II inhibiting herbicides on non-target plant species. It consolidates available data on phytotoxicity, details relevant experimental protocols for assessment, and visualizes the key biological pathways and workflows involved. Due to a scarcity of publicly available ecotoxicological data specifically for this compound's impact on non-target plants, this guide incorporates findings from studies on other phenylurea and PSII-inhibiting herbicides, such as Diuron and Atrazine, to provide a comprehensive overview of the expected effects.

Mechanism of Action and Phytotoxicity

This compound is absorbed by the roots and translocated through the xylem to the leaves.[1][2] Like other phenylurea herbicides, its primary target is the D1 quinone-binding protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts.[2][3]

By binding to the D1 protein, this compound blocks the electron transport chain, specifically interrupting the flow of electrons from plastoquinone (B1678516) QA to QB.[3][4] This inhibition has two major consequences:

  • Cessation of Photosynthesis: The blockage prevents the fixation of CO₂ and the production of ATP and NADPH, which are essential energy carriers for plant growth. While this can lead to slow starvation, it is not the primary cause of plant death.[2][3]

  • Oxidative Stress: The disruption of electron flow leads to a build-up of high-energy electrons and the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).[4][5] This surge in ROS overwhelms the plant's natural antioxidant defense systems, initiating a cascade of lipid peroxidation and protein destruction. The resulting loss of cell membrane integrity causes rapid cell leakage, desiccation, and tissue death.[3]

Visible symptoms of phytotoxicity in non-target plants typically include chlorosis (yellowing), particularly in the interveinal regions of older leaves, followed by necrosis (tissue death) that begins at the leaf margins and progresses inwards.[2][3]

Quantitative Data on Phytotoxicity of PSII-Inhibiting Herbicides

Specific quantitative data on this compound's effects on non-target plants is limited in publicly accessible literature.[1] However, extensive research on other PSII inhibitors provides valuable insight into the concentrations at which adverse effects can be observed. The following tables summarize key findings from studies on analogous herbicides.

Table 1: Effects of PSII-Inhibiting Herbicides on Photosynthesis in Non-Target Aquatic Plants

HerbicidePlant SpeciesExposure DurationEndpointEffective Concentration (EC₅₀/IC₅₀)Reference
DiuronHalophila ovalis (Seagrass)48 hInhibition of Photosynthesis (ΔF/Fm')2.6 µg/L[6]
AtrazineHalophila ovalis (Seagrass)48 hInhibition of Photosynthesis (ΔF/Fm')11.5 µg/L[6]
DiuronZostera muelleri (Seagrass)72 hInhibition of Photosynthesis (ΔF/Fm')3.5 µg/L[4]
AtrazineZostera muelleri (Seagrass)72 hInhibition of Photosynthesis (ΔF/Fm')13.5 µg/L[4]
DiuronLemna minor (Duckweed)72 hMaximum Quantum Yield (Fv/Fm)>50 µg/L[7][8]

EC₅₀/IC₅₀: The concentration of a substance that causes a 50% reduction in a measured response (e.g., photosynthetic efficiency).

Table 2: Effects of Diuron on Growth and Biomass of Lemna minor (Duckweed)

Diuron ConcentrationExposure DurationParameter% Inhibition (Compared to Control)Reference
50 µg/L48 hTotal Frond Area20%[7]
50 µg/L72 hTotal Frond Area43%[7]
50 µg/L48 hFresh Weight34%[7]
50 µg/L72 hFresh Weight59%[7]
500 µg/L48 hTotal Frond Area52%[7]
500 µg/L72 hTotal Frond Area65%[7]
500 µg/L48 hFresh Weight64%[7]
500 µg/L72 hFresh Weight78%[7]

Biochemical Responses to Herbicide-Induced Stress

Exposure of non-target plants to herbicides like this compound induces a state of oxidative stress, prompting a series of biochemical defense responses.[9] The accumulation of ROS triggers the upregulation of the plant's antioxidant defense system, which includes both enzymatic and non-enzymatic components.[9][10]

Key antioxidant enzymes involved in this response include:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[10][11]

  • Catalase (CAT): Decomposes hydrogen peroxide (H₂O₂) into water and oxygen, primarily in peroxisomes.[10][11]

  • Ascorbate (B8700270) Peroxidase (APX): Detoxifies H₂O₂ in various cellular compartments, using ascorbate as a reducing agent.[10][12]

  • Glutathione (B108866) Reductase (GR): Regenerates the reduced form of glutathione (GSH), a critical antioxidant, from its oxidized state (GSSG).[10][12]

Studies on various abiotic stressors, including pollutants, have shown that the activities of these enzymes increase significantly upon exposure as the plant attempts to mitigate cellular damage.[11][12][13] Therefore, measuring the activity of these enzymes can serve as a valuable biomarker for assessing sublethal stress in non-target plants exposed to this compound.

Experimental Protocols for Phytotoxicity Assessment

Assessing the impact of this compound on non-target plants requires standardized experimental protocols. The following outlines a general methodology for a laboratory-based phytotoxicity test using an aquatic plant model like Lemna minor, adapted from established ecotoxicological guidelines.

Objective: To determine the concentration-dependent effects of this compound on the growth and photosynthetic health of a non-target plant species.

1. Test Organism and Culturing:

  • Species: Lemna minor or Lemna gibba.

  • Source: Aseptic laboratory culture.

  • Culture Medium: Steinberg medium or similar defined nutrient solution.

  • Culture Conditions: 24 ± 2°C, continuous illumination with cool-white fluorescent light (85-135 µmol/m²/s), renewed medium twice weekly.

2. Experimental Setup:

  • Test Vessels: Sterile 100 mL glass beakers or flasks.

  • Test Concentrations: A geometric series of this compound concentrations (e.g., 0, 10, 25, 50, 100, 250 µg/L) prepared by diluting a stock solution in the test medium. A solvent control should be included if a solvent is used to dissolve this compound.

  • Replicates: Minimum of three to five replicate vessels per concentration.

  • Inoculum: Each vessel is inoculated with a set number of healthy plant colonies (e.g., 3-4 colonies with a total of 12-16 fronds).

  • Test Duration: 7 days (168 hours).

  • Environmental Conditions: Identical to culturing conditions.

3. Endpoint Measurement and Analysis:

  • Growth Inhibition:

    • Frond Number: Count the number of fronds at the beginning and end of the experiment. Calculate the average specific growth rate.

    • Biomass: Measure the fresh or dry weight of the plants at the end of the exposure period.

  • Photosynthetic Efficiency:

    • Chlorophyll (B73375) Fluorescence: Use a Pulse Amplitude Modulated (PAM) fluorometer to measure the maximum quantum yield of PSII (Fv/Fm) or the effective quantum yield (ΔF/Fm'). This provides a rapid and sensitive indicator of stress on the photosynthetic apparatus.[6] Measurements can be taken at 24, 48, 72 hours, and at the end of the test.

  • Biochemical Markers (Optional):

    • Pigment Content: Extract and quantify chlorophyll a, chlorophyll b, and carotenoids using spectrophotometry.[7]

    • Antioxidant Enzyme Assays: Prepare plant tissue extracts to measure the activity of SOD, CAT, APX, and GR using established spectrophotometric assays.[13]

4. Data Analysis:

  • Calculate the percent inhibition for each endpoint relative to the control.

  • Use regression analysis to determine the ECₓ values (e.g., EC₁₀, EC₂₀, EC₅₀) for the most sensitive endpoints.

Visualizations: Pathways and Workflows

Signaling and Damage Pathway

G cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein ETC Electron Transport Chain (ETC) PSII->ETC e- ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH e- flow ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, H₂O₂) ETC->ROS e- leakage This compound This compound Block Inhibition This compound->Block Block->ETC blocks e- transport Damage Oxidative Damage (Lipid Peroxidation, Protein Destruction) ROS->Damage Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis) Damage->Symptoms

Caption: this compound inhibits the PSII electron transport chain, causing ROS production and oxidative damage.

Generalized Plant Stress Response Pathway

G ROS Increased Cellular ROS (from Herbicide Stress) Perception Redox Sensing & Signal Perception ROS->Perception MAPK MAP Kinase Cascade Perception->MAPK Hormones Hormone Signaling (e.g., Salicylic Acid) Perception->Hormones Transcription Activation of Transcription Factors MAPK->Transcription Hormones->Transcription Defense Expression of Stress-Response Genes Transcription->Defense Enzymes Antioxidant Enzymes (SOD, CAT, APX, GR) Defense->Enzymes

Caption: ROS from herbicide stress triggers signaling cascades that activate antioxidant defenses.

Experimental Workflow for Phytotoxicity Assessment

G cluster_0 Preparation cluster_1 Exposure Phase cluster_2 Data Collection & Analysis A 1. Prepare Test Concentrations of this compound B 2. Inoculate Test Vessels with Non-Target Plant A->B C 3. Incubate for 7 Days under Controlled Conditions B->C D 4. Measure Endpoints: - Growth (Biomass, Frond #) - Photosynthesis (Fv/Fm) C->D E 5. Analyze Data & Determine EC₅₀ Values D->E

Caption: Workflow for assessing herbicide effects on non-target plants, from prep to analysis.

References

Neburon's Impact on Algal Photosynthetic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neburon, a substituted phenylurea herbicide, effectively controls algal populations by targeting the core of their energy production: photosynthesis. This technical guide provides an in-depth analysis of the mechanisms by which this compound disrupts algal photosynthetic activity. While specific quantitative data for this compound's impact on algae is limited in publicly available literature, this document compiles and presents surrogate data from closely related and extensively studied phenylurea herbicides, such as diuron (B1670789) and linuron (B1675549), to provide a robust understanding of this compound's expected effects. The guide details the molecular interactions within Photosystem II (PSII), presents comparative toxicity data, outlines standardized experimental protocols for assessing herbicide effects on algae, and provides visual representations of the key pathways and workflows. This information is intended to support researchers, scientists, and professionals in the fields of ecotoxicology, herbicide development, and environmental science in their efforts to evaluate and mitigate the environmental impact of such compounds.

Introduction

Algae, as primary producers in aquatic ecosystems, form the base of the food web and play a crucial role in global carbon fixation. The proliferation of algae, often leading to harmful algal blooms, necessitates the use of algicides and herbicides for their control. This compound is a selective herbicide belonging to the phenylurea class, which is known for its inhibitory action on photosynthesis.[1] Understanding the precise mechanisms and quantitative impacts of this compound on algal photosynthesis is critical for assessing its environmental risk and for the development of more selective and sustainable algaecides. This guide synthesizes the current knowledge on the mode of action of phenylurea herbicides and provides a detailed examination of their impact on the photosynthetic apparatus of algae.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound and other phenylurea herbicides is the inhibition of photosynthetic electron transport within Photosystem II (PSII).[1] PSII is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts that is responsible for water photolysis and the initial steps of light-dependent electron transfer.

This compound acts by binding to the D1 protein, a core subunit of the PSII reaction center.[2][3] Specifically, it competes with plastoquinone (B1678516) (PQ), the native electron acceptor, for its binding site (the QB-site) on the D1 protein.[4][5] By occupying this site, this compound blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the electron transport chain has several immediate and downstream consequences for the algal cell:

  • Inhibition of ATP and NADPH Production: The blocked electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH. Both ATP and NADPH are essential energy carriers for carbon fixation in the Calvin cycle.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer leads to an over-reduced state of QA and the accumulation of high-energy states within the PSII reaction center. This can lead to the formation of triplet chlorophyll (B73375) and subsequently singlet oxygen (¹O₂), a highly reactive oxygen species that can cause oxidative damage to lipids, proteins, and pigments within the chloroplast.[6]

  • Photoinhibition: The disruption of electron flow and the generation of ROS contribute to photoinhibition, a light-induced reduction in the photosynthetic capacity of PSII. This can involve damage to the D1 protein itself, leading to its degradation and the need for a constant repair cycle.[7]

Below is a diagram illustrating the signaling pathway of PSII inhibition by this compound.

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB-site on D1 Protein QA->QB_site e- Blocked_Flow Blocked Electron Flow QA->Blocked_Flow e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone e- (Normal Flow) Inhibition Inhibition of Photosynthesis This compound This compound This compound->QB_site Binding Competition Light Light Energy (Photon) Light->P680 Excitation Electron_Flow Electron Flow Blocked_Flow->Inhibition

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Quantitative Impact on Algal Photosynthesis

While specific quantitative data for this compound is scarce, the toxic effects of other phenylurea herbicides on algae have been well-documented. The following tables summarize the half-maximal effective concentration (EC50) values for the growth inhibition of various algal species by diuron and linuron, which share the same mechanism of action as this compound.[1] This data provides a strong indication of the expected toxicity range for this compound.

Table 1: Comparative EC50 Values for Phenylurea Herbicides on Algal Growth

HerbicideAlgal SpeciesEndpointDuration (hours)EC50 (µg/L)
DiuronScenedesmus subspicatusGrowth Inhibition7219
DiuronPseudokirchneriella subcapitataGrowth Inhibition729.2 - 20.1
LinuronChlorella vulgarisGrowth InhibitionNot Specified50
DiuronNavicula sp.Biomass Increase7216 (nM)
DiuronNephroselmis pyriformisBiomass Increase7225 (nM)

Data compiled from various sources.[1][6]

The inhibition of photosynthetic activity can be more directly measured by assessing parameters such as chlorophyll fluorescence and oxygen evolution.

Table 2: Impact of Phenylurea Herbicides on Algal Photosynthetic Parameters

HerbicideAlgal SpeciesParameterDuration (hours)IC50
DiuronNavicula sp.Effective Quantum Yield (Y(II))7224 (nM)
DiuronNephroselmis pyriformisEffective Quantum Yield (Y(II))7225 (nM)

Data compiled from various sources.[6]

The effective quantum yield (Y(II)) of PSII is a sensitive indicator of photosynthetic efficiency. A decrease in Y(II) directly reflects the inhibition of electron transport at PSII. The IC50 values (concentration causing 50% inhibition) for Y(II) are often lower than the EC50 values for growth, indicating that the impact on photosynthesis is a primary and rapid effect of the herbicide.

Experimental Protocols

The assessment of herbicide toxicity to algae is typically conducted following standardized protocols to ensure reproducibility and comparability of results. The OECD Guideline 201 for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test" is a widely accepted standard.[2][7][8][9]

Algal Growth Inhibition Test (based on OECD 201)

Objective: To determine the effects of a substance on the growth of a selected freshwater microalgal or cyanobacterial species.

Test Principle: Exponentially growing cultures of the selected algal species are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass as a function of time and comparing it to control cultures.[10]

Key Methodological Parameters:

  • Test Organisms: Commonly used species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and Desmodesmus subspicatus.[7] Other species like Chlorella vulgaris can also be used.

  • Culture Medium: A standard nutrient-rich medium, such as the OECD standard algal medium, is used.[7]

  • Test Concentrations: A geometric series of at least five concentrations of the test substance is used, along with a control.

  • Replicates: A minimum of three replicates for each test concentration and six for the control are recommended.

  • Incubation Conditions: Cultures are maintained at a constant temperature (e.g., 21-24°C) under continuous, uniform illumination.[10]

  • Duration: The standard test duration is 72 hours.[8]

  • Measurement of Biomass: Algal biomass can be determined by direct cell counts using a hemocytometer or an electronic particle counter, or indirectly by measuring optical density (spectrophotometry) or in vivo chlorophyll fluorescence.[10]

  • Endpoint: The primary endpoint is the inhibition of the average specific growth rate. The ECx values (e.g., EC10, EC20, EC50) are calculated from the concentration-response curve.[9]

Below is a diagram illustrating a typical workflow for an algal growth inhibition test.

Algal_Growth_Inhibition_Test cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis Algal_Culture 1. Prepare axenic algal culture (e.g., P. subcapitata) Inoculation 3. Inoculate test solutions with algal culture Algal_Culture->Inoculation Test_Solutions 2. Prepare test solutions (this compound concentrations + Control) Test_Solutions->Inoculation Incubation 4. Incubate for 72h (Constant light and temperature) Inoculation->Incubation Biomass_Measurement 5. Measure algal biomass (e.g., cell count, OD) at 24, 48, 72h Incubation->Biomass_Measurement Data_Analysis 6. Calculate growth rates and determine EC50 values Biomass_Measurement->Data_Analysis Result 7. Report Toxicity Data Data_Analysis->Result

Caption: Workflow for an algal growth inhibition test (OECD 201).

Measurement of Photosynthetic Activity

Pulse-Amplitude-Modulation (PAM) fluorometry is a non-invasive technique used to assess the physiological state of the photosynthetic apparatus.

  • Maximum Quantum Yield of PSII (Fv/Fm): This parameter is measured on dark-adapted samples and reflects the potential photochemical efficiency of PSII. A decrease in Fv/Fm indicates photoinhibition or damage to the PSII reaction centers.

  • Effective Quantum Yield of PSII (Y(II) or ΔF/Fm'): This is measured on light-adapted samples and represents the proportion of absorbed light energy that is used for photochemistry at a given light intensity. It is a direct measure of the operational efficiency of PSII.

  • Non-Photochemical Quenching (NPQ): This parameter quantifies the dissipation of excess light energy as heat, a photoprotective mechanism. Changes in NPQ can indicate stress on the photosynthetic apparatus.

The rate of photosynthetic oxygen evolution can be measured using a Clark-type oxygen electrode or optodes.

  • Procedure: A known density of algal cells is placed in a temperature-controlled chamber. After a period of dark respiration measurement, the sample is illuminated, and the rate of oxygen production is recorded.

  • Endpoint: The inhibition of the net or gross photosynthetic oxygen evolution rate at different herbicide concentrations can be used to determine IC50 values.

Conclusion

References

Long-Term Environmental Fate of Neburon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon is a selective, systemic herbicide belonging to the phenylurea class, primarily used for pre-emergence control of broadleaf weeds and annual grasses in various crops. Its efficacy is attributed to the inhibition of photosynthesis at photosystem II. Understanding the long-term environmental fate of this compound is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the persistence, mobility, and degradation of this compound in the environment, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways.

Physicochemical Properties

A summary of this compound's key physicochemical properties is presented in Table 1. These properties influence its behavior and transport in the environment.

PropertyValueSource
Molecular Weight275.17 g/mol [PubChem CID: 11145]
Water Solubility4.8 mg/L at 24°C[USDA ARS]
Vapor PressureNegligible at room temperature[USDA ARS]
Octanol-Water Partition Coefficient (log Kow)3.80[USDA ARS]

Environmental Persistence and Degradation

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes.

Abiotic Degradation

Hydrolysis: this compound is relatively stable to hydrolysis. The hydrolysis rate constant has been reported to be 0.004 per day, indicating a slow degradation process in aqueous environments in the absence of microbial activity.

Photolysis: While specific data on the photolysis of this compound is limited, phenylurea herbicides, in general, are susceptible to photodegradation in water and on soil surfaces.

Biotic Degradation

Microbial degradation is the primary pathway for the dissipation of this compound in soil. The typical aerobic soil metabolism half-life (DT50) for this compound is approximately 120 days.

Environmental Mobility

The movement of this compound in the environment is primarily governed by its sorption to soil and sediment particles.

Soil Sorption

This compound exhibits moderate to high sorption to soil, which limits its potential for leaching into groundwater. The extent of sorption is influenced by soil properties such as organic carbon content and clay content. The soil sorption coefficient (Koc) for this compound is reported to be in the range of 2500 to 3111 cm³/g, with a Kd value of 24.

Table 2: Summary of Quantitative Environmental Fate Data for this compound

ParameterValueEnvironmental CompartmentReference
Soil Aerobic Metabolism Half-life (DT50)120 daysSoilAERU University of Hertfordshire
Hydrolysis Rate Constant0.004 day⁻¹WaterUSDA ARS
Soil Sorption Coefficient (Koc)2500 - 3111 cm³/gSoilUSDA ARS
Soil Distribution Coefficient (Kd)24 cm³/gSoil(ResearchGate)

Degradation Pathway of this compound

While a definitive degradation pathway for this compound has not been fully elucidated in the available literature, a proposed pathway can be inferred based on the well-documented degradation of other phenylurea herbicides such as diuron, isoproturon (B30282), and linuron (B1675549).[1][2][3][4][5] The primary microbial degradation mechanism for phenylurea herbicides involves a two-step process:

  • N-dealkylation: The initial and often rate-limiting step is the sequential removal of the alkyl groups (in the case of this compound, a butyl and a methyl group) from the urea (B33335) nitrogen atom. This process is typically mediated by microbial monooxygenase enzymes.

  • Hydrolysis: Following dealkylation, the resulting phenylurea derivative is hydrolyzed by amidase or hydrolase enzymes, cleaving the urea bridge to yield a substituted aniline (B41778) (3,4-dichloroaniline for this compound) and other smaller molecules that can be further mineralized.

Proposed Microbial Degradation Pathway for this compound

Neburon_Degradation This compound This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) Metabolite1 N-(3,4-dichlorophenyl)-N'-methylurea This compound->Metabolite1 N-debutylation (Monooxygenase) Metabolite2 N-(3,4-dichlorophenyl)urea Metabolite1->Metabolite2 N-demethylation (Monooxygenase) Metabolite3 3,4-dichloroaniline Metabolite2->Metabolite3 Hydrolysis (Amidase/Hydrolase) Mineralization Mineralization (CO2, H2O, Cl-) Metabolite3->Mineralization Further Degradation OECD307_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Char Soil Characterization (pH, OC, Texture) Soil_Collection->Soil_Char Application Application to Soil Soil_Char->Application Test_Substance ¹⁴C-Labeled this compound Preparation Test_Substance->Application Incubation Aerobic Incubation (Dark, 20°C, Controlled Moisture) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Trapping Trapping of Volatiles (¹⁴CO₂ & Organics) Incubation->Trapping Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-Radio/LC-MS/MS (Parent & Metabolites) Extraction->Analysis Kinetics Degradation Kinetics (DT50, DT90) Analysis->Kinetics Pathway Degradation Pathway Identification Analysis->Pathway Mass_Balance Mass Balance Calculation Trapping->Mass_Balance Kinetics->Pathway

References

The Unseen Influence: A Technical Guide to the Effects of Phenylurea Herbicides on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea herbicides are a significant class of chemical agents used for weed control in modern agriculture. While effective in managing unwanted vegetation, their introduction into the soil environment raises critical questions about their impact on the intricate and vital soil microbial ecosystem. This technical guide provides an in-depth analysis of the influence of phenylurea herbicides on soil microbial communities, with a particular focus on the effects of widely studied compounds such as linuron (B1675549) and diuron. Due to a notable scarcity of specific research on the herbicide Neburon, this document will frame the discussion around the broader phenylurea class, drawing parallels and inferring potential impacts. This guide summarizes quantitative data on microbial biomass and enzyme activity, details common experimental protocols for studying these effects, and visualizes conceptual pathways and experimental workflows to support further research in this critical area of environmental microbiology and soil science.

Introduction: The Soil Microbiome and Phenylurea Herbicides

The soil microbiome, a complex community of bacteria, fungi, archaea, and other microorganisms, is fundamental to soil health and fertility. These organisms drive essential ecosystem services, including nutrient cycling, organic matter decomposition, and the suppression of plant pathogens. The introduction of agrochemicals, such as herbicides, can disrupt the delicate balance of these microbial communities, leading to both transient and long-term alterations in soil function.

Phenylurea herbicides, a class of compounds that includes this compound, Diuron, and Linuron, function by inhibiting photosynthesis in target plant species. However, their persistence and accumulation in the soil can lead to non-target effects on the soil microbiota. Understanding these interactions is crucial for developing sustainable agricultural practices and for the broader field of environmental risk assessment. This guide synthesizes the current, though limited, understanding of how these herbicides, with a focus on the phenylurea class due to the lack of specific data on this compound, influence the composition and activity of soil microbial communities.

Quantitative Effects of Phenylurea Herbicides on Soil Microbial Parameters

The application of phenylurea herbicides can lead to measurable changes in key soil microbial indicators. The following tables summarize quantitative data from studies on Linuron and Diuron, which serve as proxies for understanding the potential effects of less-studied phenylureas like this compound. It is important to note that the magnitude and direction of these effects can vary significantly depending on the herbicide concentration, soil type, and environmental conditions.

Table 1: Effects of Linuron on Soil Microbial Biomass and Enzyme Activity

ParameterHerbicide ConcentrationObservationStudy Reference
Microbial Biomass Carbon2.66 mg/kg (Recommended Rate)No significant effect.Medo et al., 2021[1][2]
Microbial Biomass Carbon266 mg/kg (100x Recommended Rate)Temporal increase.Medo et al., 2021[1][2]
Soil Respiration266 mg/kg (100x Recommended Rate)Minor increase.Medo et al., 2021[1][2]
Dehydrogenase Activity266 mg/kg (100x Recommended Rate)Decrease in activity.Medo et al., 2021[1][2]

Table 2: Effects of Diuron on Soil Enzyme Activity

ParameterHerbicide ConcentrationObservationStudy Reference
Dehydrogenase ActivityNot SpecifiedNo significant effect.Seema et al., 2018[3]
Urease Activity1.0 kg/ha Reduced activity.Seema et al., 2018[3]
Acid Phosphatase Activity1.0 kg/ha Reduced activity.S. Latha and N. Gopal, 2019[4]
Alkaline Phosphatase Activity1.0 kg/ha No significant effect.S. Latha and N. Gopal, 2019[4]

Experimental Protocols for Assessing Herbicide Impacts on Soil Microbes

Standardized methodologies are essential for accurately evaluating the ecotoxicological effects of herbicides on soil microbial communities. The following sections outline common experimental protocols.

Soil Microcosm Experiment Setup

Soil microcosm studies are a fundamental approach to investigate the effects of herbicides under controlled laboratory conditions.

Protocol:

  • Soil Collection and Preparation:

    • Collect topsoil (e.g., 0-15 cm depth) from a relevant agricultural field.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.

    • Characterize the soil's physicochemical properties (pH, organic matter content, texture, etc.).

    • Pre-incubate the soil at a controlled temperature (e.g., 20-25°C) and moisture content (e.g., 50-60% of water holding capacity) for a set period (e.g., 7 days) to stabilize microbial activity.

  • Herbicide Application:

    • Prepare stock solutions of the phenylurea herbicide (e.g., this compound, Linuron, Diuron) in a suitable solvent (e.g., acetone (B3395972) or water).

    • Apply the herbicide solution to the soil samples to achieve the desired concentrations (e.g., recommended field rate and multiples thereof).

    • Include a control group treated with the solvent only.

    • Thoroughly mix the herbicide into the soil for uniform distribution.

  • Incubation:

    • Place the treated and control soil samples into individual microcosms (e.g., glass jars or plastic containers).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 30, 60, or 90 days).

    • Maintain soil moisture by periodic addition of sterile deionized water.

    • Collect soil subsamples at different time points for analysis.

Measurement of Soil Dehydrogenase Activity

Dehydrogenase activity is a widely used indicator of overall microbial activity in soil.

Protocol:

  • Reagents:

    • Tris buffer (e.g., 0.1 M, pH 7.6)

    • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% w/v)

    • Methanol (B129727) or acetone for extraction

  • Procedure:

    • Weigh a known amount of fresh soil (e.g., 3 g) into a test tube.

    • Add the Tris buffer and TTC solution.

    • Incubate the mixture in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).

    • Stop the reaction and extract the triphenylformazan (B7774302) (TPF) produced with methanol or acetone.

    • Centrifuge the suspension and measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

    • Calculate the amount of TPF formed based on a standard curve and express the activity as µg TPF per gram of dry soil per hour.[5][6][7][8]

Soil DNA Extraction for Microbial Community Analysis

Extraction of high-quality DNA is a critical first step for molecular-based analyses of soil microbial diversity and composition.

Protocol:

  • Lysis of Microbial Cells:

    • Place a soil sample (e.g., 0.5 g) into a bead-beating tube containing lysis buffer (e.g., phosphate (B84403) buffer with SDS).

    • Perform mechanical lysis using a bead beater to disrupt microbial cells.

    • Follow with enzymatic and/or chemical lysis steps (e.g., incubation with lysozyme, proteinase K).

  • Removal of Inhibitors:

    • Centrifuge the lysate to pellet soil particles and debris.

    • Transfer the supernatant containing the crude DNA to a new tube.

    • Precipitate humic substances and other inhibitors using reagents like polyvinylpolypyrrolidone (PVPP) or specific inhibitor removal solutions.

  • DNA Precipitation and Purification:

    • Precipitate the DNA from the cleared lysate using isopropanol (B130326) or ethanol (B145695).

    • Wash the DNA pellet with ethanol to remove residual salts and impurities.

    • Resuspend the purified DNA in a sterile buffer (e.g., TE buffer).

    • Assess the quantity and quality of the extracted DNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.[9][10][11][12]

Visualizing Workflows and Conceptual Pathways

Diagrams are provided to illustrate a typical experimental workflow for studying herbicide effects and a conceptual model of how phenylurea herbicides may influence soil microbial communities.

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Microbial Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving pre_incubation Pre-incubation soil_collection->pre_incubation herbicide_application Herbicide Application (this compound/Phenylurea) pre_incubation->herbicide_application incubation Incubation herbicide_application->incubation enzyme_assays Enzyme Activity Assays (e.g., Dehydrogenase) incubation->enzyme_assays dna_extraction DNA Extraction incubation->dna_extraction biomass_measurement Microbial Biomass Measurement incubation->biomass_measurement statistical_analysis Statistical Analysis enzyme_assays->statistical_analysis sequencing 16S rRNA / ITS Sequencing dna_extraction->sequencing sequencing->statistical_analysis community_composition Community Composition & Diversity Analysis sequencing->community_composition biomass_measurement->statistical_analysis functional_prediction Functional Profile Prediction community_composition->functional_prediction

Caption: Experimental workflow for assessing the impact of phenylurea herbicides on soil microbial communities.

Herbicide_Impact_Pathway cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_outcome Community-Level Outcomes This compound Phenylurea Herbicide (e.g., this compound) toxicity Direct Toxicity to Susceptible Microbes This compound->toxicity enzyme_inhibition Inhibition of Key Enzymes This compound->enzyme_inhibition resource_alteration Alteration of Carbon Sources (Dead Weeds) This compound->resource_alteration diversity_change Changes in Microbial Diversity toxicity->diversity_change biomass_change Alteration of Microbial Biomass toxicity->biomass_change function_change Shifts in Soil Functions (e.g., Nutrient Cycling) enzyme_inhibition->function_change competition_shifts Shifts in Microbial Competition resource_alteration->competition_shifts competition_shifts->diversity_change diversity_change->function_change

Caption: Conceptual signaling pathway of phenylurea herbicide influence on soil microbial communities.

Discussion and Future Directions

The available evidence, primarily from studies on linuron and diuron, suggests that phenylurea herbicides can exert significant effects on soil microbial communities. At high concentrations, these herbicides have been shown to alter microbial biomass and inhibit the activity of key soil enzymes.[1][2][3] Long-term application may also lead to shifts in the structure of the microbial community.[13] The impact of these herbicides at recommended field application rates appears to be less pronounced, often showing transient or no significant effects.[1][2]

A significant knowledge gap exists regarding the specific effects of this compound on soil microbial communities. The lack of published research on this particular compound underscores the need for further investigation. Future research should prioritize:

  • This compound-Specific Studies: Conducting microcosm and field studies to determine the dose-dependent effects of this compound on microbial biomass, diversity, enzyme activity, and the abundance of functional genes involved in nutrient cycling.

  • Mechanistic Insights: Investigating the specific molecular mechanisms by which this compound and other phenylurea herbicides interact with microbial cells and enzymes.

  • Long-Term Field Trials: Establishing long-term field experiments to assess the cumulative impacts of repeated this compound application on soil health and microbial community resilience.

  • Metagenomic and Metatranscriptomic Analyses: Employing advanced molecular techniques to gain a deeper understanding of the functional responses of the soil microbiome to phenylurea herbicide exposure.

Conclusion

While direct data on this compound is scarce, the broader class of phenylurea herbicides has been shown to influence soil microbial communities. The effects range from negligible at recommended application rates to significant alterations in microbial biomass, enzyme activity, and community structure at higher concentrations. This technical guide provides a framework for understanding these potential impacts and offers standardized protocols to guide future research. A more comprehensive understanding of the interactions between this compound and the soil microbiome is essential for ensuring the long-term sustainability of agricultural systems and for protecting the vital functions of our soil ecosystems.

References

Differential Sensitivity of Plant Species to Neburon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon is a selective, soil-applied herbicide belonging to the phenylurea class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] This guide provides an in-depth technical overview of the differential sensitivity of various plant species to this compound, summarizing key quantitative data, detailing experimental protocols for sensitivity assessment, and illustrating the underlying biochemical and molecular mechanisms.

Quantitative Data on Plant Species Sensitivity

Table 1: Differential Sensitivity of Plant Species to this compound (Hypothetical Data)

Plant SpeciesCommon NameFamilyMonocot/DicotGR50 (g a.i./ha)EC50 (µM)Reference
Triticum aestivumWheatPoaceaeMonocot> 2000> 100Fictional, 2023
Zea maysCornPoaceaeMonocot> 2000> 100Fictional, 2023
Avena fatuaWild OatPoaceaeMonocot50025Fictional, 2023
Glycine maxSoybeanFabaceaeDicot150075Fictional, 2023
Amaranthus retroflexusRedroot PigweedAmaranthaceaeDicot1005Fictional, 2023
Chenopodium albumCommon LambsquartersAmaranthaceaeDicot1507.5Fictional, 2023

Note: The values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound. Researchers are encouraged to generate and report such data to build a comprehensive understanding of this compound's selectivity.

Experimental Protocols

Whole-Plant Bioassay for Determining this compound Sensitivity (GR50)

This protocol is adapted from established methods for herbicide resistance testing and can be used to determine the GR50 of various plant species to this compound.

Objective: To determine the dose of this compound required to cause a 50% reduction in plant growth (biomass).

Materials:

  • Seeds of test plant species

  • Pots or trays with appropriate soil mix

  • This compound technical grade or commercial formulation

  • Greenhouse or controlled environment growth chamber

  • Spray chamber with a nozzle calibrated for uniform application

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Preparation: Sow seeds of the test species in pots and grow them under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Application: Prepare a stock solution of this compound and a series of dilutions to create a range of at least six doses, plus an untreated control. The dose range should be selected to bracket the expected GR50 value.

  • Evenly spray the plants with the different this compound concentrations using a calibrated spray chamber. Ensure thorough coverage of the foliage.

  • Growth and Assessment: Return the treated plants to the growth chamber and continue to grow them for a specified period (e.g., 14-21 days).

  • Data Collection: At the end of the assessment period, harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at 70°C for 48 hours or until a constant weight is achieved.

  • Record the dry weight for each plant.

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

  • Use a non-linear regression analysis (e.g., a log-logistic model) to fit a dose-response curve to the data and calculate the GR50 value.[3]

Chlorophyll (B73375) Fluorescence Assay for Assessing PSII Inhibition (EC50)

Chlorophyll fluorescence analysis is a rapid and non-invasive method to assess the impact of PSII-inhibiting herbicides like this compound.[4][5]

Objective: To determine the concentration of this compound that causes a 50% inhibition of the maximum quantum yield of PSII (Fv/Fm).

Materials:

  • Leaves from test plants (either whole plants or leaf discs)

  • This compound solutions of varying concentrations

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation clips or a dark room

Procedure:

  • Sample Preparation: Detach leaves or cut leaf discs from the test plants. If using whole plants, attach dark adaptation clips to the leaves.

  • Dark Adaptation: Dark-adapt the samples for at least 20-30 minutes. This allows all reaction centers of PSII to open.

  • Herbicide Treatment (for detached leaves/discs): Float the leaf discs on solutions containing a range of this compound concentrations for a specific incubation period (e.g., 1-2 hours) in the dark. Include a control with no herbicide.

  • Fluorescence Measurement:

    • Measure the minimal fluorescence (Fo) by applying a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - Fo) / Fm.

    • Plot the Fv/Fm values against the logarithm of the this compound concentration.

    • Fit a dose-response curve to the data to determine the EC50 value.

Signaling Pathways and Mechanisms of Differential Sensitivity

The selectivity of this compound is attributed to a combination of factors including differential uptake, translocation, and metabolism between tolerant and susceptible species.[6][7][8]

Mode of Action and Downstream Effects

This compound, like other phenylurea herbicides, inhibits photosynthesis by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[1][9][10] This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain.[9] This blockage leads to a cascade of events:

  • Inhibition of ATP and NADPH Production: The disruption of electron flow prevents the generation of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

  • Formation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to the accumulation of highly energetic chlorophyll molecules. This energy can be transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals.[1]

  • Oxidative Stress and Cellular Damage: The accumulation of ROS causes oxidative stress, leading to lipid peroxidation of cell membranes, protein degradation, and eventually, cell death.[1]

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects Light Light Energy P680 P680 Light->P680 Excitation Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- ROS Reactive Oxygen Species (ROS) Generation This compound This compound This compound->QB Block Blocks Electron Transport Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Figure 1. Simplified signaling pathway of this compound's mode of action.
Mechanisms of Tolerance and Resistance

The differential sensitivity of plant species to this compound can be attributed to several mechanisms, primarily categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[11][12][13][14]

  • Target-Site Resistance (TSR): This involves mutations in the psbA gene, which codes for the D1 protein. These mutations can alter the binding site of this compound, reducing its affinity and thus its inhibitory effect. While documented for other PSII inhibitors like triazines, specific mutations conferring high levels of resistance to urea (B33335) herbicides are less common.[15]

  • Non-Target-Site Resistance (NTSR): This is a more common and complex mechanism of herbicide resistance and selectivity. It involves processes that reduce the amount of active herbicide reaching the target site.

    • Metabolic Detoxification: Tolerant species can rapidly metabolize this compound into non-toxic compounds. This detoxification typically occurs in three phases:

      • Phase I (Modification): Enzymes such as cytochrome P450 monooxygenases introduce functional groups (e.g., hydroxyl groups) to the herbicide molecule.

      • Phase II (Conjugation): The modified herbicide is then conjugated with endogenous molecules like glucose or glutathione (B108866) by enzymes such as glutathione S-transferases (GSTs) and glycosyltransferases.

      • Phase III (Compartmentation): The conjugated and detoxified herbicide is then sequestered into the vacuole or cell wall, away from its site of action in the chloroplast.[16][17]

    • Reduced Uptake and Translocation: Tolerant plants may exhibit reduced uptake of this compound through their roots or limited translocation from the roots to the shoots, where photosynthesis primarily occurs.

G cluster_workflow Experimental Workflow for this compound Sensitivity Assessment cluster_assessment 5. Assessment cluster_data_analysis 6. Data Analysis Plant_Growth 1. Grow Test Plants (2-4 leaf stage) Herbicide_Prep 2. Prepare this compound Dose Range Plant_Growth->Herbicide_Prep Application 3. Herbicide Application (Spray Chamber) Herbicide_Prep->Application Incubation 4. Growth Period (14-21 days) Application->Incubation Whole_Plant Whole-Plant Bioassay Incubation->Whole_Plant Fluorescence Chlorophyll Fluorescence Incubation->Fluorescence GR50 Calculate GR50 (Growth Reduction) Whole_Plant->GR50 EC50 Calculate EC50 (PSII Inhibition) Fluorescence->EC50

Figure 2. General experimental workflow for assessing this compound sensitivity.

Conclusion

The differential sensitivity of plant species to this compound is a multifaceted phenomenon governed by its specific mode of action as a PSII inhibitor and the varying capacities of different plants to metabolize and detoxify the herbicide. Understanding these differences is crucial for its effective and safe use in agriculture. The experimental protocols outlined in this guide provide a framework for researchers to quantify these sensitivities and further investigate the molecular and physiological basis of this compound selectivity. Future research should focus on generating comprehensive quantitative data on the sensitivity of a wider range of crop and weed species to this compound and elucidating the specific genes and enzymes involved in its detoxification pathways.

References

Neburon's Bioaccumulation Potential in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential for Neburon, a phenylurea herbicide, to bioaccumulate in aquatic ecosystems. Due to the limited availability of direct experimental data on this compound's bioaccumulation, this guide synthesizes its physicochemical properties with data from structurally similar compounds to estimate its bioaccumulation potential. Detailed experimental protocols, based on internationally recognized guidelines, are provided to facilitate further research. Furthermore, a putative metabolic pathway for this compound in aquatic organisms is proposed, drawing parallels with the known biotransformation of other phenylurea herbicides. This document aims to be a critical resource for environmental risk assessment and future research directions concerning this compound and related compounds.

Introduction

This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a selective herbicide used for pre-emergence control of broadleaf weeds and annual grasses. Its application in agriculture and on non-crop lands raises concerns about its potential to enter aquatic environments through runoff and leaching. The lipophilic nature of this compound, indicated by its physicochemical properties, suggests a potential for bioaccumulation in aquatic organisms. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment. This process is a key consideration in environmental risk assessment, as it can lead to the transfer of toxic substances through the food web, potentially impacting higher trophic levels.

This guide will delve into the core aspects of this compound's bioaccumulation potential by examining its physicochemical characteristics, providing estimations of its bioconcentration factor (BCF), outlining standardized experimental methodologies for its assessment, and proposing a likely metabolic pathway in aquatic organisms.

Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties, particularly its octanol-water partition coefficient (log Kow), water solubility, and soil organic carbon-water (B12546825) partitioning coefficient (Koc).

PropertyValueImplication for Bioaccumulation
Log Kow 3.80A high log Kow indicates a strong tendency to partition into lipids (fats) rather than water, suggesting a high potential for bioaccumulation in the fatty tissues of organisms.
Water Solubility 4.8 mg/LLow water solubility is characteristic of hydrophobic compounds that are more likely to be taken up and stored by aquatic organisms.
Koc 2051 - 2708 L/kgHigh Koc values indicate that this compound will strongly adsorb to organic matter in soil and sediment. This can reduce its bioavailability in the water column but may represent a significant exposure route for benthic (sediment-dwelling) organisms.

2.1. Bioconcentration Factor (BCF) Estimation

The Bioconcentration Factor (BCF) is a critical metric for assessing bioaccumulation, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. In the absence of direct experimental BCF data for this compound, it can be estimated using quantitative structure-activity relationships (QSARs) based on its log Kow. A common regression equation for estimating log BCF from log Kow for non-ionic organic chemicals is:

log BCF = 0.85 * log Kow - 0.70

Using this compound's log Kow of 3.80, the estimated log BCF is:

log BCF = 0.85 * 3.80 - 0.70 = 3.23 - 0.70 = 2.53

This corresponds to a BCF value of approximately 339 L/kg .

2.2. Comparative BCF Data for Phenylurea Herbicides

To provide context for the estimated BCF of this compound, the following table presents available experimental BCF data for other phenylurea herbicides in fish.

HerbicideLog KowTest OrganismBCF (L/kg)Reference
Linuron3.00Bluegill sunfish (Lepomis macrochirus)38 - 49Du Pont 1984[1]
Diuron2.85Zebrafish (Danio rerio)25 - 45European Chemicals Agency (ECHA)

The estimated BCF for this compound (339 L/kg) is higher than the experimentally determined values for Linuron and Diuron. This is consistent with this compound's higher log Kow value, suggesting it may have a greater potential for bioconcentration.

Experimental Protocols for Bioaccumulation Assessment

To experimentally determine the bioconcentration of this compound in aquatic organisms, the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure is the internationally accepted standard.[2][3][4][5] This guideline provides a detailed methodology for conducting a flow-through fish test.

3.1. Principle of the OECD 305 Test

The test consists of two phases: an uptake (exposure) phase and a depuration (elimination) phase.[3] During the uptake phase, fish are exposed to a constant, sublethal concentration of the test substance in water. The concentration of the substance in the fish is monitored over time until a steady state is reached, or for a defined period (typically 28 days).[5] Following the uptake phase, the fish are transferred to clean, untreated water for the depuration phase, during which the elimination of the substance from the fish is monitored.

3.2. Key Experimental Parameters

ParameterSpecification
Test Organism Species with a low fat content and a known life history, such as Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or Fathead minnow (Pimephales promelas).
Test System Flow-through system to maintain a constant concentration of the test substance and water quality.
Test Concentrations At least two concentrations, plus a control group. Concentrations should be well below the acute toxicity level.
Uptake Phase Duration Typically 28 days, or until a steady-state concentration in the fish is achieved.
Depuration Phase Duration Sufficiently long to determine the depuration rate constant (e.g., until the concentration in fish is less than 5% of the steady-state concentration).
Measurements Concentration of the test substance in water and whole fish (or specific tissues) at regular intervals during both phases. Water quality parameters (pH, temperature, dissolved oxygen) should be monitored.
Data Analysis Calculation of the steady-state BCF (BCFSS) and the kinetic BCF (BCFK) from the uptake and depuration rate constants.

3.3. Visualization of the Experimental Workflow

OECD_305_Workflow cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis Acclimation Acclimate test fish to laboratory conditions Exposure Expose fish to constant This compound concentration Acclimation->Exposure Start of Test Sampling_Uptake Sample water and fish at regular intervals Exposure->Sampling_Uptake Transfer Transfer fish to clean water Sampling_Uptake->Transfer End of Uptake Phase Sampling_Depuration Sample water and fish at regular intervals Transfer->Sampling_Depuration Analysis Analyze this compound concentrations in samples Sampling_Depuration->Analysis End of Depuration Phase Calculation Calculate BCFss and BCFk Analysis->Calculation

Caption: Workflow for OECD 305 Bioconcentration Test.

Putative Metabolic Pathways of this compound in Aquatic Organisms

The metabolism of xenobiotics in aquatic organisms is a crucial factor influencing their bioaccumulation potential. More readily metabolized compounds are less likely to bioaccumulate. While specific metabolic pathways for this compound in aquatic organisms have not been extensively studied, insights can be gained from the known biotransformation of other phenylurea herbicides, such as Diuron and Linuron.[6][7][8][9][10] The primary metabolic reactions for phenylureas involve N-demethylation and hydrolysis of the urea (B33335) bridge.

4.1. Proposed Metabolic Steps

  • N-Demethylation: The initial and primary metabolic step is likely the removal of the methyl group from the urea nitrogen atom, catalyzed by cytochrome P450 monooxygenases. This results in the formation of 1-butyl-3-(3,4-dichlorophenyl)urea.

  • Hydrolysis: The urea bridge can be hydrolyzed, cleaving the molecule into 3,4-dichloroaniline (B118046) and N-butyl-N-methylcarbamic acid. 3,4-dichloroaniline is a common and often more persistent metabolite of several phenylurea herbicides.

  • Further Degradation: The resulting metabolites can undergo further degradation, including hydroxylation of the aromatic ring and subsequent conjugation with polar molecules (e.g., glucuronic acid, sulfate) to facilitate excretion.

4.2. Visualization of the Putative Metabolic Pathway

Neburon_Metabolism cluster_demethylation N-Demethylation cluster_hydrolysis Hydrolysis cluster_conjugation Further Degradation/Conjugation This compound This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) Metabolite1 1-butyl-3-(3,4-dichlorophenyl)urea This compound->Metabolite1 Cytochrome P450 Metabolite2 3,4-dichloroaniline This compound->Metabolite2 Amidase/Hydrolase Metabolite3 N-butyl-N-methylcarbamic acid This compound->Metabolite3 Amidase/Hydrolase Excretion Excretable Conjugates Metabolite2->Excretion

Caption: Putative metabolic pathway of this compound.

Conclusion

Based on its physicochemical properties, particularly its high log Kow, this compound is predicted to have a moderate to high potential for bioaccumulation in aquatic organisms. The estimated BCF of 339 L/kg suggests that it is likely to bioconcentrate in aquatic life. However, this is an estimation, and experimental verification following standardized protocols such as OECD 305 is crucial for a definitive assessment. The potential for metabolism through N-demethylation and hydrolysis could mitigate its bioaccumulation to some extent, but the formation of persistent metabolites like 3,4-dichloroaniline warrants further investigation. This technical guide provides a foundational understanding of this compound's bioaccumulation potential and a framework for future research to fill the existing data gaps, ultimately contributing to a more robust environmental risk assessment of this herbicide.

References

Methodological & Application

Neburon Bioassay for Herbicide Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a bioassay to determine the efficacy of the herbicide Neburon. This document outlines the experimental workflow, from the preparation of materials to data analysis, and includes quantitative data presentation and a visual representation of the herbicide's mode of action.

Introduction

This compound is a selective, soil-acting herbicide of the substituted urea (B33335) class. It is primarily absorbed by the roots of emerging weeds and inhibits photosynthesis, leading to plant death. A bioassay is a crucial tool for evaluating the biological activity of herbicides like this compound. It utilizes sensitive plant species, known as indicator plants, to determine the herbicide's phytotoxicity at various concentrations. This information is vital for determining effective application rates, assessing potential crop injury, and understanding the herbicide's behavior in the soil.

Data Presentation: this compound Dose-Response Data

The efficacy of this compound is typically evaluated by observing its effect on the growth of sensitive indicator plants. The following table summarizes hypothetical dose-response data for a this compound bioassay using Oat (Avena sativa) as the indicator species. Data is presented as the mean and standard deviation of root length, shoot height, and biomass inhibition at various this compound concentrations. The 50% effective dose (ED50), which is the concentration of herbicide that causes a 50% reduction in a measured parameter, is a key metric for quantifying herbicide efficacy.

This compound Concentration (mg/kg soil)Root Length Inhibition (%)Shoot Height Inhibition (%)Biomass Inhibition (%)
0 (Control)0 ± 00 ± 00 ± 0
0.115 ± 3.210 ± 2.512 ± 2.8
0.545 ± 5.135 ± 4.240 ± 4.5
1.065 ± 6.855 ± 5.960 ± 6.1
2.085 ± 7.578 ± 6.982 ± 7.2
5.098 ± 2.195 ± 3.096 ± 2.5
ED50 (mg/kg soil) ~0.6 ~0.9 ~0.7

Experimental Protocols

This section provides a detailed methodology for conducting a this compound bioassay.

Materials and Reagents
  • This compound analytical standard: (Purity ≥ 98%)

  • Indicator plant seeds: Oat (Avena sativa) is a recommended sensitive species.

  • Soil: A sandy loam or other soil type relevant to the research question, sieved to a uniform consistency.

  • Pots or containers: Uniform size (e.g., 250 mL) with drainage holes.

  • Acetone (B3395972): For preparing this compound stock solution.

  • Distilled water

  • Growth chamber or greenhouse: With controlled temperature, light, and humidity.

  • Analytical balance

  • Ruler or calipers

  • Drying oven

Experimental Workflow Diagram

Neburon_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare this compound Stock Solution B Prepare Herbicide-Treated Soil A->B Dilute stock into soil C Fill and Label Pots B->C D Sow Indicator Plant Seeds C->D E Incubate in Growth Chamber D->E F Water and Monitor Plants E->F G Measure Growth Parameters F->G After incubation period H Determine Biomass G->H I Analyze Data (Dose-Response) H->I

Caption: Experimental workflow for a this compound bioassay.

Step-by-Step Protocol
  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound analytical standard.

    • Dissolve the this compound in a small volume of acetone to create a concentrated stock solution. Note the concentration.

  • Preparation of Herbicide-Treated Soil:

    • Determine the desired range of this compound concentrations to be tested (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg of this compound per kg of dry soil).

    • For each concentration, add the appropriate volume of the this compound stock solution to a known weight of air-dried soil.

    • Thoroughly mix the soil to ensure uniform distribution of the herbicide. A mechanical mixer is recommended.

    • Prepare a control group with soil treated only with acetone and allow the solvent to evaporate completely.

    • It is recommended to prepare enough soil for at least three to five replicate pots per treatment level.

  • Potting and Sowing:

    • Fill each pot with an equal and recorded weight of the prepared soil.

    • Sow a predetermined number of indicator plant seeds (e.g., 5-10 oat seeds) at a uniform depth in each pot.

  • Incubation and Growth Conditions:

    • Place the pots in a growth chamber or greenhouse with controlled conditions. Recommended conditions for oats are:

      • Temperature: 20-25°C

      • Light: 16-hour photoperiod

      • Humidity: 60-70%

    • Water the pots as needed to maintain adequate soil moisture, avoiding overwatering.

  • Data Collection (after a specified growth period, e.g., 14-21 days):

    • Visual Assessment: Record any visible signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, or malformation, using a rating scale if desired.

    • Shoot and Root Length: Carefully remove the plants from the soil, wash the roots gently, and measure the length of the longest root and the shoot height for each plant.

    • Biomass: Separate the shoots and roots, place them in labeled paper bags, and dry them in an oven at 70°C for 48 hours or until a constant weight is achieved. Weigh the dried plant material to determine the dry biomass.

  • Data Analysis:

    • Calculate the percent inhibition for each measured parameter (root length, shoot height, biomass) for each herbicide concentration relative to the control group.

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate dose-response curves.

    • From the dose-response curves, determine the ED50 values for each parameter. Statistical software can be used for non-linear regression analysis to obtain more precise ED50 values.

This compound's Mode of Action: Signaling Pathway

This compound, like other substituted urea herbicides, acts by inhibiting photosynthesis.[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Neburon_Mode_of_Action cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB QB (Plastoquinone) QA->QB This compound This compound This compound->Inhibition Inhibition->QB Block Electron Flow Blocked

Caption: this compound inhibits photosynthesis by blocking electron transport at Photosystem II.

This compound binds to the D1 protein within the PSII complex, specifically at the binding site for plastoquinone (B1678516) (QB). This binding prevents the transfer of electrons from QA to QB, thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to the cessation of ATP and NADPH production, which are essential for carbon fixation. Consequently, the plant is unable to produce the energy required for growth and maintenance, ultimately leading to its death.

References

Application Notes & Protocols: Detection of Neburon in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the extraction and quantification of the herbicide Neburon from soil samples. The protocols are intended for researchers and scientists in environmental monitoring and agricultural science.

Overview of Analytical Techniques

The detection of this compound, a phenylurea herbicide, in complex matrices like soil requires robust sample preparation followed by sensitive analytical instrumentation. Common approaches involve an initial extraction from the soil matrix, a cleanup step to remove interfering substances, and subsequent analysis using chromatographic techniques.

  • Sample Preparation : The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular and efficient technique for extracting a wide range of pesticides from soil.[1][2] Solid-Phase Extraction (SPE) is another widely used technique for cleanup and pre-concentration of analytes.[3][4]

  • Analytical Instrumentation : High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for the quantification of this compound.[3] For higher sensitivity and confirmation, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is employed.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for extracting pesticide residues from soil.[2][7]

Materials:

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex, and allow it to hydrate (B1144303) for 30 minutes.[2]

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 5 minutes.[2]

  • Centrifuge the tube at ≥ 5000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥ 5000 rcf for 2 minutes.[2]

  • Final Extract: Carefully collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis.

Protocol 2: Analysis by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.[8]

  • UV Detection Wavelength: 254 nm (based on typical absorbance for phenylurea herbicides).

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound in acetonitrile (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).

  • Inject the standards to generate a calibration curve.

  • Sample Analysis: Inject the final extract from the QuEChERS preparation (Protocol 1).

  • Quantification: Identify the this compound peak based on retention time and quantify the concentration using the calibration curve.

Protocol 3: Analysis and Confirmation by GC-MS

Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.

Procedure:

  • Calibration: Prepare matrix-matched standards by spiking blank soil extract with known concentrations of this compound.

  • Sample Analysis: Inject 1 µL of the final extract from the QuEChERS preparation.

  • Data Analysis: Identify this compound based on its retention time and the presence of characteristic ions in the mass spectrum. Quantify using the peak area from the SIM data.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and other similar pesticides in environmental samples. Note that performance metrics can vary based on soil type and specific laboratory conditions.

Analytical MethodSample PreparationMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVSolid-Phase Microextraction (SPME)Drinking Water2.6 µg/L--[3]
HPLC-UVModified Soxhlet ExtractionSpiked Soil0.005 ppm (5 µg/kg)0.010 ppm (10 µg/kg)85-100[9]
GC-NPDSonication & Liquid-Liquid ExtractionSoil0.1 - 10.4 µg/kg-68.5 - 112.1[6]
GC-QTOFShaking with AcetonitrileSoil-10 µg/kg (typical for many pesticides)70 - 120[5]

Note: Data for Modified Soxhlet Extraction and GC-NPD are for other pesticides but represent typical performance for soil analysis methods.

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in soil samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Soil Sample (Collection & Homogenization) B 2. Extraction (e.g., QuEChERS with ACN) A->B C 3. Cleanup (d-SPE with PSA/C18) B->C D 4. Concentration & Reconstitution C->D E 5. HPLC-UV or GC-MS Analysis D->E F 6. Peak Identification (Retention Time & Mass Spectra) E->F G 7. Quantification (Calibration Curve) F->G H 8. Final Report (Concentration in µg/kg) G->H

Caption: Workflow for this compound analysis in soil.

References

Application Notes and Protocols for Neburon in Weed Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Neburon in weed science research. The protocols outlined below are designed for detailed investigation of its herbicidal activity, mechanism of action, and potential for resistance development in key weed species.

Introduction to this compound

This compound is a selective, pre-emergence herbicide belonging to the substituted urea (B33335) family. It is primarily absorbed by the roots of emerging seedlings. Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical component of the light-dependent reactions in plants.[1] This disruption of the photosynthetic electron transport chain leads to a cascade of events culminating in weed death. Understanding the precise application and effects of this compound is crucial for its effective use in weed management strategies and for the development of new herbicidal compounds.

Data Presentation: Efficacy of this compound

Table 1: Dose-Response of this compound on Weed Seedling Emergence (Example Template)

Weed SpeciesThis compound Concentration (µM)Mean Emergence (%)Standard Deviation
Amaranthus retroflexus0 (Control)1000
1
10
50
100
Chenopodium album0 (Control)1000
1
10
50
100
Echinochloa crus-galli0 (Control)1000
1
10
50
100

Table 2: Growth Reduction (GR50) of Weed Seedlings Treated with this compound (Example Template)

Weed SpeciesGR50 (µM)95% Confidence Interval
Amaranthus retroflexus
Chenopodium album
Echinochloa crus-galli

Table 3: Inhibition of Photosystem II (IC50) by this compound in Leaf Discs (Example Template)

Weed SpeciesIC50 (µM)95% Confidence Interval
Amaranthus retroflexus
Chenopodium album
Echinochloa crus-galli

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy

This protocol details a whole-plant bioassay to determine the dose-response of target weeds to this compound.

1. Materials:

  • Certified seeds of Amaranthus retroflexus (Redroot Pigweed)[2][3][4], Chenopodium album (Common Lambsquarters)[5][6][7], and Echinochloa crus-galli (Barnyardgrass)[8][9][10].

  • Pots (10-cm diameter)

  • Greenhouse potting mix (e.g., sandy loam soil:peat moss:perlite, 2:1:1 v/v/v)

  • This compound analytical standard

  • Acetone (reagent grade)

  • Deionized water

  • Calibrated laboratory sprayer

  • Drying oven

  • Analytical balance

2. Methods:

  • Plant Growth:

    • Fill pots with the potting mix.

    • Sow 20-30 seeds of a single weed species per pot at a depth of 0.5-1 cm.

    • Water the pots and place them in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • After emergence, thin seedlings to a uniform number (e.g., 10 plants per pot).

  • Herbicide Application (Pre-emergence):

    • Prepare a stock solution of this compound in acetone.

    • Perform serial dilutions with deionized water to achieve a range of concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). Include a surfactant if required by the research question.

    • Apply the herbicide solutions evenly to the soil surface of the pots immediately after sowing, using a calibrated laboratory sprayer. Ensure consistent application volume across all treatments.

  • Data Collection:

    • After 21 days, visually assess phytotoxicity on a scale of 0% (no injury) to 100% (complete death).

    • Harvest the above-ground biomass of all surviving plants from each pot.

    • Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.

    • Record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Use statistical software to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR50 or ED50 value for each weed species.

Protocol 2: Chlorophyll (B73375) Fluorescence Measurement to Assess Photosystem II Inhibition

This protocol describes the use of chlorophyll fluorescence to measure the direct impact of this compound on PSII activity.

1. Materials:

  • Healthy, young, fully expanded leaves from greenhouse-grown weed species (as described in Protocol 1).

  • This compound solutions of varying concentrations (as prepared in Protocol 1).

  • Deionized water (control).

  • Leaf-disc punch or cork borer.

  • Petri dishes.

  • Pulse-Amplitude-Modulation (PAM) fluorometer.

2. Methods:

  • Sample Preparation:

    • Excise leaf discs (e.g., 1 cm diameter) from the leaves of each weed species.

    • Float the leaf discs, abaxial side down, in petri dishes containing the different this compound concentrations or deionized water (control).

    • Incubate the leaf discs under low light or darkness for a specified period (e.g., 2-4 hours) to allow for herbicide uptake.

  • Chlorophyll Fluorescence Measurement:

    • Dark-adapt the leaf discs for at least 20-30 minutes before measurement.

    • Use the PAM fluorometer to measure the minimum fluorescence (F₀) and maximum fluorescence (Fm) of the dark-adapted samples by applying a saturating pulse of light.

    • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - F₀) / Fm.

  • Data Analysis:

    • Calculate the percent inhibition of Fv/Fm for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in Fv/Fm.

Mandatory Visualizations

This compound's Mechanism of Action: Signaling Pathway

This compound acts by blocking the electron transport chain in Photosystem II. It competes with plastoquinone (B1678516) (PQ) for the binding site on the D1 protein, a core component of the PSII reaction center.[11][12][13][14][15][16][17][18] This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The disruption of electron flow leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which cause lipid peroxidation, membrane damage, and ultimately, cell death.[11][19]

Neburon_Signaling_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB binding site) QA->D1_Protein e- PQ Plastoquinone (PQ) D1_Protein->PQ e- ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) D1_Protein->ROS Leads to Formation of Cytb6f Cytochrome b6f PQ->Cytb6f e- This compound This compound This compound->D1_Protein Binds & Blocks CellDamage Lipid Peroxidation, Membrane Damage, Cell Death ROS->CellDamage Causes Light Light Energy

Caption: Signaling pathway of this compound's inhibitory action on Photosystem II.

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates the logical flow of the experimental protocols for evaluating the herbicidal efficacy of this compound.

Experimental_Workflow cluster_Greenhouse Greenhouse Bioassay cluster_Lab Chlorophyll Fluorescence Assay Seed_Sowing 1. Seed Sowing (Amaranthus, Chenopodium, Echinochloa) Herbicide_Application 2. Pre-emergence Application of this compound (Dose-Response) Seed_Sowing->Herbicide_Application Incubation 3. Incubation (21 days) Herbicide_Application->Incubation Data_Collection_Bioassay 4. Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection_Bioassay GR50_Analysis 5. GR50/ED50 Calculation Data_Collection_Bioassay->GR50_Analysis End End GR50_Analysis->End Leaf_Disc_Prep 1. Leaf Disc Preparation Neburon_Incubation 2. Incubation in This compound Solutions Leaf_Disc_Prep->Neburon_Incubation Fluorescence_Measurement 3. PAM Fluorometry (Fv/Fm Measurement) Neburon_Incubation->Fluorescence_Measurement IC50_Analysis 4. IC50 Calculation Fluorescence_Measurement->IC50_Analysis IC50_Analysis->End Start Start Start->Seed_Sowing Start->Leaf_Disc_Prep

Caption: Experimental workflow for assessing this compound's herbicidal efficacy.

References

Application of Neburon for Selective Weed Control in Leguminous Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon is a selective, soil-acting herbicide belonging to the substituted urea (B33335) class. It is primarily absorbed through the roots of germinating weeds and inhibits photosynthesis by blocking electron transport in Photosystem II. This document provides detailed application notes and protocols for the use of this compound in selective weed control for leguminous crops, targeting an audience of researchers and scientists. Due to the limited availability of recent, specific quantitative data for this compound in various leguminous crops, this guide synthesizes available information and provides generalized protocols for experimental evaluation.

Data Presentation

The following tables summarize the available information on this compound's efficacy, application rates, and crop tolerance in leguminous crops. It is important to note that much of the specific quantitative data is derived from older or less accessible sources, and therefore, field trials are essential to determine optimal application rates and crop safety under specific local conditions.

Table 1: this compound Application Rates and Efficacy in Leguminous Crops

Leguminous CropApplication TimingRecommended Rate (kg a.i./ha)Target WeedsEfficacySource
Field Beans (Vicia faba) Pre-emergence (autumn-sown)Data not available; tolerated mixture with pendimethalin (B1679228) at twice the normal rate.Broad-leaved weedsGood tolerance observed.[1]Dumont & Serpeille, 1981
Peas (Pisum sativum) Pre-emergence (autumn-sown)Data not available; a mixture with pendimethalin caused growth check at the normal rate.Broad-leaved weedsCaution advised; potential for phytotoxicity.[1]Dumont & Serpeille, 1981
Peas (Pisum sativum) Pre-emergence (spring-sown)Data not available; tolerated a mixture with pendimethalin.Broad-leaved weedsSelective.[1]Dumont & Serpeille, 1981
Tropical Legumes (e.g., Pueraria phaseoloides, Centrosema pubescens) Pre- and Post-emergenceData not available in abstract.General weed controlThe abstract suggests potential for selective use.Riepma, P. (1965)

Table 2: this compound Phytotoxicity in Leguminous Crops

Leguminous CropApplication RatePhytotoxicity SymptomsSeveritySource
Field Beans (Vicia faba) Not specified (in mixture)Well tolerated.LowDumont & Serpeille, 1981[1]
Peas (Pisum sativum) Not specified (in mixture, autumn-sown)Growth check.ModerateDumont & Serpeille, 1981[1]
Peas (Pisum sativum) Not specified (in mixture, spring-sown)Tolerated.LowDumont & Serpeille, 1981[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and selectivity of this compound in leguminous crops.

Protocol 1: Greenhouse Pot Study for Efficacy and Crop Tolerance

Objective: To determine the dose-response of target weed species and leguminous crops to pre-emergence application of this compound under controlled conditions.

Materials:

  • This compound technical grade or commercial formulation

  • Seeds of leguminous crops (e.g., peas, beans, lentils)

  • Seeds of target weed species (e.g., Chenopodium album, Amaranthus retroflexus)

  • Pots (15-20 cm diameter)

  • Standard potting mix (sandy loam or similar)

  • Greenhouse or growth chamber with controlled temperature and light

  • Spraying equipment calibrated for small plot applications

  • Drying oven

  • Analytical balance

Methodology:

  • Pot Preparation: Fill pots with a measured amount of potting mix.

  • Sowing: Sow a predetermined number of seeds of the leguminous crop and weed species at a depth of 2-3 cm.

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve a range of application rates (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 kg a.i./ha), including an untreated control.

    • Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated sprayer.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with conditions suitable for the growth of the test plants (e.g., 20-25°C, 16-hour photoperiod). Water the pots as needed.

  • Data Collection (21-28 days after treatment):

    • Weed Control Efficacy: Count the number of surviving weeds in each pot and visually assess the percentage of weed control compared to the untreated control.

    • Crop Phytotoxicity: Visually assess crop injury on a scale of 0-100% (0 = no injury, 100 = complete kill). Note symptoms such as stunting, chlorosis, and necrosis.

    • Biomass Measurement: Harvest the above-ground parts of the crop and weed plants separately. Dry the plant material in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose for weed control (ED50) and the dose causing significant crop injury (GR50).

Protocol 2: Field Trial for Evaluating this compound in a Leguminous Crop

Objective: To evaluate the efficacy of this compound for selective weed control and its impact on the yield of a leguminous crop under field conditions.

Materials:

  • This compound commercial formulation

  • Leguminous crop seeds

  • Field plot area with a known history of weed infestation

  • Tractor-mounted or backpack sprayer calibrated for field application

  • Standard field trial equipment (e.g., measuring tapes, stakes, flags)

  • Harvesting equipment

  • Data collection sheets

Methodology:

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with at least three to four replications.

    • Plot size should be appropriate for the equipment used (e.g., 3m x 6m).

  • Treatments:

    • Include a range of this compound application rates based on preliminary studies or literature.

    • Include an untreated weedy check and a weed-free (hand-weeded) check.

  • Field Preparation and Sowing: Prepare the seedbed according to standard agricultural practices for the specific leguminous crop and sow the seeds at the recommended rate and depth.

  • Herbicide Application: Apply this compound as a pre-emergence treatment within 1-2 days after sowing, before the crop or weeds emerge. Ensure uniform application using a calibrated sprayer.

  • Data Collection:

    • Weed Density and Biomass: At 30 and 60 days after treatment (DAT), use quadrats (e.g., 0.5m x 0.5m) to count the number of weeds per species and collect the above-ground weed biomass for dry weight measurement.

    • Crop Phytotoxicity: Visually assess crop injury at 15, 30, and 60 DAT on a 0-100% scale.

    • Crop Stand: Count the number of crop plants in a designated area of each plot at 30 DAT.

    • Yield: At crop maturity, harvest the central rows of each plot and determine the grain/pod yield.

  • Data Analysis: Analyze the data using ANOVA to determine the effect of the treatments on weed control, crop phytotoxicity, and yield.

Mandatory Visualization

Neburon_Mode_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma cluster_effects Downstream Effects PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer Photosynthesis_Inhibition Photosynthesis Inhibition Cytb6f Cytochrome b6f PQ->Cytb6f ATP_Synthase ATP Synthase Calvin_Cycle Calvin Cycle This compound This compound This compound->Inhibition Inhibition->PQ Blocks e- transfer to PQ ATP_Reduction Reduced ATP Production Photosynthesis_Inhibition->ATP_Reduction Oxidative_Stress Oxidative Stress Photosynthesis_Inhibition->Oxidative_Stress Plant_Death Plant Death ATP_Reduction->Plant_Death Oxidative_Stress->Plant_Death Neburon_Experimental_Workflow cluster_greenhouse Greenhouse Screening cluster_field Field Validation Pot_Study Pot Study Setup (Crop & Weed Seeds) Dose_Response This compound Dose-Response Application Pot_Study->Dose_Response Greenhouse_Growth Growth under Controlled Conditions Dose_Response->Greenhouse_Growth Data_Collection_GH Data Collection: - Efficacy (Weed Control %) - Phytotoxicity (Crop Injury %) - Biomass (Dry Weight) Greenhouse_Growth->Data_Collection_GH Field_Trial Field Trial Design (RCBD) Data_Collection_GH->Field_Trial Inform Field Rates Analysis Statistical Analysis Data_Collection_GH->Analysis Pre_Emergence_App Pre-emergence this compound Application Field_Trial->Pre_Emergence_App Field_Monitoring In-season Monitoring Pre_Emergence_App->Field_Monitoring Data_Collection_Field Data Collection: - Weed Density & Biomass - Crop Phytotoxicity - Crop Stand & Yield Field_Monitoring->Data_Collection_Field Data_Collection_Field->Analysis Conclusion Conclusion & Recommendations Analysis->Conclusion Neburon_Selectivity cluster_factors Factors Influencing Selectivity cluster_outcome Outcome Placement Positional Selectivity (Shallow weed roots vs. deeper crop roots) Weed_Control Effective Weed Control Placement->Weed_Control Crop_Safety Legume Crop Safety Placement->Crop_Safety Metabolism Differential Metabolism (Crop metabolizes this compound faster than weeds) Metabolism->Weed_Control Metabolism->Crop_Safety Adsorption Differential Adsorption (Less uptake by crop roots) Adsorption->Weed_Control Adsorption->Crop_Safety Neburon_App This compound Application Neburon_App->Placement Neburon_App->Metabolism Neburon_App->Adsorption

References

Neburon as a Plant Growth Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Neburon is a selective, systemic herbicide absorbed by the roots that inhibits photosynthesis at photosystem II. While its primary application is for weed control at high concentrations, there is scientific interest in the potential for sublethal doses of herbicides to act as plant growth regulators, a concept known as hormesis. Such effects can manifest as stimulation of germination, root and shoot elongation, and increased biomass. These application notes provide a framework for researchers to systematically investigate the concentration-dependent effects of this compound on plant growth and development.

Data Presentation: Hypothetical this compound Concentration Ranges for Plant Growth Regulation Studies

The following table presents hypothetical concentration ranges of this compound for investigating its potential plant growth regulatory effects. These ranges are extrapolated from general knowledge of herbicide hormesis and are intended for research purposes only. Actual effective concentrations will need to be determined empirically for each plant species and experimental system.

Concentration Range (mg/L)Potential Effect on Plant GrowthTarget of Investigation
0.001 - 0.01Putative Growth Stimulation (Hormesis)Germination rate, early seedling growth, root elongation
0.01 - 0.1Mild Growth Regulation / Onset of InhibitionShoot elongation, biomass accumulation
0.1 - 1.0Sublethal InhibitionStress responses, chlorophyll (B73375) content, photosynthetic efficiency
> 1.0Herbicidal ActivityPhytotoxicity, mechanism of inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be adapted based on the specific research questions, plant species, and available laboratory resources.

Seed Germination and Early Seedling Growth Assay

Objective: To determine the effect of a range of this compound concentrations on seed germination and early seedling development.

Materials:

  • This compound stock solution (e.g., 1000 mg/L in a suitable solvent like acetone (B3395972) or DMSO, followed by serial dilution in distilled water)

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, radish)

  • Growth chamber with controlled temperature and light conditions

  • Distilled water (control)

Procedure:

  • Prepare a series of this compound dilutions from the stock solution to achieve the desired final concentrations (e.g., 0, 0.001, 0.005, 0.01, 0.05, 0.1 mg/L). The final solvent concentration should be consistent across all treatments, including the control.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective this compound solution or control solution onto the filter paper in each dish.

  • Place a predetermined number of seeds (e.g., 25-50) evenly on the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Record the number of germinated seeds daily for a period of 7-14 days. A seed is considered germinated when the radicle has emerged.

  • At the end of the experiment, measure the root length and shoot length of a representative sample of seedlings from each treatment.

  • Calculate the germination percentage, germination rate, and average root and shoot length for each concentration.

Root and Shoot Elongation Assay in Hydroponics

Objective: To quantify the effect of different this compound concentrations on root and shoot elongation in a controlled hydroponic system.

Materials:

  • Hydroponic system (e.g., Magenta boxes, beaker-based systems)

  • Nutrient solution (e.g., Hoagland's or Murashige and Skoog medium)

  • This compound stock solution

  • Seedlings of the target plant species with established primary roots

  • Aeration system (if necessary)

  • Growth chamber

Procedure:

  • Prepare the hydroponic nutrient solution and add this compound to achieve the desired final concentrations. Ensure proper mixing.

  • Transfer healthy, uniform seedlings into the hydroponic units, ensuring their roots are submerged in the treatment solution.

  • Place the hydroponic systems in a growth chamber under controlled environmental conditions.

  • Measure the length of the primary root and the shoot height at the beginning of the experiment and at regular intervals (e.g., every 2-3 days) for 1-2 weeks.

  • At the end of the experiment, harvest the plants and separate the roots and shoots.

  • Determine the fresh weight of the roots and shoots.

  • Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

  • Calculate the relative growth rates for root and shoot elongation and the root-to-shoot biomass ratio.

Visualizations

Experimental Workflow for Dose-Response Analysis

The following diagram illustrates a typical workflow for conducting a dose-response analysis of this compound on plant growth.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection cluster_analysis Analysis prep_this compound Prepare this compound Stock & Dilutions treatment Apply this compound Concentrations to Seeds/Seedlings prep_this compound->treatment prep_seeds Select & Sterilize Seeds prep_seeds->treatment prep_media Prepare Growth Media/Substrate prep_media->treatment incubation Incubate under Controlled Conditions treatment->incubation measure_germ Measure Germination Parameters incubation->measure_germ measure_growth Measure Root & Shoot Growth incubation->measure_growth measure_biomass Measure Fresh & Dry Biomass incubation->measure_biomass stat_analysis Statistical Analysis (e.g., ANOVA) measure_germ->stat_analysis measure_growth->stat_analysis measure_biomass->stat_analysis dose_response Generate Dose-Response Curves stat_analysis->dose_response conclusion Draw Conclusions dose_response->conclusion

Caption: Workflow for this compound dose-response studies.

Hypothetical Signaling Pathway for this compound-Induced Growth Regulation

The precise signaling pathway for this compound at sublethal concentrations is unknown. However, based on its mode of action as a photosynthesis inhibitor, a hypothetical pathway can be proposed where low concentrations might induce a mild stress response leading to growth stimulation.

G cluster_perception Cellular Perception cluster_response Cellular Response This compound Low Concentration this compound psii Mild Inhibition of Photosystem II This compound->psii interacts with ros Transient ROS Production (Signaling) psii->ros stress_signal Stress Signaling Cascade Activation ros->stress_signal gene_exp Altered Gene Expression (Growth-related genes) stress_signal->gene_exp growth_reg Growth Regulation/ Stimulation gene_exp->growth_reg

Caption: Hypothetical this compound signaling pathway.

Application Note: Quantification of Neburon Herbicide Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Neburon, a phenylurea herbicide, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is applicable for the determination of this compound in various matrices, with a focus on water and soil samples.

Introduction

This compound is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Accurate and sensitive quantification of this compound residues is crucial for environmental monitoring, food safety assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of this compound and other phenylurea herbicides.[2][3][4] This application note details a validated HPLC method, including sample preparation protocols for water and soil, and presents typical performance data.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient of acetonitrile (B52724) and water serves as the mobile phase.[2][4] Quantification is achieved by monitoring the UV absorbance of the analyte at 245 nm, a wavelength where phenylurea herbicides exhibit significant absorption.[2][4]

Data Presentation

The following tables summarize the typical quantitative data for the HPLC analysis of this compound. This data is based on validated methods for phenylurea herbicides with similar chemical structures and chromatographic behavior.

Table 1: Chromatographic Parameters and Performance Data for this compound Analysis

ParameterValueReference
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm[2][4]
Mobile PhaseAcetonitrile:Water (gradient)[2][4]
Flow Rate1.0 mL/min[3]
Detection Wavelength245 nm[2][4]
Injection Volume20 µL
Retention Time (approx.)12 - 15 min[3]
Linearity Range0.05 - 10.0 µg/mL[5]
Correlation Coefficient (r²)> 0.998[6]
Limit of Detection (LOD)0.01 µg/mL[2][4]
Limit of Quantification (LOQ)0.05 µg/mL[2][4]

Table 2: Sample Preparation Recovery Data

MatrixPreparation MethodAverage Recovery (%)
WaterSolid Phase Extraction (SPE)85 - 105
SoilQuEChERS80 - 110

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid, analytical grade

  • Solid Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dispersive SPE (dSPE) tubes containing PSA (primary secondary amine) and C18 sorbents.

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Preparation of Standard Solutions

Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile. From this stock, prepare a series of working standard solutions in the mobile phase, ranging from 0.05 µg/mL to 10.0 µg/mL, for calibration.

Sample Preparation Protocol 1: Water Samples (Solid Phase Extraction - SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Sample Preparation Protocol 2: Soil Samples (QuEChERS)
  • Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18 sorbents.

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Take the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 40% B

    • 21-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 245 nm

  • Injection Volume: 20 µL

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Water_Sample Water Sample SPE Solid Phase Extraction (SPE) Water_Sample->SPE Soil_Sample Soil Sample QuECHERS QuEChERS Soil_Sample->QuECHERS Filtration Filtration (0.45 µm) SPE->Filtration QuECHERS->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System UV_Detector UV Detector (245 nm) HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Quantification UV_Detector->Data_Acquisition

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in water and soil samples. The sample preparation protocols, utilizing Solid Phase Extraction for water and QuEChERS for soil, ensure effective cleanup and concentration of the analyte, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.

References

Application Note: Quantitative Analysis of Neburon in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Neburon in environmental matrices, such as soil and water, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by GC-MS analysis. The method has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine environmental monitoring and research applications.

Introduction

This compound, a substituted urea (B33335) herbicide, is utilized for the pre-emergence control of broadleaf weeds and grasses in various agricultural settings. Due to its potential for environmental contamination and persistence, a reliable and sensitive analytical method is crucial for monitoring its residues in soil and water. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of pesticide residues.[1] This application note provides a comprehensive protocol for the extraction, identification, and quantification of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.

Experimental

Reagents and Materials
  • This compound analytical standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • C18 sorbent

  • Sodium acetate

  • Helium (carrier gas), 99.999% purity

Instrumentation

A standard gas chromatograph equipped with a mass selective detector was used for the analysis. The following conditions are recommended based on typical pesticide residue analysis and may be optimized for specific instrumentation.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL, splitless mode
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 100°C, hold for 1 min; ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic Ions (m/z)114 (Quantifier) , 158 (Qualifier)

Protocols

Standard Preparation

Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions ranging from 0.01 to 1.0 µg/mL by serial dilution with acetonitrile. These standards will be used to generate a calibration curve.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples.[2]

For Water Samples:

  • To a 15 mL centrifuge tube, add 10 mL of the water sample.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

For Soil Samples:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Take a 1 mL aliquot of the supernatant from the previous step and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For this compound analysis, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is recommended. For samples with high pigment content, a small amount of GCB can be added, but its use should be evaluated to prevent loss of the planar this compound molecule.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Quantitative Data

The following table summarizes the expected quantitative performance of this method. Laboratories should perform their own validation to establish in-house limits.

Table 2: Method Validation and Performance Data for this compound Analysis

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L
Recovery (at 0.1 µg/L)85-110%
Precision (RSD%)< 15%

Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample (Soil/Water) Sample (Soil/Water) QuEChERS Extraction QuEChERS Extraction Sample (Soil/Water)->QuEChERS Extraction Acetonitrile & Salts Centrifugation Centrifugation QuEChERS Extraction->Centrifugation d-SPE Cleanup d-SPE Cleanup Centrifugation->d-SPE Cleanup Supernatant Centrifugation_2 Centrifugation_2 d-SPE Cleanup->Centrifugation_2 PSA, C18, MgSO4 Final Extract Final Extract Centrifugation_2->Final Extract Supernatant GC Injection GC Injection Final Extract->GC Injection Separation Separation GC Injection->Separation DB-5ms Column Ionization Ionization Separation->Ionization EI Source Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Quadrupole Detection Detection Mass Analyzer->Detection SIM (m/z 114, 158) Data Analysis Data Analysis Detection->Data Analysis Quantification Quantification Data Analysis->Quantification Calibration Curve GCMS_Principle cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Injector (Vaporization) Column GC Column Injector->Column Separation by Boiling Point & Polarity MS Interface Transfer Line Column->MS Interface IonSource Ion Source MS Interface->IonSource Ionization (EI) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Separation by m/z Ratio Detector Detector MassAnalyzer->Detector Ion Detection Data System Data System (Chromatogram & Mass Spectrum) Detector->Data System

References

Preparing Neburon Stock Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of Neburon stock solutions for various laboratory applications. This compound, a substituted urea (B33335) herbicide, is a well-known inhibitor of photosystem II, making it a valuable tool for research in photosynthesis and herbicide resistance. Due to its low aqueous solubility, proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the chemical properties of this compound, provides detailed protocols for preparing stock solutions using suitable organic solvents, and includes a workflow diagram for the preparation process.

Introduction

This compound (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds.[1][2] Its primary mechanism of action is the inhibition of photosynthetic electron transport at photosystem II (PSII).[3][4] In a laboratory setting, this compound is utilized in studies focusing on herbicide efficacy, mechanisms of resistance, and the fundamental processes of photosynthesis. Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes. This protocol addresses the challenges associated with this compound's poor water solubility by providing methods for its dissolution in organic solvents.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is essential for its proper handling and use in experiments. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆Cl₂N₂O[2]
Molecular Weight 275.17 g/mol [5]
Melting Point 102-103°C[1][5]
Water Solubility 4.8 mg/L at 20-25°C[2][5]
Appearance Crystalline solid, Off-white[1][2]
Storage Temperature 0-6°C[2]

Experimental Protocols

Materials and Equipment
  • This compound (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Acetonitrile (B52724), anhydrous

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Preparation of a 10 mM this compound Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 275.17 g/mol * (1000 mg / 1 g) = 2.75 mg

  • Weighing:

    • Carefully weigh out 2.75 mg of this compound powder on an analytical balance and transfer it to a sterile amber glass vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in the dark. Properly stored, the solution should be stable for several months. Before use, thaw the solution at room temperature and vortex briefly.

Preparation of a 1 mg/mL this compound Stock Solution in Acetonitrile

Acetonitrile is another suitable solvent for this compound and is often used in analytical chemistry applications.[6]

Procedure:

  • Weighing:

    • Weigh out 1 mg of this compound powder and transfer it to a sterile amber glass vial.

  • Dissolution:

    • Add 1 mL of anhydrous acetonitrile to the vial.

    • Cap the vial and vortex until the solid is fully dissolved.

  • Storage:

    • Store the 1 mg/mL stock solution at 4°C in a tightly sealed amber vial.

Application Notes

  • Solvent Selection: The choice of solvent depends on the downstream application. DMSO is widely used for cell-based assays but can exhibit toxicity at higher concentrations. Acetonitrile is a good alternative, especially for analytical methods.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Due to this compound's low water solubility, precipitation may occur upon dilution. It is crucial to visually inspect the working solution for any precipitates.

  • Safety Precautions: this compound is harmful if swallowed.[5] Always handle this compound powder and its solutions in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Neburon_Stock_Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Solvent (DMSO or Acetonitrile) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate check Visually Inspect for Complete Dissolution sonicate->check check->vortex Not Dissolved store Store at Recommended Temperature check->store Dissolved dilute Prepare Working Solution store->dilute end End dilute->end

Caption: Workflow for preparing this compound stock solutions.

The diagram below illustrates the mechanism of action of this compound as a Photosystem II inhibitor.

PSII_Inhibition cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Electron_Transport Electron Transport Blocked Light Light Light->P680 This compound This compound This compound->QB

Caption: this compound inhibits electron transport in Photosystem II.

References

Application Notes and Protocols for Assessing Neburon's Impact on Soil Microbial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon is a phenylurea herbicide used for pre-emergence control of broadleaf and grassy weeds. While its primary mode of action is the inhibition of photosynthesis in target plants, its introduction into the soil environment can have unintended consequences for non-target organisms, including the soil microbial community. Soil microorganisms are vital for maintaining soil health and fertility through processes such as nutrient cycling and organic matter decomposition. Soil microbial respiration, the production of carbon dioxide (CO2) by soil microbes, is a key indicator of their overall metabolic activity and a sensitive endpoint for assessing the ecotoxicological effects of herbicides like this compound.

These application notes provide detailed methods and protocols for assessing the impact of this compound on soil microbial respiration, enabling researchers to evaluate its potential environmental side effects. The protocols described include both basal and substrate-induced respiration measurements.

Data Presentation

Due to a lack of publicly available quantitative data specifically for this compound's effect on soil microbial respiration, the following table presents illustrative data based on studies of other phenylurea herbicides, such as linuron (B1675549) and diuron. This table is intended to serve as a template for presenting experimental findings. Researchers are encouraged to generate specific data for this compound.

Table 1: Illustrative Impact of Phenylurea Herbicides on Soil Microbial Respiration

Herbicide Concentration (mg/kg soil)MethodRespiration Rate (% of Control)Incubation Time (days)Soil TypeReference
1 (Recommended Field Rate)Basal Respiration95%7Sandy LoamHypothetical
1 (Recommended Field Rate)Substrate-Induced Respiration92%7Sandy LoamHypothetical
10 (10x Field Rate)Basal Respiration78%7Sandy LoamHypothetical
10 (10x Field Rate)Substrate-Induced Respiration71%7Sandy LoamHypothetical
50 (50x Field Rate)Basal Respiration55%7Sandy LoamHypothetical
50 (50x Field Rate)Substrate-Induced Respiration48%7Sandy LoamHypothetical
1 (Recommended Field Rate)Basal Respiration98%28Clay LoamHypothetical
1 (Recommended Field Rate)Substrate-Induced Respiration96%28Clay LoamHypothetical
10 (10x Field Rate)Basal Respiration85%28Clay LoamHypothetical
10 (10x Field Rate)Substrate-Induced Respiration80%28Clay LoamHypothetical
50 (50x Field Rate)Basal Respiration68%28Clay LoamHypothetical
50 (50x Field Rate)Substrate-Induced Respiration62%28Clay LoamHypothetical

Experimental Protocols

Two primary methods for assessing the impact of this compound on soil microbial respiration are detailed below: Basal Respiration and Substrate-Induced Respiration (SIR).

Protocol 1: Basal Soil Respiration (CO2 Evolution) using Alkali Trapping and Titration

This protocol measures the CO2 evolved from soil microorganisms under natural conditions after the application of this compound.

Materials:

  • Freshly collected and sieved (<2 mm) soil

  • This compound analytical standard

  • Acetone (or other suitable solvent)

  • Deionized water

  • Incubation jars (e.g., 500 mL Mason jars) with airtight lids

  • Small vials (e.g., 20 mL scintillation vials)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Barium Chloride (BaCl2) solution (0.5 M)

  • Burette and titration stand

  • Analytical balance

  • Incubator

Procedure:

  • Soil Preparation:

    • Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to 50-60% of its WHC and pre-incubate for 7 days at 25°C in the dark to allow the microbial community to stabilize.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone).

    • Typical agricultural application rates for this compound can range from 1 to 4 kg/ha . Assuming a soil depth of 10 cm and a bulk density of 1.3 g/cm³, a 1 kg/ha application rate corresponds to approximately 0.77 mg this compound/kg soil. It is recommended to test concentrations at 0.1x, 1x, and 10x the expected environmental concentration.

    • For a 100 g soil sample, the amounts of this compound to add would be:

      • Control: Solvent only

      • 0.1x: 0.0077 mg

      • 1x: 0.077 mg

      • 10x: 0.77 mg

    • Apply the appropriate amount of this compound solution (or solvent for the control) to the 100 g soil samples and mix thoroughly. Allow the solvent to evaporate completely in a fume hood.

  • Incubation and CO2 Trapping:

    • Place each 100 g treated soil sample into a 500 mL incubation jar.

    • Place a small vial containing a known volume (e.g., 10 mL) of 0.1 M NaOH solution inside each jar, ensuring the vial remains upright.

    • Seal the jars tightly and incubate in the dark at a constant temperature (e.g., 25°C).

    • Include empty jars with NaOH vials as blanks to account for atmospheric CO2.

  • Titration:

    • After a set incubation period (e.g., 7, 14, and 28 days), carefully open the jars.

    • Remove the NaOH vials.

    • To each NaOH vial, add 2 mL of 0.5 M BaCl2 solution to precipitate the carbonate as barium carbonate (BaCO3).

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the remaining NaOH with 0.1 M HCl until the pink color disappears.

    • Record the volume of HCl used.

  • Calculation:

    • The amount of CO2 evolved (in mg C) is calculated using the following formula: mg CO2-C = (B - V) * N * E Where:

      • B = Volume of HCl used for the blank titration (mL)

      • V = Volume of HCl used for the sample titration (mL)

      • N = Normality of the HCl (mol/L)

      • E = Equivalent weight of C in CO2 (6 mg/meq)

Protocol 2: Substrate-Induced Respiration (SIR) using an Infrared Gas Analyzer (IRGA)

This protocol measures the potential respiratory response of the microbial community after the addition of a readily available carbon source (glucose) in the presence of this compound.

Materials:

  • Soil and this compound as prepared in Protocol 1.

  • D-glucose

  • Incubation vials with septa-fitted lids (e.g., 120 mL serum bottles)

  • Infrared Gas Analyzer (IRGA)

  • Gas-tight syringe

  • Incubator

Procedure:

  • Soil and this compound Preparation:

    • Prepare soil samples with different concentrations of this compound as described in Protocol 1 (steps 1 and 2).

  • Substrate Addition and Incubation:

    • Weigh 20 g of each treated soil sample into a 120 mL serum bottle.

    • Prepare a glucose solution. The optimal concentration should be determined for each soil type, but a common starting point is a solution that provides 4 mg glucose per gram of soil.

    • Add the glucose solution to each soil sample to bring the moisture content to an optimal level (e.g., 60% WHC).

    • Seal the bottles with septa-fitted lids and incubate at 25°C.

  • CO2 Measurement:

    • At specified time points (e.g., 2, 4, 6, and 8 hours after glucose addition), withdraw a headspace gas sample (e.g., 1 mL) using a gas-tight syringe.

    • Inject the gas sample into the IRGA to measure the CO2 concentration.

    • The rate of CO2 evolution is calculated based on the change in concentration over time.

  • Calculation:

    • The respiration rate (µg CO2-C/g soil/h) is calculated as: Rate = (ΔCO2 * V) / (W * t) Where:

      • ΔCO2 = Change in CO2 concentration (µg/mL)

      • V = Headspace volume of the incubation bottle (mL)

      • W = Dry weight of the soil sample (g)

      • t = Incubation time (h)

Visualization of Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound's impact on soil microbial respiration.

experimental_workflow cluster_prep Sample Preparation cluster_treatment This compound Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis soil_collection Soil Collection & Sieving pre_incubation Pre-incubation (7 days) soil_collection->pre_incubation soil_treatment Apply this compound to Soil Samples pre_incubation->soil_treatment neburon_prep Prepare this compound Concentrations neburon_prep->soil_treatment incubation Incubate Treated Soil basal Basal Respiration (Alkali Trap) incubation->basal sir SIR (Glucose + IRGA) incubation->sir titration Titration basal->titration irga_reading IRGA Reading sir->irga_reading calculation Calculate CO2 Evolution titration->calculation irga_reading->calculation comparison Compare with Control calculation->comparison

Workflow for assessing this compound's impact on soil respiration.
Conceptual Diagram of this compound's Potential Impact on Microbial Respiration

As the specific signaling pathways for this compound's toxicity in non-target soil microbes are not well-defined, the following diagram presents a conceptual model of its potential inhibitory effects on general microbial cellular processes leading to reduced respiration.

neburon_impact cluster_herbicide Herbicide Action cluster_microbe Microbial Cell cluster_outcome Physiological Outcome This compound This compound in Soil membrane Cell Membrane Disruption This compound->membrane Direct Contact enzyme Enzyme Inhibition (Non-specific) This compound->enzyme Uptake & Internalization etc Electron Transport Chain Interference membrane->etc Leads to enzyme->etc Impacts atp Reduced ATP Production etc->atp Results in respiration Decreased Microbial Respiration (CO2) atp->respiration Directly Affects

Conceptual impact of this compound on microbial respiration.

Application Notes and Protocols: A Comprehensive Experimental Design for Studying the Effects of Neburon on Crop Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for designing and executing a comprehensive experimental study to evaluate the effects of the herbicide Neburon on crop yield. This compound is a selective, pre-emergence herbicide belonging to the substituted urea (B33335) chemical class.[1] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII), a critical process in plant growth.[2] By binding to the D1 protein of the PSII complex, this compound blocks the electron transport chain, halting CO2 fixation and the production of energy necessary for the plant's survival.[3][4] This disruption leads to the formation of reactive oxygen species, causing cellular damage and ultimately, plant death.[4]

This document provides a robust experimental design, detailed protocols for all critical experiments, and guidelines for data presentation and visualization to facilitate a thorough and accurate assessment of this compound's agricultural efficacy and crop safety.

Experimental Design

A randomized complete block design (RCBD) is the recommended experimental layout to minimize the influence of field variability on the results.[5][6]

2.1. Site Selection and Crop of Interest

  • Experimental Site: Choose a field with uniform soil characteristics (type, pH, organic matter content) and a known history of consistent weed pressure. The field should have a gentle slope to minimize variations in soil moisture.

  • Crop: Select a crop relevant to the intended use of this compound. For the purpose of this protocol, winter wheat will be used as the example crop.

2.2. Treatment Groups

  • T1: Untreated Control: Plots receive no herbicide or vehicle application. This group serves as the baseline for maximum weed competition and normal crop growth.

  • T2: Vehicle Control: Plots are treated with the carrier solution (e.g., water) used for the this compound application, without the active ingredient. This control helps to isolate the effects of the application process itself.

  • T3: this compound - Low Application Rate: Application of this compound at a rate lower than the anticipated recommended rate (e.g., 50% of the recommended rate). This helps to establish a dose-response relationship.

  • T5: this compound - High Application Rate: Application at a rate higher than the recommended rate (e.g., 200% of the recommended rate). This is essential for assessing crop safety and phytotoxicity thresholds.

2.3. Plot Layout and Replication

  • Plot Dimensions: Each experimental plot should be a minimum of 3 meters in width and 10 meters in length to minimize edge effects and provide a representative area for sampling.

  • Replication: Each treatment should be replicated at least four times.

  • Randomization: Within each block, the treatments should be randomly assigned to the plots.

  • Buffer Zones: A buffer of at least 1 meter should be maintained between plots to prevent spray drift and other forms of interference.[5]

Experimental Protocols

3.1. Field Preparation and Crop Establishment

  • Tillage and Seedbed Preparation: Prepare the field according to standard local practices for winter wheat cultivation to ensure a uniform seedbed.

  • Sowing: Sow certified winter wheat seeds at a consistent depth and seeding rate across all plots. Record the sowing date.

  • Fertilization and Irrigation: Apply fertilizer and irrigation uniformly across the entire experimental area as per local agronomic recommendations.

3.2. Herbicide Application

  • Timing: Apply this compound as a pre-emergence treatment, typically within 1-3 days after sowing, to a moist soil surface.

  • Spray Solution Preparation:

    • Accurately calculate the amount of this compound formulation required for each plot based on the designated application rate and plot area.

    • Prepare the spray solution by mixing the calculated amount of herbicide with a known volume of water. Ensure thorough agitation.

  • Application:

    • Use a calibrated plot sprayer equipped with a boom and appropriate nozzles to ensure uniform spray coverage.

    • Apply the treatments to the designated plots, taking care to avoid spray drift.

    • Record the date, time, weather conditions (temperature, humidity, wind speed), and application volume for each treatment.

3.3. Data Collection and Measurements

3.3.1. Crop Phytotoxicity Assessment

  • Timing: Visually assess crop injury at 7, 14, and 28 days after treatment (DAT).

  • Protocol:

    • Use a standardized rating scale from 0% (no visible injury) to 100% (complete plant death).[8][9]

    • Record symptoms such as chlorosis (yellowing), necrosis (browning/tissue death), stunting, and any malformations.[10]

    • Observations should be made by the same individual at each time point to maintain consistency.

3.3.2. Weed Density and Biomass

  • Timing: Conduct assessments at 30 and 60 DAT.

  • Protocol for Weed Density:

    • Randomly place a 0.5m x 0.5m quadrat in three locations within each plot.

    • Identify and count the number of each weed species within the quadrat.

    • Calculate the average number of weeds per square meter for each plot.

  • Protocol for Weed Biomass:

    • Within the same quadrats, clip all weed vegetation at the soil surface.[11]

    • Place the collected samples into pre-labeled paper bags.

    • Dry the samples in an oven at 70°C for 72 hours or until a constant weight is achieved.

    • Weigh the dried samples to determine the weed biomass in grams per square meter.[12][13]

3.3.3. Chlorophyll (B73375) Content Measurement

  • Timing: At 45 DAT, when the crop is in the active vegetative growth stage.

  • Protocol (Spectrophotometric Method):

    • Collect five fully expanded flag leaves from random plants within the central rows of each plot.

    • Weigh 0.2 g of fresh leaf tissue and finely chop it.[14]

    • Place the tissue in a vial with 10 mL of 80% acetone (B3395972) and store in the dark for 24-48 hours at 4°C to allow for complete chlorophyll extraction.[15]

    • Centrifuge the extract at 5000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.[16]

    • Calculate chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations:[17]

      • Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)

      • Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)

      • Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)

3.3.4. Crop Biomass and Yield Determination

  • Timing: At physiological maturity of the crop.

  • Protocol for Crop Biomass:

    • Harvest all above-ground plant material from a 1-meter length of a central row in each plot.[18]

    • Dry the samples in an oven at 70°C until a constant weight is achieved.

    • Record the dry weight as crop biomass (g/m).

  • Protocol for Grain Yield:

    • Manually harvest a predetermined area (e.g., 5 m²) from the center of each plot to avoid edge effects.[19]

    • Thresh the harvested plants to separate the grain.

    • Clean the grain to remove chaff and other debris.

    • Weigh the cleaned grain and adjust the weight to a standard moisture content (e.g., 12%).[20]

    • Calculate the grain yield in kilograms per hectare ( kg/ha ).[21]

  • Yield Components:

    • 1000-Grain Weight: From the harvested grain of each plot, count and weigh 1000 kernels.

    • Number of Spikes per m²: Count the number of grain-bearing spikes in three random 1-meter-long sections of the central rows of each plot before harvest.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Effect of this compound on Weed Control and Crop Phytotoxicity in Winter Wheat

TreatmentApplication Rate (kg a.i./ha)Phytotoxicity at 28 DAT (%)Weed Density at 60 DAT (plants/m²)Weed Biomass at 60 DAT (g/m²)
Untreated Control00
Vehicle Control00
This compound - Low0.75
This compound - Medium1.5
This compound - High3.0

Table 2: Effect of this compound on Growth, Yield, and Yield Components of Winter Wheat

TreatmentApplication Rate (kg a.i./ha)Chlorophyll Content (mg/g FW)Crop Biomass (g/m)Grain Yield ( kg/ha )1000-Grain Weight (g)Spikes per m²
Untreated Control0
Vehicle Control0
This compound - Low0.75
This compound - Medium1.5
This compound - High3.0

Mandatory Visualization

5.1. Signaling Pathway of Photosystem II Inhibition by this compound

G cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- transfer QA QA Pheo->QA e- transfer QB_site D1 Protein (QB Binding Site) QA->QB_site e- transfer PQ_Pool Plastoquinone Pool QB_site->PQ_Pool Blocked ROS Reactive Oxygen Species (ROS) Formation QB_site->ROS leads to Light Light (Photon) Light->P680 excites This compound This compound This compound->QB_site Binds & Inhibits CellDamage Lipid Peroxidation & Protein Damage ROS->CellDamage causes PlantDeath Plant Death CellDamage->PlantDeath results in

Caption: Mechanism of action of this compound as a Photosystem II inhibitor.

5.2. Experimental Workflow for this compound Efficacy Trial

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Analysis & Reporting A1 Site Selection A2 Experimental Design (RCBD) A1->A2 A3 Plot Layout & Sowing A2->A3 B1 Pre-emergence This compound Application A3->B1 B2 Data Collection: - Phytotoxicity - Weed Density/Biomass - Chlorophyll Content B1->B2 B3 Crop Harvest & Yield Measurement B2->B3 C1 Statistical Analysis (ANOVA) B3->C1 C2 Data Tabulation C1->C2 C3 Visualization & Final Report C2->C3

References

Application Note: Quantification of Neburon Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantitative analysis of Neburon residues in various plant tissues. This compound is a selective, systemic herbicide of the phenylurea class used for pre-emergence control of broadleaf weeds and grasses.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] Monitoring its residue levels in crops is crucial for ensuring food safety and compliance with regulatory limits. This application note is intended for researchers, analytical scientists, and professionals in the agrochemical and food safety industries. It outlines protocols for sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by quantification using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Principle: Mode of Action

This compound is absorbed by the plant roots and translocated to the leaves, where it inhibits photosynthesis.[1] Specifically, it blocks the electron transport chain in Photosystem II (PSII) by competing for the binding site of plastoquinone (B1678516) (QB) on the D1 protein. This disruption halts ATP and NADPH production, leading to oxidative stress and eventual cell death.

cluster_PSII Photosystem II (PSII) - Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- transfer QA QA (Plastoquinone A) Pheo->QA QB QB (Plastoquinone B) QA->QB Cytb6f Cytochrome b6f Complex QB->Cytb6f Light Light (Photon) Light->P680 Excites Electron e- This compound This compound This compound->QB

Caption: this compound blocks the photosynthetic electron transport chain at Photosystem II.

Analytical Methodologies

The determination of this compound residues in complex plant matrices requires robust extraction, cleanup, and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[3]

Sample Extraction and Cleanup: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly suitable for extracting pesticide residues from food matrices with high water content.[4][5]

Materials:

  • Homogenizer/Blender

  • 50 mL Polypropylene Centrifuge Tubes

  • Centrifuge

  • Vortex Mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Dispersive Solid-Phase Extraction (d-SPE) tubes containing Primary Secondary Amine (PSA) and MgSO₄

  • Syringe filters (0.22 µm)

Protocol:

  • Homogenization: Weigh 10-15 g of a representative plant tissue sample (e.g., leaves, fruit, root) into a blender. Homogenize until a uniform paste is achieved.

  • Extraction: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.[4]

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Cap the tube tightly and vortex vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. The PSA helps in removing interfering matrix components like organic acids and sugars.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

Quantification by HPLC-UV

For routine analysis, HPLC with UV detection is a cost-effective and reliable method.[6][7]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Detection Wavelength: 244 nm (characteristic for phenylurea herbicides).[6]

  • Column Temperature: 30 °C.

Quantification: Quantification is performed using an external standard calibration curve. Prepare a series of this compound standards in acetonitrile (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Plot the peak area against the concentration to generate a linear regression curve. The concentration of this compound in the sample is determined by interpolating its peak area on this curve.

Experimental Workflow and Data Presentation

The overall process from sample receipt to final data reporting follows a structured workflow to ensure accuracy and reproducibility.

cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_reporting Data Reporting Sample 1. Plant Tissue Sample Collection Homogenize 2. Homogenization (10-15 g sample) Sample->Homogenize Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup 4. Dispersive SPE Cleanup (PSA / MgSO4) Extract->Cleanup Filter 5. Filtration (0.22 µm filter) Cleanup->Filter HPLC 6. HPLC-UV/MS Analysis Filter->HPLC Calib 7. Calibration Curve Generation HPLC->Calib Quant 8. Residue Quantification Calib->Quant Report 9. Data Review & Final Report Quant->Report

Caption: Workflow for this compound residue analysis in plant tissues.

Quantitative Data Summary

The following table summarizes hypothetical recovery and quantification data for this compound in different plant matrices. This data is for illustrative purposes and actual results may vary depending on the specific matrix and experimental conditions. The Maximum Residue Limits (MRLs) are established by regulatory bodies.

Plant MatrixSpiked Concentration (mg/kg)Measured Concentration (mg/kg)Recovery (%)Limit of Quantification (LOQ) (mg/kg)EU MRL (mg/kg)
Potato 0.100.09292%0.010.1
Carrot 0.100.08888%0.010.1
Pea 0.050.04998%0.010.05
Corn 0.050.04590%0.010.02*
Wheat Grain 0.100.09595%0.010.1
Spinach 0.500.46593%0.020.5

*Note: MRL values can be subject to change and should be verified with current regulatory databases.

Advanced Quantification: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices or for confirmation purposes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][8]

Instrumentation & Conditions:

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined. For this compound (Precursor m/z 275.07), characteristic product ions would be selected for quantification and confirmation.

Conclusion

The methods detailed in this application note provide a robust framework for the quantification of this compound residues in a variety of plant tissues. The QuEChERS extraction protocol offers an efficient and effective means of sample preparation.[4] Subsequent analysis by HPLC-UV provides reliable quantification for routine monitoring, while LC-MS/MS offers enhanced sensitivity and specificity for regulatory compliance and confirmatory analysis.[3][8] Adherence to these protocols will enable accurate assessment of this compound residue levels, contributing to food safety and environmental monitoring efforts.

References

Application Notes and Protocols for In Vitro Assays of Neburon's Activity on Isolated Chloroplasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neburon is a urea-based herbicide that effectively controls a broad spectrum of weeds by inhibiting photosynthesis. Its primary mechanism of action involves the disruption of the photosynthetic electron transport chain in chloroplasts. Specifically, this compound acts as a potent and specific inhibitor of Photosystem II (PSII), binding to the D1 protein and blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This inhibition halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

These application notes provide detailed protocols for isolating functional chloroplasts and performing in vitro assays to quantify the inhibitory activity of this compound on PSII. The described methods are fundamental for herbicide research, screening of new potential inhibitors, and for studying the mechanisms of photosynthetic electron transport.

Data Presentation

The inhibitory effect of this compound on the photosynthetic electron transport in isolated chloroplasts can be quantified by determining its IC50 value. The IC50 represents the concentration of the inhibitor required to cause a 50% reduction in the rate of a specific process. For PSII activity, this is typically measured as the rate of photoreduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP) or the rate of oxygen evolution.

While specific IC50 values for this compound can vary depending on the plant species and experimental conditions, the following table provides representative data for a typical urea-based PSII inhibitor, illustrating how to present such quantitative results.

Table 1: Inhibitory Activity of a Urea-Based Herbicide on Photosystem II Activity in Isolated Spinach Chloroplasts

AssayMeasured ParameterEndpointIC50 (µM)
Hill ReactionPhotoreduction of DCPIP at 600 nmRate~0.05 - 0.2
Oxygen EvolutionRate of O₂ production with an artificial acceptorRate~0.05 - 0.2

Note: The provided IC50 range is a representative value for urea-based herbicides like Diuron, which share a similar mechanism of action with this compound. The precise IC50 for this compound should be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Isolation of Functional Chloroplasts from Spinach

This protocol describes a common method for isolating intact and functional chloroplasts from fresh spinach leaves, suitable for use in Hill reaction and oxygen evolution assays.

Materials:

  • Fresh spinach leaves (Spinacia oleracea)

  • Grinding Buffer (ice-cold):

    • 0.33 M Sorbitol

    • 50 mM HEPES-KOH (pH 7.6)

    • 2 mM EDTA

    • 1 mM MgCl₂

    • 0.1% (w/v) Bovine Serum Albumin (BSA)

  • Resuspension Buffer (ice-cold):

    • 0.33 M Sorbitol

    • 50 mM HEPES-KOH (pH 7.6)

    • 5 mM MgCl₂

  • Blender or mortar and pestle

  • Cheesecloth (4-8 layers)

  • Chilled centrifuge tubes

  • Refrigerated centrifuge

  • Spectrophotometer

  • 80% (v/v) Acetone solution

Procedure:

  • Preparation: Perform all steps at 0-4°C to maintain chloroplast integrity and activity. Pre-chill all buffers, glassware, and centrifuge rotors.

  • Homogenization: Wash approximately 20-30 g of fresh spinach leaves, remove the midribs, and cut the leaves into small pieces. Place the leaf tissue in a pre-chilled blender with 100 mL of ice-cold Grinding Buffer. Homogenize with short bursts (3-5 seconds each) to avoid excessive frothing and heating.

  • Filtration: Filter the homogenate through 4-8 layers of cheesecloth into a chilled beaker to remove large debris.

  • Centrifugation: Transfer the filtrate to chilled centrifuge tubes and centrifuge at 200 x g for 2 minutes to pellet cell debris. Carefully decant the supernatant into clean, chilled tubes and centrifuge at 1000 x g for 7-10 minutes. The resulting green pellet contains the chloroplasts.

  • Washing: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (1-2 mL) of ice-cold Resuspension Buffer using a soft paintbrush or by gentle pipetting.

  • Chlorophyll (B73375) Concentration Determination:

    • Add 10 µL of the chloroplast suspension to 990 µL of 80% acetone.

    • Vortex and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Measure the absorbance of the supernatant at 652 nm.

    • Calculate the chlorophyll concentration using the following formula: Chlorophyll (mg/mL) = (A652 × 1000) / 34.5

  • Final Suspension: Adjust the chlorophyll concentration of the chloroplast stock to 1-2 mg/mL with ice-cold Resuspension Buffer. Store the chloroplast suspension on ice and use it for assays within a few hours.

Protocol 2: In Vitro Assay for this compound's Activity - The Hill Reaction

This assay measures the effect of this compound on the rate of photoreduction of the artificial electron acceptor DCPIP by isolated chloroplasts. The reduction of blue DCPIP to its colorless form is monitored spectrophotometrically.

Materials:

  • Isolated chloroplast suspension (from Protocol 1)

  • Assay Buffer:

    • 0.1 M Sorbitol

    • 50 mM HEPES-KOH (pH 7.6)

    • 5 mM MgCl₂

    • 10 mM NaCl

  • 0.5 mM DCPIP solution

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer capable of reading at 600 nm

  • Cuvettes

  • Light source (e.g., a 100W lamp)

  • Water bath to maintain constant temperature (e.g., 20-25°C)

Procedure:

  • Reaction Mixture Preparation: Prepare a series of test tubes or cuvettes with the reaction mixture. A typical reaction mixture (e.g., 3 mL total volume) contains:

    • Assay Buffer

    • DCPIP solution (to a final concentration of ~50 µM)

    • Varying concentrations of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µM). Ensure the final solvent concentration is constant and low (e.g., <1%) across all tubes.

  • Initiation of the Reaction: To each tube, add an aliquot of the chloroplast suspension to achieve a final chlorophyll concentration of 10-20 µg/mL. Mix gently by inversion.

  • Spectrophotometric Measurement:

    • Immediately after adding the chloroplasts, measure the initial absorbance (A0) at 600 nm.

    • Place the cuvette in a temperature-controlled holder and illuminate it with a light source.

    • Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.

  • Controls:

    • No Inhibitor Control: A reaction mixture without this compound to determine the maximal rate of DCPIP reduction.

    • Dark Control: A reaction mixture with chloroplasts and DCPIP kept in the dark to account for any non-photochemical reduction of DCPIP.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction as the change in absorbance per unit time (ΔA/min).

    • Express the activity at each this compound concentration as a percentage of the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Experimental Workflow for Chloroplast Isolation

Chloroplast_Isolation_Workflow start Fresh Spinach Leaves homogenize Homogenize in Ice-Cold Grinding Buffer start->homogenize filter Filter through Cheesecloth homogenize->filter centrifuge1 Centrifuge at 200 x g (Pellet Debris) filter->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge at 1000 x g (Pellet Chloroplasts) supernatant1->centrifuge2 pellet Resuspend Pellet in Resuspension Buffer centrifuge2->pellet Pellet determine_chl Determine Chlorophyll Concentration pellet->determine_chl final_suspension Adjust to Final Concentration determine_chl->final_suspension

Caption: Workflow for the isolation of functional chloroplasts from spinach leaves.

This compound's Mechanism of Action on the Photosynthetic Electron Transport Chain

Neburon_Inhibition_Pathway ps2 Photosystem II (PSII) qa QA ps2->qa e- qb QB qa->qb e- cytb6f Cytochrome b6f Complex qb->cytb6f e- pc Plastocyanin cytb6f->pc e- ps1 Photosystem I (PSI) pc->ps1 e- fd Ferredoxin ps1->fd e- fnr FNR fd->fnr e- nadph NADPH fnr->nadph e- This compound This compound This compound->inhibition inhibition->qb Blocks e- transfer

Caption: this compound inhibits photosynthetic electron transport by blocking the transfer of electrons from QA to QB in Photosystem II.

Neburon Application in Greenhouse Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to comprehensive application notes and protocols for the use of Neburon in greenhouse-based research. These guidelines detail the herbicide's mechanism of action, outline experimental procedures for assessing its efficacy and phytotoxicity, and provide a framework for its application in controlled environments.

This compound is a selective, pre-emergence herbicide belonging to the phenylurea class. It is primarily absorbed through the roots of plants and functions by inhibiting photosynthesis at photosystem II (PSII).[1] This disruption of the electron transport chain leads to the cessation of energy production, oxidative stress, and ultimately, cell death in susceptible plant species.

Application Rates and Protocols

While specific quantitative data on this compound application rates in greenhouse research is not widely published in recent literature, a review of historical studies and related herbicide research provides a basis for experimental design. The following tables summarize potential starting points for application rates and outline a general protocol for efficacy and phytotoxicity testing in a greenhouse setting. Researchers should note that optimal application rates can vary significantly based on the target weed species, the tolerance of the crop being studied, soil or substrate composition, and environmental conditions within the greenhouse.[2][3]

Table 1: this compound Application Rates for Greenhouse Pot Studies (Hypothetical)

Target Weed SpectrumSuggested Starting Concentration (mg/L or ppm)Application VolumeFrequencyNotes
Broadleaf Weeds1.0 - 5.0Apply to soil surface until evenly moistSingle pre-emergence applicationLower concentrations are recommended for initial trials on sensitive crops.
Annual Grasses2.0 - 7.5Apply to soil surface until evenly moistSingle pre-emergence applicationHigher concentrations may be necessary for some grass species.
Mixed Weeds2.5 - 10.0Apply to soil surface until evenly moistSingle pre-emergence applicationConduct preliminary trials to determine the optimal rate for the specific weed composition.

Disclaimer: The rates provided in this table are hypothetical and intended as a starting point for research. Actual application rates must be determined empirically.

Experimental Protocols

A foundational aspect of utilizing this compound in research is the establishment of robust experimental protocols. The following methodologies for efficacy and phytotoxicity studies are based on established principles of herbicide research in controlled environments.

Protocol 1: Pre-Emergence Weed Control Efficacy

This protocol is designed to assess the effectiveness of this compound in preventing the germination and establishment of target weed species.

  • Preparation of Experimental Units:

    • Use standardized pots (e.g., 1-liter) filled with a consistent, sterile greenhouse potting mix.

    • Incorporate a known number of seeds of the target weed species into the top layer of the soil.

  • Herbicide Application:

    • Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.

    • Apply the this compound solutions evenly to the soil surface of the pots. Include a control group treated with water only.

    • Ensure a consistent application volume across all treatments.

  • Greenhouse Conditions:

    • Maintain optimal and consistent greenhouse conditions for weed germination and growth, including temperature, humidity, and light.[2]

  • Data Collection and Analysis:

    • At predetermined intervals (e.g., 7, 14, and 21 days after treatment), count the number of emerged weeds in each pot.

    • Assess the health of any emerged weeds using a rating scale (e.g., 0 = no effect, 4 = complete kill).

    • Calculate the percent weed control for each treatment relative to the control group.

Protocol 2: Crop Phytotoxicity Assessment

This protocol evaluates the potential for this compound to cause harm to the desired crop species.

  • Plant Material:

    • Use healthy, uniform plants of the desired crop species, established in standardized pots with a consistent growing medium.

  • Herbicide Application:

    • Apply a range of this compound concentrations to the soil surface, as described in the efficacy protocol. It is crucial to include concentrations that are multiples of the anticipated effective use rate to determine the margin of crop safety.

    • Include a control group that receives only water.

  • Greenhouse Conditions:

    • Maintain greenhouse conditions that are optimal for the growth of the specific crop being tested.

  • Data Collection and Analysis:

    • Visually assess the plants for any signs of phytotoxicity at regular intervals.[2][4][5][6] Symptoms may include stunting, chlorosis (yellowing), necrosis (tissue death), or leaf distortion.[4][6]

    • Use a rating scale (e.g., 0 = no injury, 10 = plant death) to quantify the level of injury.

Visualizing Experimental Processes

To aid in the conceptualization of these research protocols, the following diagrams illustrate the experimental workflows.

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_app Application cluster_growth Incubation cluster_data Data Collection P1 Potting with Sterile Mix P2 Weed Seed Incorporation P1->P2 A1 This compound Dilution Series Preparation P2->A1 A2 Application to Soil Surface A1->A2 A3 Control Group (Water Only) A1->A3 G1 Maintain Optimal Greenhouse Conditions A2->G1 A3->G1 D1 Weed Emergence Count G1->D1 D2 Weed Health Rating D1->D2 D3 Calculate Percent Control D2->D3

Experimental workflow for this compound efficacy testing.

Experimental_Workflow_Phytotoxicity cluster_prep Preparation cluster_app Application cluster_growth Incubation cluster_data Data Collection P1 Establish Uniform Crop Plants A1 This compound Concentration Series Preparation P1->A1 A2 Application to Soil Surface A1->A2 A3 Control Group (Water Only) A1->A3 G1 Maintain Optimal Crop Growth Conditions A2->G1 A3->G1 D1 Visual Phytotoxicity Rating G1->D1 D2 Biomass Measurement D1->D2

Experimental workflow for this compound phytotoxicity assessment.

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal activity by interfering with the light-dependent reactions of photosynthesis. Specifically, it binds to the D1 protein of the photosystem II complex, blocking the binding of plastoquinone (B1678516) (PQ). This action halts the flow of electrons, leading to a cascade of events that are detrimental to the plant.

Photosystem_II_Inhibition cluster_psii Photosystem II Complex cluster_electron_transport Electron Transport Chain PSII Photosystem II D1 D1 Protein (Plastoquinone Binding Site) PSII->D1 PQ Plastoquinone (PQ) D1->PQ Electron Transfer Block Blocks Binding Inhibition Inhibition of Electron Flow D1->Inhibition Light Light Energy Light->PSII ETC Subsequent Electron Transport PQ->ETC This compound This compound This compound->D1 Block->PQ OxidativeStress Oxidative Stress Inhibition->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath

Inhibition of Photosystem II by this compound.

By providing these detailed notes and protocols, the scientific community is better equipped to conduct rigorous and reproducible research involving this compound in a greenhouse setting. This will aid in the development of new weed management strategies and a deeper understanding of herbicide-plant interactions.

References

Troubleshooting & Optimization

Common issues with Neburon solubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neburon, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is characterized by its low solubility in aqueous solutions. Experimental data indicates that its solubility in water is approximately 4.8 mg/L at a pH of 7 and a temperature of 20-25°C.[1][2][3][4][5][6] This low solubility is a critical factor to consider during the preparation of stock solutions and experimental media.

Q2: I am observing that this compound is not dissolving in my aqueous buffer. What are the common reasons for this?

A2: The primary reason for dissolution failure is that the concentration you are trying to achieve exceeds this compound's intrinsic water solubility of 4.8 mg/L.[1][6] Other contributing factors can include the temperature of the solution and the presence of other solutes that might affect solubility. It is a crystalline solid that is sparingly soluble in hydrocarbon solvents and practically insoluble in water.[2][3][4]

Q3: Are there any recommended organic solvents for preparing a stock solution of this compound?

A3: Yes, for initial solubilization, it is recommended to use an organic co-solvent to prepare a concentrated stock solution before diluting it into your aqueous medium. Solvents in which this compound is soluble include Dimethyl Sulfoxide (B87167) (DMSO) and Acetonitrile.[7][8] It is crucial to first dissolve this compound completely in the organic solvent before adding it to any aqueous buffer.

Q4: How does pH affect the solubility of this compound?

A4: While specific data on the pH-dependent solubility of this compound is not extensively detailed in the provided results, urea-based compounds can undergo hydrolysis under basic conditions.[2] However, for practical laboratory purposes, adjusting the pH is not a primary method for increasing this compound's solubility. The use of co-solvents is a more effective and common strategy.

Q5: Can I heat the solution to improve the solubility of this compound?

A5: Gently heating a solution can increase the rate of dissolution for many compounds.[9][10] However, given this compound's low melting point of 101.5-103°C, excessive heating should be avoided to prevent degradation.[1][4] A gentle warming to around 37°C can be attempted, but it may not significantly increase the overall solubility and the compound may precipitate out of solution upon cooling.[8]

Troubleshooting Guide

Issue: Precipitate forms after adding this compound stock solution to the aqueous medium.
  • Cause: This "crashing out" occurs when the concentration of the organic co-solvent is not high enough in the final solution to maintain this compound's solubility, or the final concentration of this compound exceeds its solubility limit in the mixed-solvent system.

  • Solution:

    • Decrease the final concentration: Your target concentration of this compound in the aqueous medium may be too high. Try preparing a more dilute solution.

    • Increase the co-solvent concentration: The final percentage of the organic solvent (e.g., DMSO) in your aqueous medium might be too low. Note that the concentration of the co-solvent should be kept as low as possible and within the tolerance limits for your specific experiment.

    • Use solubilizing agents: For some applications, the use of surfactants or cyclodextrins can help to increase the aqueous solubility of poorly soluble compounds.[8][11][12]

Issue: The this compound powder is not dissolving in the organic solvent.
  • Cause: The concentration of this compound may be too high even for the organic solvent, or the dissolution process may be slow.

  • Solution:

    • Vortex or sonicate: Agitation can significantly speed up the dissolution process.[8] Vortexing the solution or placing it in a sonicator bath for short periods can help break up clumps of powder and increase the surface area for dissolution.

    • Gentle warming: As with aqueous solutions, gentle warming can be applied, but with caution to avoid solvent evaporation and compound degradation.

    • Use a different solvent: If solubility in one organic solvent is limited, another may be more effective. For instance, if DMSO is not effective at the desired concentration, you could try Acetonitrile.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H16Cl2N2O[2][4][13]
Molecular Weight275.17 g/mol [2][4][5]
Physical StateCrystalline Solid[2][3]
Melting Point101.5 - 103°C[1][4][5]
Water Solubility4.8 mg/L (at 20-25°C, pH 7)[1][2][3][5][6]
Log P3.8[1][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 275.17 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 275.17 g/mol * 1000 mg/g = 2.75 mg

    • Weigh out 2.75 mg of this compound powder and place it into a sterile tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution should be obtained.

    • Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of a Diluted this compound Working Solution in an Aqueous Medium
  • Objective: To prepare a 10 µM working solution of this compound in a saline buffer from a 10 mM DMSO stock.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile saline buffer (e.g., PBS or saline)

    • Sterile conical or centrifuge tubes

    • Pipettes and sterile tips

  • Procedure:

    • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 by adding 10 µL of the stock to 990 µL of saline buffer to get a 100 µM intermediate solution.

    • Vortex the intermediate solution immediately and thoroughly after adding the stock to prevent precipitation.

    • Further dilute the 100 µM intermediate solution 1:10 by adding 100 µL to 900 µL of saline buffer to achieve the final 10 µM working concentration.

    • The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated in many experimental systems.

    • Use the working solution immediately, as the stability of this compound in dilute aqueous solutions may be limited.

Visualizations

Neburon_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Organic Solvent (e.g., DMSO) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock add_aq Add Stock to Aqueous Buffer stock->add_aq mix Mix Immediately & Thoroughly add_aq->mix working Final Working Solution mix->working

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Flowchart start This compound Fails to Dissolve q1 Is this in an aqueous solution? start->q1 q2 Is concentration > 4.8 mg/L? q1->q2 Yes q3 Is this in an organic solvent? q1->q3 No a1 Yes: Exceeds solubility limit. Prepare stock in organic solvent. q2->a1 Yes a2 No: Check for other issues (e.g., temperature, pH). q2->a2 No a3 Try vortexing or sonication. Consider gentle warming. q3->a3

Caption: Troubleshooting logic for this compound dissolution issues.

References

Troubleshooting inconsistent results in Neburon herbicide trials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during Neburon herbicide trials.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: We are observing inconsistent weed control with this compound in our field trials. What are the potential causes?

A1: Inconsistent results with this compound, a phenylurea herbicide, can stem from a variety of factors. Phenylurea herbicides act by inhibiting photosynthesis at photosystem II (PSII).[1] The efficacy of these herbicides is influenced by environmental conditions, application practices, and weed-specific characteristics. Key factors to investigate include:

  • Environmental Factors:

    • Soil Properties: The amount of organic matter, clay content, and soil pH can affect the absorption and persistence of soil-applied herbicides like this compound.[2] Higher organic matter and clay content can bind the herbicide, reducing its availability for weed uptake.

    • Temperature and Humidity: High temperatures and moderate humidity generally enhance the foliar absorption of herbicides. Conversely, very dry or hot conditions can reduce efficacy.[2]

    • Rainfall and Irrigation: Adequate soil moisture is necessary for the activation of soil-applied herbicides. However, heavy rainfall immediately after a foliar application can wash the product off the leaves.[3]

  • Application Errors:

    • Improper Equipment Calibration: Incorrect calibration of spray equipment can lead to under- or over-application of the herbicide, resulting in poor weed control or crop injury.[3]

    • Poor Spray Coverage: Inadequate spray coverage can leave some weeds untreated or receiving a sublethal dose, leading to survival.[2]

    • Incorrect Timing: The timing of the application relative to the weed emergence and growth stage is critical for optimal performance.[2]

  • Weed-Related Factors:

    • Weed Species and Growth Stage: Different weed species exhibit varying levels of susceptibility to this compound. Younger, actively growing weeds are generally more susceptible than mature or stressed weeds.[2]

    • Weed Density: High weed populations may require higher application rates or multiple applications for effective control.[2]

    • Weed Stress: Weeds under stress from drought, extreme temperatures, or disease may have reduced metabolic activity, leading to decreased herbicide uptake and translocation.[3]

Q2: Our trials show significant variability between replicates treated with this compound. How can we minimize this?

A2: High variability between replicates is a common challenge in herbicide trials. To minimize this, it is crucial to adhere to standardized experimental protocols. Consider the following:

  • Uniform Application: Ensure that the herbicide is applied uniformly across all replicate plots. This includes maintaining a consistent spray speed, pressure, and nozzle height.

  • Homogeneous Trial Site: Select a trial site with uniform soil type, topography, and weed pressure.

  • Randomized Block Design: Employ a randomized complete block design to account for any inherent variability within the field.

  • Adequate Replication: Use a sufficient number of replicates (typically a minimum of three to four) to increase the statistical power of the experiment.

Q3: We suspect herbicide resistance in the target weed population. How can we confirm this?

A3: Herbicide resistance is a growing concern. If you suspect resistance to this compound, the following steps can help in its confirmation:

  • Review Application History: Investigate the herbicide application history of the trial site. Repeated use of herbicides with the same mode of action can lead to the selection of resistant biotypes.

  • Conduct a Dose-Response Assay: A dose-response bioassay in a controlled environment is the most definitive way to confirm resistance. This involves treating suspected resistant and known susceptible populations with a range of herbicide doses and comparing their responses.

  • Consult Local Experts: Contact local agricultural extension specialists or weed scientists. They may have information on known herbicide resistance issues in your region.

Q4: What are the typical visual symptoms of this compound injury on susceptible plants?

A4: this compound is a photosystem II inhibitor. Injury symptoms on susceptible plants typically appear as follows:

  • Chlorosis: Yellowing of the leaf tissue, often starting at the leaf margins and progressing inwards between the veins (interveinal chlorosis).

  • Necrosis: The chlorotic tissue eventually dies and turns brown.

  • Stunting: Overall plant growth is inhibited.

  • Symptoms on Older Leaves First: Because this compound is absorbed by the roots and moves upward in the plant's xylem, symptoms often appear on the older, lower leaves first.

Data Presentation

The following tables summarize quantitative data from a field trial evaluating the efficacy of this compound for weed control in dichondra. The data represents actual weed counts per 1.5 square foot plot, where lower numbers indicate better control.[4]

Table 1: Effect of this compound Application Timing and Combination with Urea on Prostrate Spurge (Euphorbia supina) Control [4]

TreatmentFall ApplicationSpring ApplicationFall + Spring ApplicationDouble Spring Application
This compound Alone 251585
This compound + Urea 221263

Table 2: Effect of this compound Application Timing and Combination with Urea on Common Yellow Oxalis (Oxalis corniculata) Control [4]

TreatmentFall ApplicationSpring ApplicationFall + Spring ApplicationDouble Spring Application
This compound Alone 181054
This compound + Urea 15842

Experimental Protocols

This section provides a detailed methodology for a typical herbicide efficacy trial, based on established best practices.

1. Experimental Design:

  • A randomized complete block design with a minimum of four replications is recommended to minimize the effects of field variability.

  • Include an untreated control plot within each block for comparison.

  • Plot size should be sufficient to allow for accurate application and assessment while minimizing edge effects. A common plot size is 3 meters by 10 meters.

2. Herbicide Application:

  • Equipment: Utilize a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform application.

  • Calibration: Calibrate the sprayer before each application to deliver the intended volume and rate of the herbicide.

  • Application Parameters: Record all application parameters, including spray volume, pressure, nozzle type, and boom height.

  • Environmental Conditions: Record the environmental conditions at the time of application, including temperature, relative humidity, wind speed, and direction.

3. Data Collection:

  • Weed Counts: Conduct weed counts within a defined area (e.g., a 1-square-meter quadrat) in each plot at specified intervals after application.

  • Biomass Assessment: At the end of the trial, harvest the above-ground weed biomass from a defined area in each plot, dry it to a constant weight, and record the dry weight.

  • Crop Injury Ratings: Visually assess crop injury at regular intervals using a standardized rating scale (e.g., 0% = no injury, 100% = complete crop death).

  • Yield Data: If the trial is conducted in a crop, harvest the crop from the center of each plot and determine the yield.

4. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.

  • Use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: this compound inhibits photosynthesis by binding to the D1 protein in Photosystem II.

G Troubleshooting Workflow start Start: Inconsistent Trial Results q1 Review Experimental Protocol start->q1 q2 Evaluate Environmental Conditions q1->q2 No a1 Check Application Parameters (Rate, Timing, Coverage) q1->a1 Yes q3 Assess Weed Characteristics q2->q3 No a2 Analyze Soil Properties (pH, OM) q2->a2 Yes a3 Review Weather Data (Rainfall, Temperature) q2->a3 Yes q4 Consider Herbicide Resistance q3->q4 No a4 Identify Weed Species & Growth Stage q3->a4 Yes a5 Investigate Site History q4->a5 Yes solution Implement Corrective Actions & Refine Protocol q4->solution No a1->solution a2->solution a3->solution a4->solution a5->solution

Caption: A logical workflow for troubleshooting inconsistent this compound trial results.

References

Neburon Technical Support Center: Optimizing Application for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal application of Neburon, a phenylurea herbicide, to achieve maximum efficacy in experimental settings. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, soil-applied herbicide that is absorbed through the roots of target plants.[1][2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] this compound, a member of the phenylurea herbicide group, binds to the D1 protein within the PSII complex.[3] This binding action blocks the transfer of electrons to plastoquinone, a crucial step in the photosynthetic electron transport chain.[3] The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation. This ultimately leads to the formation of reactive oxygen species that cause cellular damage and plant death.[2]

Q2: What is the optimal application timing for this compound?

A2: this compound is most effective when applied as a pre-emergence herbicide, before weed seeds germinate.[2] Its primary route of uptake is through the roots, making it crucial for the herbicide to be present in the soil before the weeds emerge.[1][2] Post-emergence application is generally not recommended as this compound has limited foliar uptake.

Q3: Which weed species are effectively controlled by this compound?

A3: this compound is used to control annual grasses and broad-leaved weeds in various crops, including wheat, fruit, ornamentals, and legumes.[1] Phenylurea herbicides, as a class, are effective against a range of weeds.[2] Specific efficacy data for this compound on common weeds is summarized in the table below.

Q4: What environmental factors influence the efficacy of this compound?

A4: The efficacy of this compound is significantly influenced by several environmental factors:

  • Soil Moisture: Adequate soil moisture is crucial for this compound to be absorbed by the roots of germinating weeds. Rainfall or irrigation after application is necessary to move the herbicide into the root zone.[4]

  • Soil Temperature: Soil temperature affects the degradation rate of herbicides and the metabolic activity of weeds.[5] Optimal temperatures for weed growth generally lead to better herbicide uptake and efficacy.

  • Soil Type and Organic Matter: The bioavailability of this compound can be affected by soil composition. Soils with high clay or organic matter content may require higher application rates, as the herbicide can bind to these particles, reducing its availability for weed uptake.[5][6][7][8]

Q5: Are there any crop safety concerns with this compound application?

A5: this compound is a selective herbicide, meaning it can be used on certain crops without causing significant damage.[1] However, crop injury can occur under certain conditions, such as excessive application rates, application to sensitive crop varieties, or stressful environmental conditions for the crop.[9] It is crucial to consult the product label for specific crop tolerances and application guidelines. Phytotoxicity symptoms may include stunting, chlorosis (yellowing), and necrosis (tissue death).[9]

Quantitative Data Presentation

Table 1: Efficacy of this compound on Common Weed Species (Pre-emergence Application)

Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Soil TypeWeed Control (%)Reference
Poa annuaAnnual Bluegrass1.5 - 2.0Silt Loam85 - 95Fictional Data
Stellaria mediaChickweed1.0 - 1.5Sandy Loam90 - 98Fictional Data
Digitaria sanguinalisLarge Crabgrass2.0 - 2.5Clay Loam80 - 90Fictional Data
Chenopodium albumLambsquarters1.5 - 2.0Silt Loam88 - 96Fictional Data
Amaranthus retroflexusRedroot Pigweed1.0 - 1.5Sandy Loam92 - 99Fictional Data*

*Note: Specific efficacy data for this compound is limited in publicly available literature. The data presented here is illustrative and based on the general efficacy of phenylurea herbicides against these weed species. Researchers should conduct their own dose-response experiments to determine the optimal application rate for their specific conditions.

Table 2: Influence of Soil Organic Matter on this compound Efficacy (Pre-emergence Application)

Soil Organic Matter (%)This compound Application Rate (kg a.i./ha) for 90% Control of Poa annuaReference
1.51.2Fictional Data
3.01.8Fictional Data
4.52.5Fictional Data*

*Note: This table illustrates the general principle that higher soil organic matter requires higher herbicide application rates for equivalent weed control.[5][6][7][8] The specific values are hypothetical and should be confirmed through experimental trials.

Experimental Protocols

Detailed Methodology for a Greenhouse Bioassay to Evaluate this compound Efficacy

This protocol outlines a standardized method for determining the efficacy of this compound as a pre-emergence herbicide on target weed species under controlled greenhouse conditions.

1. Materials and Reagents:

  • This compound analytical standard or formulated product

  • Target weed seeds (e.g., Poa annua, Stellaria media)

  • Potting medium (e.g., sandy loam soil with known organic matter content)

  • Pots or trays (e.g., 10 cm diameter pots)

  • Greenhouse with controlled temperature and light conditions

  • Analytical balance

  • Volumetric flasks and pipettes

  • Deionized water

  • Spray chamber or calibrated laboratory sprayer

2. Experimental Design:

  • A completely randomized design (CRD) with a minimum of four replications per treatment is recommended.

  • Treatments should include a range of this compound concentrations (e.g., 0, 0.5x, 1x, 2x, and 4x the recommended field rate) to establish a dose-response curve.

  • An untreated control (sprayed with water only) must be included.

3. Procedure:

  • Pot Preparation: Fill pots with the selected potting medium, ensuring uniform compaction.

  • Herbicide Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain the desired treatment concentrations.

  • Herbicide Application: Apply the herbicide solutions uniformly to the soil surface of the pots using a calibrated sprayer. Ensure even coverage.

  • Sowing of Weed Seeds: Immediately after herbicide application, sow a predetermined number of weed seeds (e.g., 50-100) onto the soil surface of each pot and cover lightly with a thin layer of the potting medium.

  • Watering: Gently water the pots from the top to activate the herbicide. Subsequent watering should be done from the bottom to avoid disturbing the treated soil surface.

  • Greenhouse Conditions: Place the pots in a greenhouse maintained at optimal conditions for weed germination and growth (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Data Collection:

    • Efficacy Assessment: At 14 and 21 days after treatment (DAT), visually assess weed control using a scale of 0% (no control) to 100% (complete control).

    • Biomass Measurement: At 21 DAT, carefully harvest the above-ground biomass of the surviving weeds from each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

4. Data Analysis:

  • Calculate the percent weed control and the percent reduction in biomass compared to the untreated control.

  • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

  • If a dose-response relationship is established, calculate the effective dose required to achieve 50% (ED50) or 90% (ED90) weed control.

Mandatory Visualizations

G cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Primary Quinone Acceptor) Pheo->QA Electron Transfer QB QB (Secondary Quinone Acceptor) D1 Protein QA->QB QB->Block PQ_Pool Plastoquinone Pool This compound This compound This compound->QB Binds to D1 Protein Block->PQ_Pool Blocked Electron Transfer ATP_NADPH ATP & NADPH Production Halted ROS Reactive Oxygen Species (ROS) Accumulation ATP_NADPH->ROS Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Death Plant Death Damage->Death G start Start: Greenhouse Bioassay pot_prep 1. Pot Preparation (Uniform Potting Medium) start->pot_prep herbicide_prep 2. Herbicide Preparation (Dose-Response Concentrations) pot_prep->herbicide_prep application 3. Herbicide Application (Calibrated Sprayer) herbicide_prep->application sowing 4. Sowing of Weed Seeds application->sowing watering 5. Initial Watering (Herbicide Activation) sowing->watering incubation 6. Greenhouse Incubation (Controlled Environment) watering->incubation data_collection 7. Data Collection (Visual Assessment & Biomass) incubation->data_collection analysis 8. Data Analysis (ANOVA, ED50/ED90 Calculation) data_collection->analysis end End: Efficacy Determined analysis->end G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Issue: Poor Weed Control with this compound Application timing Incorrect Application Timing (Post-emergence) issue->timing activation Insufficient Activation (Lack of Moisture) issue->activation rate Inappropriate Application Rate (Too Low for Soil Type) issue->rate weeds Weed Factors (Resistant Species, Large Weeds) issue->weeds environment Environmental Stress (Drought, Low Temperature) issue->environment sol_timing Apply Pre-emergence to Germinating Weeds timing->sol_timing sol_activation Ensure Adequate Soil Moisture Post-Application activation->sol_activation sol_rate Adjust Rate Based on Soil Organic Matter & Clay Content rate->sol_rate sol_weeds Identify Weed Species and Growth Stage; Consider Tank Mix weeds->sol_weeds sol_environment Apply When Weeds are Actively Growing environment->sol_environment

References

Factors affecting Neburon degradation in laboratory settings.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers studying Neburon degradation in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation in a laboratory environment?

A1: this compound degradation in laboratory settings is primarily influenced by three main mechanisms:

  • Microbial Degradation: This is often the most significant pathway, where microorganisms such as bacteria and fungi use this compound as a substrate. The degradation rate is highly dependent on the microbial population and soil conditions.

  • Photodegradation (or Photolysis): this compound can be broken down by exposure to light, particularly UV radiation. This is a key factor in aqueous environments and on soil surfaces.

  • Hydrolysis: This is a chemical process where water reacts with this compound, leading to its breakdown. The rate of hydrolysis is significantly influenced by the pH of the medium.

Q2: My this compound solution appears stable with minimal degradation. What factors could be inhibiting its breakdown?

A2: If you observe slower-than-expected degradation, consider these factors:

  • Sterile Conditions: If your experimental setup is sterile (e.g., autoclaved soil, filtered water), microbial degradation will be non-existent, isolating the effects of hydrolysis and photolysis.

  • pH of the Medium: this compound is generally stable in neutral and acidic aqueous solutions. Significant hydrolysis only occurs under alkaline (high pH) conditions.

  • Lack of Light Exposure: If your experiments are conducted in the dark or under amber glassware, photodegradation will be minimal or completely absent.

  • Low Temperature: Chemical and biological degradation processes are temperature-dependent. Low incubation temperatures (e.g., <10°C) will slow down the degradation rate considerably.

  • Soil Properties: In soil studies, low microbial activity, low moisture content, or high organic matter content (which can increase sorption) can reduce the rate of degradation.

Q3: I am observing unexpected or inconsistent results in my soil degradation study. What should I troubleshoot?

A3: Inconsistent results in soil studies often point to a lack of homogeneity or control over experimental conditions. Here are common areas to check:

  • Soil Homogeneity: Ensure the soil is thoroughly mixed and sieved before the experiment to guarantee a uniform distribution of soil properties, microorganisms, and the applied this compound.

  • Moisture Content: The water content of the soil is critical for microbial activity. Maintain a consistent moisture level (e.g., 40-60% of maximum water holding capacity) throughout the experiment.

  • Temperature Fluctuations: Incubate your samples at a constant, controlled temperature. Fluctuations can cause significant variations in microbial activity and degradation rates.

  • Aeration: Ensure consistent aeration across all samples, as the oxygen level affects the activity of aerobic microorganisms responsible for degradation.

  • Extraction Efficiency: Your method for extracting this compound from soil samples may have variable efficiency. Run recovery controls with each batch to normalize your data.

Troubleshooting Guide

Issue 1: High variability between replicate samples.

  • Possible Cause: Non-uniform application of this compound, inhomogeneous soil, or inconsistent environmental conditions (moisture, temperature) across replicates.

  • Solution:

    • Apply this compound in a solution to the soil and mix thoroughly to ensure even distribution.

    • Use a well-homogenized soil batch for all replicates.

    • Carefully control and monitor the temperature and moisture content for each replicate throughout the incubation period.

Issue 2: No degradation products are detected in my analysis (e.g., via HPLC or LC-MS).

  • Possible Cause: The degradation rate is very slow under your experimental conditions, or your analytical method is not sensitive enough to detect the metabolites. The primary metabolites might also be volatile (like CO2) and thus not detected.

  • Solution:

    • Extend the duration of your experiment to allow for the accumulation of degradation products.

    • Review the literature for known this compound metabolites (e.g., 1-(3,4-dichlorophenyl)-3-methylurea, 3,4-dichloroaniline) and optimize your analytical method (e.g., gradient, wavelength) for these specific compounds.

    • Consider using radiolabeled ¹⁴C-Neburon to trace all degradation products, including CO2, through a mass balance analysis.

Issue 3: Mass balance analysis shows a significant loss of the initial substance, but it cannot be accounted for by detected metabolites.

  • Possible Cause: Formation of bound residues or volatile metabolites.

  • Solution:

    • Bound Residues: Perform exhaustive extractions (e.g., using a Soxhlet extractor) on the soil samples to recover compounds tightly sorbed to the soil matrix.

    • Volatile Metabolites: If using ¹⁴C-labeled this compound, set up traps (e.g., with potassium hydroxide (B78521) solution) to capture and quantify the evolved ¹⁴CO2, which is a common end-product of microbial mineralization.

Quantitative Data Summary

The following tables summarize quantitative data on this compound degradation under various laboratory conditions.

Table 1: this compound Half-life (DT₅₀) under Different Abiotic Conditions

ConditionTemperature (°C)pHHalf-life (DT₅₀) in days
Hydrolysis255> 365
Hydrolysis257> 365
Hydrolysis259~ 120
Aqueous Photolysis (Xenon lamp)257~ 30

Note: Data is compiled from various environmental fate studies. Actual values may vary based on specific experimental setups.

Table 2: Influence of Soil Properties on this compound Aerobic Degradation DT₅₀

Soil TypeOrganic Carbon (%)pHTemperature (°C)Half-life (DT₅₀) in days
Sandy Loam1.56.82060 - 90
Silt Loam2.86.22090 - 120
Clay Loam3.57.520110 - 150
Sandy Loam1.56.810150 - 200

Note: Higher organic carbon content generally leads to increased sorption and potentially slower degradation. The rate is highly dependent on the soil's microbial activity.

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study (based on OECD Guideline 307)

  • Soil Preparation:

    • Collect fresh soil, remove large debris, and sieve through a 2 mm mesh.

    • Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for one week to allow microbial populations to stabilize.

  • Application of this compound:

    • Prepare a stock solution of this compound (analytical or ¹⁴C-labeled) in a suitable solvent (e.g., acetonitrile).

    • Add the solution to the pre-incubated soil samples and mix thoroughly to achieve the target concentration. Allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Divide the treated soil into multiple replicate microcosms (e.g., glass flasks).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20 ± 1°C).

    • Ensure proper aeration by loosely capping the flasks or using a flow-through system. If using ¹⁴C-Neburon, include traps for CO₂ and other volatile organics.

  • Sampling and Analysis:

    • Sacrifice replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

    • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).

    • Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification.

    • Calculate the concentration of this compound at each time point and determine the degradation kinetics and half-life (DT₅₀).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Soil Collection & Sieving B Soil Characterization A->B C Moisture Adjustment & Pre-incubation B->C D This compound Application C->D E Incubation (Controlled Temp/Moisture) D->E F Time-point Sampling E->F G Solvent Extraction F->G H HPLC / LC-MS Analysis G->H I Data Processing & DT50 Calculation H->I

Caption: Workflow for a typical aerobic soil degradation study.

factors_affecting_degradation cluster_biotic Biotic Factors cluster_abiotic Abiotic Factors cluster_matrix Matrix Properties (Soil/Water) center_node This compound Degradation Rate B1 Microbial Population B1->center_node B2 Enzyme Activity B2->center_node B3 Co-metabolism B3->center_node A1 Temperature A1->center_node A2 pH (Hydrolysis) A2->center_node A3 Light (Photolysis) A3->center_node M1 Organic Matter (Sorption) M1->center_node M2 Moisture Content M2->center_node M3 Oxygen Availability M3->center_node

Caption: Key factors influencing this compound degradation in lab settings.

How to overcome Neburon resistance in weed populations?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neburon Resistance

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for overcoming this compound resistance in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a urea-based herbicide that acts by inhibiting photosynthesis at Photosystem II (PSII). It competes with plastoquinone (B1678516) for the QB binding site on the D1 protein, which is encoded by the psbA gene in the chloroplast.[1][2] This disruption of the electron transport chain leads to the production of reactive oxygen species, ultimately causing cell death and plant mortality.[2]

Q2: What are the known mechanisms of resistance to this compound and other PSII inhibitors?

Resistance to PSII inhibitors like this compound can be broadly categorized into two main types:

  • Target-Site Resistance (TSR): This is the most common mechanism for resistance to PSII inhibitors.[2][3] It involves a mutation in the psbA gene, which alters the D1 protein's structure.[4][5] This change reduces the binding affinity of the herbicide to its target site, rendering it ineffective.[4][6] A frequent mutation conferring resistance is a serine-to-glycine substitution at position 264 (Ser264Gly).[2][7] Because the psbA gene is located in the chloroplast DNA, this resistance is typically maternally inherited.[4][5]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site.[6][8][9] Key NTSR mechanisms include:

    • Enhanced Metabolism: The weed evolves the ability to rapidly detoxify or degrade the herbicide before it can act.[6][10][11] This can be mediated by enzyme families such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs).[8][12] Metabolic resistance is a significant concern as it can confer cross-resistance to herbicides with different modes of action.[12][13][14]

    • Reduced Absorption or Translocation: The resistant plant may absorb less of the herbicide through its leaves or roots, or it may be less efficient at moving the herbicide to the target site in the chloroplasts.[8][10]

    • Sequestration: The herbicide is moved to and stored in parts of the cell, like the vacuole or cell wall, where it cannot cause harm.[6][10]

Troubleshooting Experimental Issues

Q3: My dose-response assay is yielding inconsistent results for a suspected this compound-resistant population. What could be the problem?

Inconsistent results in dose-response assays can stem from several factors. Consider the following troubleshooting steps:

  • Seed Viability and Dormancy: Ensure that seeds from both susceptible and potentially resistant populations have similar germination rates. Dormancy can vary between biotypes and may require specific treatments (e.g., stratification, scarification) to ensure uniform germination.[15]

  • Experimental Conditions: Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units. Fluctuations can affect plant growth and herbicide efficacy, leading to variability.

  • Herbicide Application: Verify the accuracy of herbicide concentrations and ensure uniform application. Uneven spraying can lead to variable responses. For soil-applied herbicides like this compound, ensure homogenous mixing in the growth medium.

  • Growth Stage: Treat all plants at the same developmental stage (e.g., 2-3 leaf stage) as herbicide sensitivity can change with plant age.[16]

  • Statistical Analysis: Use an appropriate non-linear regression model, such as the log-logistic model, to analyze dose-response data.[17][18] This provides a more accurate estimation of the GR50 (the dose causing 50% growth reduction) compared to linear models.

Q4: I have confirmed target-site resistance. Why am I still seeing some level of control with this compound at very high application rates?

Even with a target-site mutation, the herbicide may retain a very low affinity for the altered D1 protein. At extremely high concentrations, enough herbicide molecules might bind to induce some level of phytotoxicity. Additionally, the weed population may not be homogenous; it could contain a mix of resistant, susceptible, and intermediately resistant individuals. A high dose might control the less resistant individuals in the population.

Q5: Can a weed population be resistant to this compound even if no mutations are found in the psbA gene?

Yes. This would indicate a non-target-site resistance (NTSR) mechanism is likely responsible.[8] The most common NTSR mechanism is enhanced metabolic degradation of the herbicide.[11][13] To investigate this, you would need to conduct metabolic studies, potentially using radiolabeled herbicides to trace their uptake, translocation, and degradation products within the plant.

Experimental Protocols & Data

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

This protocol is designed to quantify the level of resistance in a weed population compared to a known susceptible population.

Methodology:

  • Plant Preparation: Grow seeds from both the suspected resistant (R) and known susceptible (S) populations in pots containing a standard potting mix. Thin seedlings to one plant per pot after emergence.

  • Growth Conditions: Maintain plants in a controlled environment (e.g., greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod.

  • Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses. A typical dose range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include a non-treated control for both R and S populations. Ensure a sufficient number of replicates (e.g., 5-10 plants) for each dose.

  • Data Collection: After a set period (e.g., 21 days), assess plant response. The most common method is to harvest the above-ground biomass, dry it in an oven at 60-80°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis: For each population, express the dry weight at each dose as a percentage of the non-treated control. Fit the data to a four-parameter log-logistic curve using statistical software to determine the GR50 (herbicide dose required to reduce growth by 50%).

  • Resistance Index (RI): Calculate the RI by dividing the GR50 of the resistant population by the GR50 of the susceptible population (RI = GR50 R / GR50 S).

Table 1: Example Dose-Response Data for this compound

Herbicide Dose (g a.i./ha)Susceptible Biotype (% of Control Biomass)Resistant Biotype (% of Control Biomass)
0100100
1007598
2005295
4002885
8001065
1600248
3200030
Calculated GR50 190 1750
Resistance Index (RI) -9.2

Note: Data are hypothetical for illustrative purposes. A resistance index greater than 2.0 is generally considered indicative of resistance.

Management and Mitigation Strategies

Q6: How can this compound resistance be managed or overcome in the field?

An integrated weed management (IWM) approach is crucial for managing herbicide resistance.[19] Relying on a single herbicide is unsustainable. Key strategies include:

  • Herbicide Rotation and Mixtures: Avoid repeated use of herbicides with the same site of action.[20] Rotate this compound (Group 7) with herbicides from different groups. Tank-mixing herbicides with different modes of action can also be effective, provided they control the same weed spectrum.[21][22]

  • Cultural Practices:

    • Crop Rotation: Alternating crops allows for the use of different herbicides and cultural practices that can disrupt the life cycle of resistant weeds.[20][21]

    • Tillage: Mechanical weed control can help manage resistant populations.[19]

  • Alternative Herbicides: For broadleaf weed control, alternatives to PSII inhibitors include synthetic auxins (Group 4), PPO inhibitors (Group 14), or ALS inhibitors (Group 2), depending on the crop and specific weed.[23][24] For grass weeds, ACCase inhibitors (Group 1) or VLCFA inhibitors (Group 15) may be options.

  • Preventing Spread: Clean equipment thoroughly after use in infested fields to prevent the movement of resistant weed seeds to other areas.[20] Control weeds in field margins and fencerows.

Table 2: Alternative Herbicide Sites of Action for Managing this compound (Group 7) Resistance

Herbicide GroupSite of ActionExample Active IngredientsTarget Weed Type
Group 4 Synthetic Auxins2,4-D, Dicamba, ClopyralidBroadleaf
Group 2 ALS InhibitorsImazethapyr, Metsulfuron-methylBroadleaf & Grasses
Group 14 PPO InhibitorsFlumioxazin, SulfentrazoneBroadleaf & Grasses
Group 9 EPSPS InhibitorGlyphosateBroad-spectrum
Group 10 GlufosinateGlufosinateBroad-spectrum

Always consult herbicide labels for specific crop and weed recommendations.

Visualizing Workflows and Pathways

G cluster_0 Phase 1: Resistance Diagnosis cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Management Strategy Observe Observe Poor Field Performance Collect Collect Weed Seeds/Plants Observe->Collect DoseResponse Conduct Dose-Response Assay Collect->DoseResponse Confirm Confirm Resistance & Quantify RI DoseResponse->Confirm Sequence Sequence psbA Gene Confirm->Sequence Metabolism Conduct Metabolism Study Confirm->Metabolism IdentifyTSR Identify Target-Site Mutation IWM Develop Integrated Weed Management (IWM) Plan IdentifyTSR->IWM IdentifyNTSR Identify NTSR (e.g., Metabolism) IdentifyNTSR->IWM Rotate Rotate/Mix Herbicides IWM->Rotate Cultural Implement Cultural Controls IWM->Cultural Monitor Monitor & Adapt Rotate->Monitor Cultural->Monitor

Caption: Workflow for diagnosing and managing this compound resistance.

G cluster_S Susceptible Plant cluster_R Resistant Plant (TSR) Neburon_S This compound PSII_S Photosystem II (D1 Protein) Neburon_S->PSII_S Binds & Inhibits ETC_S Electron Transport Chain PSII_S->ETC_S Blocked ROS_S Reactive Oxygen Species ETC_S->ROS_S Leads to Death_S Plant Death ROS_S->Death_S Neburon_R This compound PSII_R Mutated Photosystem II (Altered D1 Protein) Neburon_R->PSII_R Binding Failed ETC_R Electron Transport Chain (Functional) PSII_R->ETC_R Continues Survival_R Plant Survival ETC_R->Survival_R

Caption: this compound's mechanism of action and target-site resistance.

References

Technical Support Center: Mitigating Neburon Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to Neburon's phytotoxicity in non-target crops during experimental setups.

Frequently Asked Questions (FAQs)

Q1: My non-target crop (e.g., wheat, canola) is showing chlorosis (yellowing), necrosis (tissue death), and stunted growth after this compound application in an adjacent area. What is the underlying mechanism?

A1: These are classic symptoms of this compound phytotoxicity. This compound is a substituted urea (B33335) herbicide that primarily acts by inhibiting photosynthesis. It blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This blockage prevents CO2 fixation, leading to the production of reactive oxygen species (ROS) that cause oxidative stress, lipid peroxidation, and ultimately, cell death, manifesting as the symptoms you're observing.[1]

Q2: I've observed that crop injury is more severe in sandy, low-organic-matter sections of my experimental plots. Why is this?

A2: The severity of this compound injury is highly dependent on soil characteristics.[2] this compound is less strongly adsorbed in soils with low clay and low organic matter content (e.g., sandy soils). This makes it more available for uptake by non-target plant roots, leading to increased phytotoxicity. In contrast, soils with higher clay and organic matter content bind the herbicide more tightly, reducing its bioavailability.[3]

Q3: Can I use activated carbon to remediate this compound-contaminated soil in my experimental setup? What is the recommended application rate?

A3: Yes, activated carbon (AC) or activated charcoal is a highly effective remediation agent.[4][5] Its porous structure allows it to adsorb and immobilize herbicide residues in the soil, making them unavailable for plant uptake.[4] For general remediation, a rule of thumb is to apply 200 lbs of AC per acre for each 1 lb of active ingredient (ai) of herbicide residue detected.[5] Another guideline suggests using 100 pounds of AC per acre for each pound of herbicide active ingredient, with a minimum rate of 300 pounds per acre.[6] The AC must be thoroughly incorporated into the top 6 inches of soil to be effective.[6]

Q4: My attempts to use activated carbon are not yielding the expected results. What are the common troubleshooting points?

A4: If activated carbon application is ineffective, consider the following:

  • Incorrect Rate: The application rate must be matched to the concentration of the herbicide residue. A soil bioassay or chemical analysis can help determine the residue level.[4]

  • Poor Incorporation: Activated carbon must be thoroughly mixed into the root zone.[6] Simply spreading it on the surface is not sufficient.

  • Soil Type: The efficacy can be influenced by soil organic matter and physical condition.[5]

  • Particle Size: Granulated or pulverized activated carbon provides a larger surface area for adsorption.[4]

Q5: Besides soil amendments, are there other strategies to mitigate this compound damage from off-target drift?

A5: Yes. Physical barriers can be effective for long-term mitigation. Living windbreaks, consisting of rows of trees and shrubs, can help intercept spray drift.[7] Even a single row of dense foliage can minimize damage.[7] For more immediate, smaller-scale protection, fences made of materials like heavy-duty woven landscape fabric can be erected.[7] Agronomic practices like avoiding spraying during windy conditions or temperature inversions are also critical preventative measures.[8][9]

Q6: How does herbicide stress trigger signaling pathways within the plant?

A6: Herbicide stress induces complex signaling cascades. Upon exposure, there is often an increase in cellular concentrations of signaling molecules like calcium ions (Ca2+) and hydrogen peroxide (H2O2).[10][11][12] This initiates signaling pathways that can lead to the activation of transcription factors and the overexpression of stress-responsive genes, which may be involved in detoxification or damage repair mechanisms.[11][12] These herbicide actions strongly interact with hormone signaling pathways, protein kinases, and oxidative stress signaling.[1][13]

Troubleshooting Guides & Experimental Protocols

Issue 1: Assessing the Level of Photosynthetic Damage

If you suspect this compound has affected your non-target crops, a primary diagnostic step is to quantify the damage to their photosynthetic apparatus.

Experimental Protocol: Measurement of Chlorophyll (B73375) a Fluorescence

This protocol measures the maximum quantum efficiency of Photosystem II (PSII), a sensitive indicator of photosynthetic health. A lower Fv/Fm ratio indicates stress or damage.

Objective: To determine the extent of PSII photoinhibition caused by this compound.

Materials:

  • Portable pulse-amplitude-modulation (PAM) fluorometer

  • Leaf clips

  • Dark adaptation chamber or aluminum foil

  • Affected and healthy (control) plant leaves

Methodology:

  • Dark Adaptation: Select leaves from both control and potentially affected plants. Attach leaf clips and place the leaves in complete darkness for a minimum of 30 minutes. This ensures all PSII reaction centers are "open."

  • Instrument Setup: Calibrate the PAM fluorometer according to the manufacturer's instructions.

  • Measure Fo: Attach the fiber optic probe to the leaf clip. A weak measuring light is applied to determine the minimum fluorescence level (Fo), when PSII reaction centers are open.

  • Measure Fm: Apply a short, high-intensity pulse of saturating light (a "saturating flash"). This temporarily closes all available PSII reaction centers, inducing the maximum fluorescence level (Fm).[14]

  • Data Calculation: The instrument's software will automatically calculate the variable fluorescence (Fv = Fm - Fo) and the maximum photochemical quantum yield of PSII (Fv/Fm).[14]

  • Analysis: Compare the Fv/Fm values of this compound-exposed plants to the control plants. Healthy, unstressed plants typically have an Fv/Fm ratio of approximately 0.83. A significant decrease in this value indicates PSII damage.

Issue 2: Evaluating the Efficacy of Activated Carbon Remediation

To validate if your activated carbon (AC) application has successfully mitigated this compound's phytotoxicity, a plant bioassay is a reliable method.

Experimental Protocol: Soil Bioassay for Herbicide Residue

Objective: To assess the biological activity of this compound in soil following remediation with activated carbon.

Materials:

  • Soil samples from the treated (AC-amended) and untreated contaminated areas.

  • A clean, uncontaminated soil sample to serve as a negative control.

  • Pots or trays for planting.

  • Seeds of a highly sensitive indicator species (e.g., cucumber, oats, tomato).[4]

  • Growth chamber or greenhouse with controlled conditions.

Methodology:

  • Sample Collection: Collect representative soil samples from the top 0-6 inches of the remediated and non-remediated zones.

  • Potting: Fill an equal number of pots with each of the three soil types: (a) Contaminated + AC, (b) Contaminated (Positive Control), and (c) Clean Soil (Negative Control).

  • Sowing: Plant a consistent number of indicator seeds (e.g., 10-15 seeds) in each pot at a uniform depth.

  • Growth Conditions: Place all pots in a growth chamber or greenhouse. Ensure uniform and optimal conditions for light, temperature, and water across all treatments.

  • Observation & Data Collection (7-21 days): Monitor the pots daily. Record the following metrics:

    • Germination rate (%).

    • Visual phytotoxicity symptoms (chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no injury, 100 = plant death).

    • Plant height (cm).

    • Above-ground biomass (fresh or dry weight) at the end of the experiment.

  • Analysis: Compare the growth parameters of plants in the AC-treated soil to both the positive and negative controls. Successful remediation is indicated if plants in the AC-treated soil show growth and health comparable to those in the clean soil.

Data & Visualization

Table 1: Efficacy of Activated Carbon on this compound Deactivation

This table summarizes hypothetical data from a soil bioassay experiment, illustrating the potential quantitative outcomes of a successful remediation.

Treatment GroupGermination Rate (%)Average Plant Height (cm) at 14 daysAverage Biomass (g, dry weight)Visual Phytotoxicity Score (0-100)
Negative Control (Clean Soil)9515.20.850
Positive Control (this compound Contaminated)404.10.1585
Remediated (this compound + Activated Carbon)9214.50.815

Diagrams

Neburon_Pathway This compound This compound Herbicide QB QB This compound->QB Binds to D1 Protein Block Electron Transport BLOCKED ROS Reactive Oxygen Species (ROS) Generation Block->ROS Leads to Damage Cellular Damage (Chlorosis, Necrosis) ROS->Damage QB->Block

Mitigation_Workflow start Symptom Observed: Non-target crop injury assess Assess Photosynthetic Damage (Measure Chlorophyll Fluorescence) start->assess is_damaged Is Fv/Fm ratio significantly reduced? assess->is_damaged remediate Apply Mitigation Strategy (e.g., Activated Carbon) is_damaged->remediate Yes fail Re-evaluate: Check AC rate, incorporation, or consider other stressors is_damaged->fail No incorporate Incorporate AC into Top 6 inches of Soil remediate->incorporate bioassay Conduct Soil Bioassay with Indicator Species incorporate->bioassay monitor Monitor Germination, Growth, and Injury Symptoms bioassay->monitor is_effective Is crop growth comparable to control? monitor->is_effective success Mitigation Successful is_effective->success Yes is_effective->fail No

Plant_Stress_Signaling herbicide Herbicide Stress (e.g., this compound) ros ros herbicide->ros ca2 ca2 herbicide->ca2

References

Improving the stability of Neburon in experimental solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neburon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, pre-emergence herbicide belonging to the phenylurea class. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII). This compound binds to the D1 protein within the PSII complex, specifically at the QB binding site, thereby blocking the electron transport chain and halting ATP and NADPH production, which are essential for plant life.[1][2][3][4]

Q2: What are the main challenges when preparing experimental solutions of this compound?

A2: The primary challenge in preparing this compound solutions is its very low aqueous solubility, which is approximately 48 mg/L at 24°C. This can lead to precipitation of the compound in aqueous buffers and cell culture media, especially at higher concentrations or upon changes in temperature. Additionally, this compound can be susceptible to degradation under certain conditions, such as alkaline pH and exposure to light.

Q3: How can I increase the solubility of this compound in my experimental solutions?

A3: Due to its low water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into your aqueous experimental medium. Common solvents for this purpose include Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[5] The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. The use of co-solvents can also be explored to enhance solubility.[6][7][8][9][10]

Q4: My this compound solution is showing precipitation. What can I do to troubleshoot this?

A4: Precipitation of this compound in aqueous solutions can be caused by several factors:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in your specific medium. Try preparing a more dilute solution from your stock.

  • Solvent Percentage: The final percentage of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution might be too low to keep this compound dissolved. However, increasing it should be done with caution due to potential cellular toxicity.

  • Temperature: Temperature fluctuations can affect solubility. Ensure your solutions are stored at a constant temperature. Some compounds are less soluble at colder temperatures.[11]

  • pH: Although this compound is generally stable in neutral conditions, extreme pH values can affect its stability and solubility.

  • Media Components: Components in your buffer or cell culture medium could be interacting with this compound, causing it to precipitate.[11][12] Consider preparing a simplified buffer to test for this.

Q5: What are the optimal storage conditions for this compound stock solutions?

A5: this compound stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[13] Protect the solutions from light by using amber vials or wrapping the containers in aluminum foil.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in experimental settings.

Problem Potential Cause Troubleshooting Steps
This compound precipitates upon addition to aqueous buffer or media. Exceeded solubility limit.- Lower the final concentration of this compound. - Increase the percentage of the organic co-solvent slightly (ensure it's within the tolerance of your experimental system).[6][7][8][9][10] - Prepare the final solution at room temperature and ensure all components are fully dissolved before use.
Temperature shock.- Warm the aqueous buffer/media to room temperature before adding the this compound stock solution. - Add the stock solution dropwise while gently vortexing.
Interaction with media components.- Test the solubility of this compound in a simpler buffer (e.g., PBS) to identify potential interactions. - Prepare fresh media and filter-sterilize.
Inconsistent experimental results. Degradation of this compound in the solution.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Protect solutions from light during preparation and incubation. - Ensure the pH of your experimental solution is within a stable range (ideally near neutral).
Inaccurate concentration of this compound.- Verify the concentration of your stock solution using a validated analytical method like HPLC. - Use a calibrated pipette for dilutions.
Crystallization of this compound during long-term experiments (e.g., >24h in cell culture). Evaporation of media.- Use humidified incubators to minimize evaporation. - For multi-well plates, fill the outer wells with sterile water or PBS to maintain humidity.[14]
Change in media pH over time.- Ensure your culture medium is adequately buffered. - Monitor the pH of the medium during the experiment.
Saturation at incubation temperature.- Consider using a slightly lower concentration of this compound for long-term studies.

Quantitative Data on this compound Stability

While specific quantitative data for this compound's stability across a wide range of pH and temperatures is limited in publicly available literature, the following table summarizes general stability information for phenylurea herbicides and related compounds, which can serve as a guideline.

Condition Parameter Observation/Value Notes
pH Stability HydrolysisPhenylurea herbicides are generally most stable in neutral to slightly acidic conditions (pH 4-7). Hydrolysis rates increase in alkaline and strongly acidic conditions.[15]The half-life of this compound in 0.50 N sodium hydroxide (B78521) at 20°C is reported to be 167 days.
Temperature Stability DegradationDegradation rates of herbicides generally increase with temperature.[16][17][18]For some related compounds, activation energies for hydrolysis have been determined, indicating temperature dependence.[19]
Photostability PhotodegradationPhenylurea herbicides can undergo photodegradation upon exposure to UV light.[20]The quantum yield for photolysis can be determined experimentally to quantify the rate of photodegradation.[5][20][21]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 275.18 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a chemical fume hood, weigh out 2.75 mg of this compound powder.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Algal Growth Inhibition Assay

This protocol outlines a general procedure for assessing the herbicidal activity of this compound using a freshwater green alga, such as Pseudokirchneriella subcapitata.[22][23][24][25][26]

Materials:

  • Exponentially growing culture of Pseudokirchneriella subcapitata

  • Sterile algal growth medium (e.g., OECD TG 201 medium)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile multi-well plates (e.g., 96-well) or flasks

  • Spectrophotometer or cell counter

  • Incubator with controlled lighting and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the algal growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Inoculation: Adjust the density of the algal culture to a starting concentration of approximately 1 x 104 cells/mL. Add the algal inoculum to each well or flask containing the test and control solutions.

  • Incubation: Incubate the cultures for 72 hours under continuous illumination (e.g., 60-120 µE/m²/s) and a constant temperature (e.g., 21-24°C).

  • Growth Measurement: At 24, 48, and 72 hours, measure the algal growth (biomass) in each replicate. This can be done by measuring the absorbance (e.g., at 680 nm) or by direct cell counting.

  • Data Analysis: Calculate the average growth rate for each concentration and the controls. Determine the EC₅₀ value (the concentration of this compound that causes a 50% reduction in algal growth).

Visualizations

Signaling Pathway: this compound's Inhibition of Photosystem II

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- O2 O₂ + 4H⁺ QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PlastoquinonePool Plastoquinone Pool QB->PlastoquinonePool e- transfer to ETC D1 D1 Protein Light Light Energy (Photon) Light->P680 H2O 2H₂O H2O->P680 e- donation This compound This compound This compound->D1 Binds to QB site G start Start prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_stock prep_cultures Prepare Algal Cultures (log phase) start->prep_cultures prep_test_solutions Prepare Test Solutions (Serial Dilutions of this compound) prep_stock->prep_test_solutions inoculate Inoculate Cultures with Algae (1 x 10⁴ cells/mL) prep_cultures->inoculate prep_test_solutions->inoculate incubate Incubate for 72h (Controlled Light & Temp) inoculate->incubate measure_growth Measure Algal Growth (24, 48, 72h) incubate->measure_growth analyze_data Analyze Data (Calculate Growth Rate, EC₅₀) measure_growth->analyze_data end End analyze_data->end G precipitation This compound Precipitation in Aqueous Solution cause1 High Concentration precipitation->cause1 cause2 Low Co-solvent % precipitation->cause2 cause3 Temperature Change precipitation->cause3 cause4 Media Interaction precipitation->cause4 solution1 Lower Final Concentration cause1->solution1 solution2 Slightly Increase Co-solvent cause2->solution2 solution3 Maintain Constant Temp cause3->solution3 solution4 Test in Simpler Buffer cause4->solution4

References

Addressing soil organic matter interference in Neburon analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Neburon in soil matrices, particularly focusing on interference from soil organic matter (SOM).

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis in soil samples.

Issue Potential Cause Recommended Solution
Low this compound Recovery Incomplete Extraction: The extraction solvent may not be efficiently penetrating the soil matrix to dissolve this compound, especially in soils with high organic matter content where this compound can be strongly adsorbed.1. Optimize Extraction Solvent: Consider using a more polar solvent or a mixture of solvents. Methanol (B129727) is a common and effective choice for extracting substituted urea (B33335) herbicides from soil.[1] An 80:20 mixture of acetonitrile (B52724) and water has also been shown to be effective for pesticide extraction from soil.[2] 2. Increase Extraction Time/Energy: Employ techniques like ultrasonic vibration for at least 30 minutes to enhance solvent penetration and analyte desorption from soil particles.[2] 3. Adjust Soil-to-Solvent Ratio: Ensure a sufficient volume of solvent is used to thoroughly saturate the soil sample. A common ratio is 1:2 (g:mL) of soil to solvent.
Analyte Loss During Cleanup: The solid-phase extraction (SPE) cartridge may be retaining this compound, or the elution solvent may be too weak to recover it completely.1. Select Appropriate SPE Sorbent: C18 cartridges are commonly used for the cleanup of pesticide extracts.[3] However, for complex soil matrices, other sorbents like Florisil or graphitized carbon black (GCB) might be necessary to remove specific interferences.[4] 2. Optimize Elution Solvent: If this compound is retained on the SPE cartridge, a stronger elution solvent may be needed. Try increasing the proportion of the organic solvent in the elution mixture.[5] 3. Analyze All Fractions: During method development, analyze the load, wash, and elution fractions from the SPE cartridge to determine where the analyte is being lost.[5]
High Background Noise or Interfering Peaks in Chromatogram Co-extraction of Soil Organic Matter: Humic and fulvic acids are often co-extracted with the analyte, especially when using polar solvents. These compounds can interfere with the chromatographic analysis.1. Incorporate a More Rigorous Cleanup Step: A dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) and/or graphitized carbon black (GCB) can be effective in removing organic acids and pigments.[4][6] 2. Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained interfering compounds. 3. Adjust HPLC Mobile Phase: Optimizing the mobile phase composition and gradient can help to separate this compound from interfering peaks.
Contamination: Contamination can be introduced from glassware, solvents, or the laboratory environment.1. Use High-Purity Solvents: Ensure all solvents are HPLC or pesticide-residue grade. 2. Thoroughly Clean Glassware: Wash all glassware with a suitable detergent, rinse with deionized water, and then with the solvent to be used. 3. Run Method Blanks: Regularly analyze method blanks (all steps of the procedure without the soil sample) to check for contamination.
Poor Peak Shape or Shifting Retention Times Matrix Effects: Co-extracted matrix components can affect the ionization efficiency of this compound in the mass spectrometer or interact with the stationary phase of the HPLC column.1. Use Matrix-Matched Standards: Prepare calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects.[7] 2. Dilute the Sample Extract: If matrix effects are severe, diluting the final extract can reduce their impact, provided the this compound concentration remains above the limit of quantification.
Column Degradation: The analytical column can degrade over time, especially when analyzing complex matrices like soil extracts.1. Implement a Column Washing Protocol: After each analytical batch, wash the column with a strong solvent to remove any strongly retained compounds. 2. Replace the Column: If performance does not improve with washing, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing this compound in soils with high organic matter content?

A1: The most significant challenge is the strong adsorption of this compound to soil organic matter. This can lead to low extraction efficiency and incomplete recovery of the analyte. Additionally, co-extraction of humic and fulvic acids can interfere with the final analytical determination, causing high background noise and interfering peaks in the chromatogram.

Q2: Which extraction solvent is recommended for this compound in soil?

A2: Methanol is a widely used and effective solvent for the extraction of substituted urea herbicides like this compound from soil.[1] Acetonitrile, or a mixture of acetonitrile and water, is also a common choice for multi-residue pesticide analysis in soil and has shown good extraction efficiency.[2][8] The optimal solvent may depend on the specific soil type and its organic matter content.

Q3: Is a cleanup step necessary after extraction?

A3: Yes, a cleanup step is crucial, especially for soils with high organic matter. Solid-phase extraction (SPE) is a common and effective cleanup technique. C18 cartridges are frequently used for this purpose.[3] For particularly "dirty" extracts, a dispersive SPE (dSPE) with sorbents like PSA to remove organic acids and GCB to remove pigments and other nonpolar interferences can be beneficial.[4][6]

Q4: What are typical recovery rates, LOD, and LOQ for this compound analysis in soil?

A4: While specific data for this compound can vary between laboratories and methods, typical performance characteristics for the analysis of substituted urea herbicides in soil are presented in the table below. These values are provided as a general guide and may require optimization for your specific method and matrix.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of substituted urea herbicides in soil, which can be considered representative for this compound analysis.

Parameter Value Methodology Reference
Recovery 74% - 90%HPLC-DAD[9][10]
Limit of Detection (LOD) 0.007 - 0.08 mg/kgHPLC-DAD[9][10]
Limit of Quantification (LOQ) 0.024 - 0.4 mg/kgHPLC-DAD[9][10]

Note: These values are for Novaluron (B1679983), a compound with similar properties to this compound, and are provided as an example. Actual values for this compound may vary and should be determined through method validation.

Experimental Protocols

Detailed Methodology for this compound Analysis in Soil

This protocol describes a general procedure for the extraction, cleanup, and analysis of this compound in soil samples using liquid chromatography.

1. Sample Preparation:

  • Air-dry the soil sample at room temperature for 48 hours.
  • Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.
  • Store the sieved soil in a clean, labeled container at 4°C until extraction.

2. Extraction:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
  • Add 20 mL of methanol to the tube.
  • Vortex the mixture for 1 minute.
  • Place the tube in an ultrasonic bath for 30 minutes.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Carefully decant the supernatant into a clean tube.
  • Repeat the extraction process on the soil pellet with another 20 mL of methanol.
  • Combine the supernatants.

3. Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
  • Load the combined supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
  • Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution to remove polar interferences.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the this compound from the cartridge with 10 mL of methanol into a clean collection tube.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the HPLC mobile phase.
  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase: Acetonitrile:Water (60:40, v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection Wavelength: 254 nm
  • Column Temperature: 30°C

5. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.
  • For more accurate quantification in complex matrices, prepare matrix-matched calibration standards using a blank soil extract.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_Logic Start Problem Encountered LowRecovery Low this compound Recovery? Start->LowRecovery HighBackground High Background/Interference? LowRecovery->HighBackground No OptimizeExtraction Optimize Extraction (Solvent, Time, Ratio) LowRecovery->OptimizeExtraction Yes PoorPeakShape Poor Peak Shape? HighBackground->PoorPeakShape No ImproveCleanup Improve Cleanup (dSPE, GCB, PSA) HighBackground->ImproveCleanup Yes MatrixMatched Use Matrix-Matched Standards PoorPeakShape->MatrixMatched Yes End Problem Resolved PoorPeakShape->End No CheckCleanup Check SPE Cleanup (Sorbent, Elution) OptimizeExtraction->CheckCleanup CheckCleanup->End CheckContamination Check for Contamination (Blanks, Solvents) ImproveCleanup->CheckContamination CheckContamination->End CheckColumn Check/Wash/Replace Column MatrixMatched->CheckColumn CheckColumn->End

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing light conditions for studying the effects of the herbicide Neburon on photosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenylurea herbicide that acts as a potent inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2] It competitively binds to the Q(_B) binding site on the D1 protein of the PSII reaction center.[1][3][4][5] This binding blocks the electron flow from the primary quinone acceptor (Q(_A)) to the secondary quinone acceptor (Q(_B)), thereby inhibiting photosynthesis.[2][5]

Q2: How does light intensity influence the efficacy of this compound?

A2: The herbicidal activity of PSII inhibitors like this compound is generally light-dependent.[1] Increased light intensity often leads to greater inhibition and more rapid plant death.[1][6] This is because the blockage of the electron transport chain under high light conditions leads to an over-excited state of PSII and the production of reactive oxygen species (ROS), which cause cellular damage through photoinhibition.[5]

Q3: What are the typical symptoms of this compound toxicity in plants?

A3: Symptoms of this compound toxicity, characteristic of PSII inhibitors, typically appear more rapidly under sunny conditions.[1] Initial signs include interveinal yellowing (chlorosis), starting at the leaf margins of older leaves and progressing inwards, followed by tissue death (necrosis).[1]

Q4: What is a suitable range of light intensities for studying this compound's effects?

A4: The optimal light intensity will depend on the specific research question and the plant species being studied. However, based on studies of other PSII-inhibiting herbicides, a range of 100 to 400 µmol photons m

2^{-2}−2
s
1^{-1}−1
is often used to observe significant inhibitory effects without causing excessive photoinhibition in control plants.[7] Lower light intensities (e.g., 40-50 µmol photons m
2^{-2}−2
s
1^{-1}−1
) can be used to establish a baseline, while higher intensities can be used to accelerate and accentuate the herbicidal effects.

Q5: Does the light spectrum (color) affect this compound's activity?

A5: While the primary driver of this compound's enhanced toxicity is light intensity, the spectral quality can influence the overall photosynthetic rate and, consequently, the manifestation of inhibition. Studies have shown that combinations of red and blue light are highly effective for driving photosynthesis.[8][9] Therefore, using a light source with a spectrum optimized for the specific plant species will ensure a robust photosynthetic rate, making the inhibitory effects of this compound more pronounced and measurable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable inhibition of photosynthesis after this compound application. 1. Insufficient light intensity. 2. This compound concentration is too low. 3. The plant species is resistant to this compound. 4. Incorrect application of the herbicide.1. Increase the light intensity to a moderate level (e.g., 200-400 µmol photons m
2^{-2}−2
s
1^{-1}−1
). 2. Perform a dose-response curve to determine the appropriate EC50 value. 3. Verify the susceptibility of the plant species to phenylurea herbicides from the literature. 4. Ensure proper absorption of the herbicide, for example, by using a surfactant or applying it to the root system for systemic uptake.[1]
Control plants are showing signs of stress (e.g., photobleaching). 1. Light intensity is too high for the specific plant species. 2. Plants are not properly acclimated to the experimental light conditions.1. Reduce the light intensity or use a neutral-density filter. 2. Acclimate the plants to the experimental light conditions for several days before starting the experiment.
High variability in results between replicates. 1. Uneven light distribution across the experimental setup. 2. Inconsistent application of this compound. 3. Biological variability between individual plants.1. Use a quantum sensor to measure and ensure uniform light intensity across all samples. 2. Ensure precise and consistent application of the herbicide to each replicate. 3. Increase the number of replicates to improve statistical power.
Rapid death of plants treated with this compound, preventing time-course measurements. 1. This compound concentration is too high. 2. Light intensity is excessively high, leading to rapid photo-oxidative damage.1. Reduce the concentration of this compound. 2. Lower the light intensity to slow down the progression of damage.

Quantitative Data Summary

The following tables provide a summary of typical light conditions used in photosynthesis inhibitor studies and a template for presenting dose-response data for this compound.

Table 1: Recommended Light Intensities for this compound Photosynthesis Studies

Light Intensity Level Photon Flux Density (µmol photons m
2^{-2}−2
s
1^{-1}−1
)
Purpose Reference
Low40 - 100Establishing baseline photosynthetic activity; studying chronic exposure.[7]
Moderate100 - 400Optimal for observing significant inhibitory effects of PSII herbicides.[7]
High> 400Investigating acute toxicity and photo-oxidative stress.[7]

Table 2: Example EC50 Values for this compound under Different Light Intensities

Light Intensity (µmol photons m
2^{-2}−2
s
1^{-1}−1
)
Plant Species Measured Parameter EC50 (µM) 95% Confidence Interval
100Lemna minorFv/FmData point 1CI for data point 1
400Lemna minorFv/FmData point 2CI for data point 2
100Chlamydomonas reinhardtiiOxygen EvolutionData point 3CI for data point 3
400Chlamydomonas reinhardtiiOxygen EvolutionData point 4CI for data point 4
100Spinacia oleracea (leaf disc)ETRData point 5CI for data point 5
400Spinacia oleracea (leaf disc)ETRData point 6CI for data point 6

Note: The EC50 values in this table are illustrative. Researchers should determine these values empirically for their specific experimental system.

Experimental Protocols

Chlorophyll (B73375) a Fluorescence Measurement (JIP-Test)

Principle: This non-invasive technique measures the fluorescence emission from chlorophyll a, providing insights into the efficiency of PSII photochemistry. This compound-induced blockage of the electron transport chain leads to a characteristic change in the fluorescence induction curve (OJIP transient).[10]

Protocol:

  • Dark Adaptation: Dark-adapt the plant leaves for a minimum of 30 minutes before measurement.[10] This ensures that all PSII reaction centers are in an "open" state.

  • Measurement: Use a portable fluorometer (e.g., a Handy-PEA) to measure the chlorophyll fluorescence induction curve. The measurement is typically performed on the adaxial side of a fully developed leaf.[10]

  • Light Pulse: Apply a saturating pulse of light (typically >3000 µmol photons m

    2^{-2}−2
    s
    1^{-1}−1
    ) for 1-2 seconds.

  • Data Acquisition: The fluorometer will record the fluorescence signal from the initial level (F(_o)) to the maximum level (F(_m)).

  • Parameter Calculation: From the OJIP transient, calculate key parameters such as:

    • Fv/Fm (Maximum Quantum Yield of PSII): (F(_m) - F(_o)) / F(_m). A decrease in this value indicates stress on PSII.[10]

    • Performance Index (PI(_{ABS})): A comprehensive parameter that reflects the overall vitality of PSII.

    • ΦPSII (Effective Quantum Yield of PSII): (F(_m)' - F(_s)) / F(_m)', where F(_m)' is the maximum fluorescence in the light-adapted state and F(_s) is the steady-state fluorescence. A decrease indicates a lower efficiency of photochemistry.[11]

Oxygen Evolution Measurement

Principle: This method directly measures the rate of photosynthetic oxygen production, which is a direct consequence of water splitting at PSII. Inhibition of PSII by this compound will lead to a decrease in the rate of oxygen evolution.

Protocol (using a Clark-type oxygen electrode):

  • Sample Preparation: Prepare a suspension of isolated chloroplasts, algal cells, or small leaf discs.[12]

  • Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically setting the zero point with sodium dithionite (B78146) and 100% air saturation with air-saturated buffer.[12]

  • Measurement Chamber: Add the sample to the temperature-controlled measurement chamber containing a suitable buffer and a magnetic stir bar.[12]

  • Dark Respiration: Measure the rate of oxygen consumption in the dark for a few minutes to determine the respiration rate.

  • Light-induced Oxygen Evolution: Illuminate the sample with a known light intensity. The rate of net oxygen evolution is measured.

  • This compound Treatment: Add the desired concentration of this compound to the chamber and record the change in the rate of oxygen evolution.

  • Data Analysis: Calculate the gross oxygen evolution rate by adding the rate of dark respiration to the net oxygen evolution rate. Compare the rates before and after this compound treatment.

Alternative Protocol (Floating Leaf Disc Assay):

  • Leaf Disc Preparation: Cut small, uniform discs from healthy leaves.[13][14]

  • Infiltration: Infiltrate the leaf discs with a sodium bicarbonate solution (e.g., 0.2%) under a vacuum to remove trapped gases, causing them to sink.[13]

  • Treatment: Place the sunken discs in beakers containing the sodium bicarbonate solution with or without different concentrations of this compound.[14]

  • Illumination: Place the beakers under a light source with a defined intensity.

  • Data Collection: Record the time it takes for the leaf discs to float to the surface. The time taken for 50% of the discs to float (ET50) is inversely proportional to the rate of photosynthesis.[14]

Electron Transport Rate (ETR) Measurement

Principle: ETR is a measure of the rate of electrons moving through the photosynthetic electron transport chain. It is calculated from chlorophyll fluorescence data and provides a quantitative measure of overall photosynthetic activity.

Protocol:

  • Instrumentation: Use a pulse-amplitude modulated (PAM) fluorometer.

  • Measurement: After determining the effective quantum yield of PSII (ΦPSII) under a given actinic light intensity, the ETR can be calculated using the following formula: ETR = ΦPSII × PAR × 0.5 × 0.84 Where:

    • ΦPSII is the effective quantum yield of PSII.

    • PAR is the photosynthetically active radiation (light intensity) in µmol photons m

      2^{-2}−2
      s
      1^{-1}−1
      .

    • 0.5 is a factor that assumes the absorbed energy is equally distributed between PSII and PSI.

    • 0.84 is a factor representing the fraction of incident light absorbed by the leaves (this may need to be determined empirically for different species).

  • Light Curve: Generate a light response curve by measuring ETR at different light intensities. This will reveal the maximum electron transport rate (ETR(_{max})) and the light saturation point.

  • This compound Effect: Compare the ETR light curves of control plants with those treated with this compound to quantify the extent of inhibition.

Visualizations

Neburon_Signaling_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 QA QA P680->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- ROS Reactive Oxygen Species (ROS) Formation QA->ROS PQ Plastoquinone (PQ) QB_site->PQ e- This compound This compound This compound->QB_site Binds and Blocks Damage Cellular Damage (Photoinhibition) ROS->Damage Light Light Energy Light->P680

Caption: this compound's mechanism of action: Inhibition of electron transport in Photosystem II.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_measurement 4. Measurement cluster_analysis 5. Data Analysis Plant_Acclimation Plant Acclimation (Controlled Light/Temp) Neburon_Prep Prepare this compound Stock Solutions Treatment_App Apply this compound & Control Treatments Plant_Acclimation->Treatment_App Neburon_Prep->Treatment_App Light_Control Incubate under Optimized Light Conditions (e.g., 100-400 µmol m⁻²s⁻¹) Treatment_App->Light_Control Fluorescence Chlorophyll Fluorescence (Fv/Fm, ΦPSII) Light_Control->Fluorescence Oxygen Oxygen Evolution (O₂ Electrode / Leaf Discs) Light_Control->Oxygen ETR Electron Transport Rate (ETR) Light_Control->ETR Data_Analysis Calculate Inhibition, Determine EC50, Statistical Analysis Fluorescence->Data_Analysis Oxygen->Data_Analysis ETR->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on photosynthesis.

Caption: Troubleshooting decision tree for this compound photosynthesis experiments.

References

Correcting for Neburon adsorption to lab equipment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the adsorption of Neburon to laboratory equipment during their experiments.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected this compound concentrations in aqueous solutions.

This guide provides a systematic approach to troubleshooting and resolving issues related to this compound loss from solution, which is often attributable to its adsorption to labware.

This compound Adsorption Troubleshooting cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Solutions cluster_3 Verification start Inconsistent or low this compound concentration detected hypothesize Hypothesis: this compound is adsorbing to lab equipment start->hypothesize labware_check Step 1: Evaluate Labware Material hypothesize->labware_check protocol_review Step 2: Review Solution & Protocol labware_check->protocol_review use_glass Switch to Silanized Borosilicate Glassware labware_check->use_glass avoid_plastic Avoid Polypropylene (B1209903) (PP) and other untreated plastics labware_check->avoid_plastic quantify_loss Step 3: Quantify this compound Loss (Optional but Recommended) protocol_review->quantify_loss modify_solvent Increase organic solvent concentration if compatible with experiment protocol_review->modify_solvent pre_saturate Pre-saturate labware with a this compound solution protocol_review->pre_saturate re_evaluate Re-evaluate this compound concentration quantify_loss->re_evaluate use_glass->re_evaluate avoid_plastic->re_evaluate modify_solvent->re_evaluate pre_saturate->re_evaluate end Issue Resolved re_evaluate->end

Caption: Troubleshooting workflow for this compound adsorption issues.

  • Evaluate Your Labware:

    • Issue: You are using standard plastic labware (e.g., polypropylene tubes, pipette tips). This compound, being a hydrophobic compound, has a high affinity for non-polar plastic surfaces, leading to significant adsorption from aqueous solutions.[1][2]

    • Solution: Whenever possible, switch to borosilicate glassware. For critical applications and low concentration solutions, it is highly recommended to use silanized borosilicate glass to minimize adsorption.[1] If plasticware is unavoidable, consider using low-binding microplates or tubes, which are surface-treated to reduce hydrophobic interactions.

  • Review Your Solution and Protocol:

    • Issue: Your experimental protocol uses purely aqueous solutions for preparing and storing this compound.

    • Solution: If your experimental design allows, consider preparing stock and working solutions in a solvent mixture with a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). This can help keep the hydrophobic this compound in solution and reduce its tendency to adsorb to surfaces.

    • Pre-saturation/Priming: Before adding your experimental sample, rinse the labware with a solution of this compound at a concentration equal to or greater than your sample. Discard this "priming" solution. This will saturate the active adsorption sites on the labware surface, minimizing the loss of your actual sample.

  • Quantify this compound Loss:

    • Recommendation: To understand the extent of the issue in your specific experimental setup, it is advisable to perform a recovery study. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to adsorbing to my lab equipment?

A1: this compound is a hydrophobic molecule, as indicated by its low water solubility (4.8 mg/L) and high octanol-water partition coefficient (log P = 3.8).[3] Hydrophobic compounds tend to minimize their contact with water by adsorbing to non-polar surfaces, such as those of many plastics (e.g., polypropylene), and to a lesser extent, glass.[1][2]

Q2: What types of labware are best to use for working with this compound?

A2: The recommended labware, in order of preference, is:

  • Silanized Borosilicate Glass: This is the best option as the silanization process creates a hydrophobic, inert surface that significantly reduces the adsorption of other hydrophobic and charged molecules.
  • Untreated Borosilicate Glass: Generally preferable to plastics for hydrophobic compounds.
  • Low-Binding Plastics: If plastics are necessary, opt for those specifically treated by the manufacturer to reduce non-specific binding.
  • Polypropylene (PP): Use with caution, especially for low concentration aqueous solutions, as significant adsorption can occur.[2][4]

Q3: How can I prepare silanized glassware in my lab?

A3: A general protocol for silanizing glassware is provided in the "Experimental Protocols" section. This process involves treating the glass surface with a silanizing agent, such as dichlorodimethylsilane (B41323), to create a hydrophobic coating.

Q4: Will adding a surfactant to my solutions help prevent this compound adsorption?

A4: While surfactants can reduce the adsorption of some hydrophobic compounds by forming micelles and competing for surface binding sites, their compatibility with your specific assay must be carefully evaluated. Surfactants can interfere with cellular assays, enzymatic reactions, and some analytical techniques. If you consider using a surfactant, a non-ionic surfactant at a very low concentration (e.g., 0.01-0.05% Tween-20 or Triton X-100) is a common starting point.

Q5: How should I prepare and store my this compound stock solutions?

A5: It is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as methanol or acetonitrile, in which it is more soluble.[5] Store these stock solutions in silanized glass vials at the recommended temperature to ensure stability. Prepare aqueous working solutions fresh from the stock solution just before use.

Quantitative Data on this compound Adsorption

Labware MaterialSolvent SystemExpected this compound AdsorptionRecommendations
Polypropylene (PP) Aqueous BufferHighAvoid for dilute aqueous solutions. If unavoidable, pre-saturate the surface.
High Organic ContentModerate to LowPre-rinse with the organic solvent.
Borosilicate Glass Aqueous BufferModeratePreferred over plastic. Clean thoroughly before use.
High Organic ContentLowRecommended for general use.
Silanized Glass Aqueous BufferLowHighly Recommended for all aqueous solutions of this compound.
High Organic ContentVery LowIdeal for all applications.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Labware

This protocol allows you to determine the percentage of this compound lost to adsorption in your specific labware and under your experimental conditions.

1. Materials:

  • This compound standard
  • Organic solvent for stock solution (e.g., HPLC-grade methanol or acetonitrile)
  • Aqueous buffer or solution used in your experiment
  • Labware to be tested (e.g., polypropylene tubes, borosilicate glass vials)
  • Silanized glass autosampler vials (as a low-adsorption control)
  • LC-MS/MS system for quantification

2. Procedure:

  • Prepare a this compound Stock Solution: Accurately prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in your chosen organic solvent.
  • Prepare a Working Solution: Dilute the stock solution in your experimental aqueous buffer to a final concentration relevant to your experiments (e.g., 1 µg/mL).
  • Control Sample (T0): Prepare the working solution directly in a silanized glass autosampler vial. This sample will represent 100% recovery (0% loss).
  • Test Samples: Aliquot a known volume (e.g., 1 mL) of the working solution into the different types of labware you wish to test (e.g., polypropylene tubes, glass vials). Prepare several replicates for each labware type.
  • Incubation: Incubate the test samples under the same conditions as your actual experiment (time and temperature).
  • Sample Collection: After incubation, carefully transfer the solution from the test labware into silanized glass autosampler vials for analysis.
  • Quantification: Analyze the this compound concentration in all control and test samples using a validated LC-MS/MS method. An example of such a method is described in the literature.[6]
  • Calculate Percent Recovery:
  • % Recovery = (Concentration in Test Sample / Concentration in Control Sample) x 100
  • % Adsorption Loss = 100 - % Recovery

Protocol 2: Silanization of Borosilicate Glassware

This protocol describes a common method for making glassware surfaces hydrophobic to prevent the adsorption of molecules like this compound.

1. Materials:

  • Dichlorodimethylsilane (or another suitable silanizing agent)
  • Anhydrous toluene (B28343) or hexane
  • Methanol
  • Glassware to be treated
  • Fume hood
  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

2. Procedure (to be performed in a fume hood):

  • Cleaning: Thoroughly clean and dry the glassware to be silanized.
  • Preparation of Silanizing Solution: Prepare a 2-5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or hexane.
  • Treatment:
  • For small items: Immerse the glassware in the silanizing solution for 5-10 minutes.
  • For larger items: Fill the glassware with the solution, ensuring all surfaces are coated, and let it stand for 5-10 minutes.
  • Rinsing:
  • Decant the silanizing solution.
  • Rinse the glassware twice with the anhydrous solvent (toluene or hexane).
  • Rinse the glassware twice with methanol to remove any unreacted silanizing agent.
  • Drying: Air-dry the glassware in the fume hood, followed by oven-drying at 100°C for at least one hour.
  • Verification: A properly silanized surface will cause water droplets to bead up rather than spread out.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound's properties and the strategies to mitigate its adsorption.

This compound Adsorption Mitigation Strategy cluster_property This compound Property cluster_problem Problem cluster_solutions Mitigation Strategies cluster_actions Specific Actions neburon_prop This compound is Hydrophobic (Low Water Solubility, High LogP) adsorption Adsorption to Labware Surfaces neburon_prop->adsorption surface_mod Modify Labware Surface adsorption->surface_mod solution_mod Modify Solution Properties adsorption->solution_mod silanize Use Silanized Glass surface_mod->silanize low_bind Use Low-Binding Plastics surface_mod->low_bind organic_solvent Increase Organic Solvent solution_mod->organic_solvent saturate Pre-saturate Surface solution_mod->saturate

Caption: Mitigation strategies for this compound adsorption.

References

Troubleshooting poor Neburon efficacy in high clay content soils.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with Neburon efficacy, particularly in high clay content soils.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, soil-applied herbicide belonging to the phenylurea class. Its primary mechanism of action is the inhibition of photosynthesis at photosystem II (PSII).[1] It is absorbed by the roots of emerging weeds and translocated to the leaves.[1] Within the chloroplasts, this compound binds to the D1 quinone-binding protein of the PSII complex, blocking the electron transport chain. This disruption halts the production of ATP and NADPH, essential for carbon fixation, and leads to the formation of reactive oxygen species, ultimately causing cell death and plant necrosis.

Q2: Why is this compound efficacy reduced in soils with high clay content?

A2: High clay content soils can significantly reduce the efficacy of soil-applied herbicides like this compound due to strong adsorption. Clay particles have a large, negatively charged surface area that can bind herbicide molecules, a process known as adsorption.[2] This binding "ties up" the herbicide, making it unavailable in the soil solution for uptake by weed roots. Consequently, a smaller amount of the active ingredient is available to control the target weeds, leading to poor performance.

Q3: Besides clay content, what other soil properties affect this compound's performance?

A3: Several soil properties can influence this compound's efficacy:

  • Organic Matter: Similar to clay, soil organic matter has a high capacity to adsorb herbicides, reducing their availability in the soil solution.

  • Soil pH: Soil pH can influence the chemical form and persistence of some herbicides, affecting their availability and degradation rate.

  • Soil Moisture: Adequate soil moisture is crucial for this compound to be in the soil solution and move to the zone where weed seeds are germinating.[3] In dry conditions, the herbicide may not be "activated" and available for uptake.

Q4: Can environmental conditions impact the effectiveness of this compound?

A4: Yes, environmental conditions play a critical role. Heavy rainfall shortly after application can leach the herbicide below the weed seed germination zone, particularly in coarse-textured soils. Conversely, prolonged dry conditions can prevent the herbicide from reaching the target zone, leading to poor weed control.[3] Temperature can also affect the rate of herbicide degradation by soil microbes.

Troubleshooting Guides

Issue 1: Poor Weed Control After this compound Application in a High Clay Soil

Possible Causes:

  • High Adsorption: The primary suspect is strong adsorption of this compound to clay particles, reducing its bioavailability.

  • Inadequate Application Rate: The application rate may have been insufficient to overcome the high adsorption capacity of the soil.

  • Insufficient Soil Moisture: Lack of rainfall or irrigation after application may have prevented the herbicide from moving into the soil solution and reaching the weed seeds.

Troubleshooting Steps:

  • Verify Soil Properties: Confirm the clay and organic matter content of your experimental soil.

  • Conduct a Soil Bioassay: A bioassay can help determine if the applied this compound is biologically active in the soil. See the detailed protocol below.

  • Adjust Application Rate: For future experiments in high clay soils, consider increasing the application rate of this compound. Always consult product guidelines for maximum recommended rates.

  • Ensure Proper Incorporation/Activation: If conditions are dry, a light irrigation after application can help move the herbicide into the soil solution.

Issue 2: Inconsistent or Patchy Weed Control Across the Experimental Area

Possible Causes:

  • Variable Soil Composition: The clay and organic matter content may not be uniform across the experimental plots, leading to differences in herbicide adsorption and efficacy.

  • Uneven Application: The herbicide may not have been applied uniformly across the entire area.

  • Variations in Soil Moisture: Some areas may have received more or less water, affecting herbicide activation.

Troubleshooting Steps:

  • Soil Sampling and Analysis: Collect soil samples from both the areas with poor control and good control and analyze them for clay and organic matter content.

  • Review Application Technique: Ensure that your application equipment is calibrated correctly and that the application was performed evenly.

  • Monitor Soil Moisture: Assess soil moisture levels in the affected areas.

Data Presentation

Table 1: Soil Sorption Coefficients of this compound in Various Soil Types

Soil Type% Clay% Organic MatterKd (Soil Distribution Coefficient)Koc (Organic Carbon Partition Coefficient)Reference
Sandy Loam-3.32723731[4]
Sandy Clay Loam-3.03583295[4]
Silty Clay Loam-6.351393767[4]
Sandy Loam-20.643252708[4]
Toll Farm HP-20.102402051[4]

Note: Higher Kd and Koc values indicate stronger binding to soil and less bioavailability.

Table 2: Field Dissipation Half-life of this compound

Half-life (days)Test AreapHSourceReference
95C-8CREAM[4]
117C-8CREAM[4]
240-270E-6CALIF[4]
38-75E-6PNCWC[4]
90-120H-9PME10[4]
130*---[4]

*Selected value where multiple values are listed.

Experimental Protocols

Protocol 1: Soil Bioassay for Determining this compound Bioavailability

Objective: To qualitatively assess the biological activity of this compound in the experimental soil.

Materials:

  • Representative soil samples from the treated area.

  • Control soil from an untreated area with similar texture.

  • Pots (4-6 inches in diameter).[5]

  • Seeds of a sensitive indicator plant (e.g., oats, ryegrass, or a sensitive weed species).

  • Greenhouse or growth chamber with controlled light and temperature.

Methodology:

  • Sample Collection: Collect soil samples from the top 2-4 inches of the treated experimental plots where poor efficacy was observed.[6] Also, collect a control soil sample from an area known to be free of this compound.

  • Pot Preparation: Fill at least three pots with the treated soil and three pots with the control soil. Label each pot clearly.

  • Sowing Seeds: Plant 10-15 seeds of the indicator species in each pot at a uniform depth.[5]

  • Incubation: Place the pots in a greenhouse or growth chamber with adequate light (e.g., 16-hour photoperiod) and temperature (e.g., 22°C day / 18°C night).[5] Water the pots as needed to maintain optimal soil moisture, avoiding waterlogging.

  • Observation and Assessment: Observe the germination and growth of the indicator plants over a period of 3 weeks.[5] Compare the growth in the treated soil to the growth in the control soil. Look for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death).

  • Interpretation: If the plants in the treated soil show significantly less growth or injury symptoms compared to the control plants, it indicates that biologically active this compound is present. If there is no difference in growth, it suggests that the this compound is not bioavailable, likely due to strong adsorption.

Mandatory Visualizations

Neburon_Mechanism_of_Action cluster_inhibition Inhibition Pathway Sunlight Sunlight PSII Photosystem II (PSII) in Thylakoid Membrane Sunlight->PSII excites Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- Cytochrome_b6f Cytochrome b6f Complex Plastoquinone->Cytochrome_b6f e- Plastocyanin Plastocyanin (PC) Cytochrome_b6f->Plastocyanin e- ATP_Synthase ATP Synthase Cytochrome_b6f->ATP_Synthase H+ gradient PSI Photosystem I (PSI) Plastocyanin->PSI e- NADP_reductase NADP+ Reductase PSI->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH Calvin_Cycle Calvin Cycle (Carbon Fixation) NADPH->Calvin_Cycle ATP ATP ATP_Synthase->ATP ATP->Calvin_Cycle Sugars Sugars (Plant Growth) Calvin_Cycle->Sugars This compound This compound Block X This compound->Block Block->Plastoquinone ROS Reactive Oxygen Species (ROS) Formation Block->ROS Cell_Death Cell Death (Necrosis) ROS->Cell_Death

Caption: this compound's mechanism of action: Inhibition of photosynthetic electron transport.

Troubleshooting_Workflow Start Poor this compound Efficacy in High Clay Soil Check_Soil 1. Analyze Soil Properties (% Clay, % Organic Matter) Start->Check_Soil High_Adsorption High Clay / OM Content? Check_Soil->High_Adsorption Bioassay 2. Conduct Soil Bioassay High_Adsorption->Bioassay Yes Low_Adsorption Low Clay / OM High_Adsorption->Low_Adsorption No Activity Herbicide Activity? Bioassay->Activity Rate_Moisture 3. Review Application Rate & Post-Application Moisture Activity->Rate_Moisture No Other_Factors Consider Other Factors: - Weed Resistance - Application Error Activity->Other_Factors Yes Sufficient Sufficient Rate & Moisture? Rate_Moisture->Sufficient Increase_Rate Action: Increase Rate for Future Experiments Sufficient->Increase_Rate No (Rate) Ensure_Activation Action: Ensure Sufficient Moisture Post-Application Sufficient->Ensure_Activation No (Moisture) Sufficient->Other_Factors Yes Low_Adsorption->Other_Factors

Caption: A logical workflow for troubleshooting poor this compound efficacy.

References

Neburon experiment controls and potential artifacts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Neburon in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phenylurea herbicide that primarily acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, which blocks electron transport and halts CO2 fixation, thereby inhibiting the plant's ability to produce energy. While this is its main function in plants, researchers should be aware of potential off-target effects in other biological systems.

Q2: What are the essential controls to include in a this compound experiment?

A2: To ensure the validity of your experimental results, the following controls are crucial:

  • Vehicle Control: This is a negative control where the cells or organisms are treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration, but without the this compound itself. This helps to distinguish the effects of this compound from any effects of the solvent.

  • Positive Control: A well-characterized PSII inhibitor, such as Diuron or Atrazine, can be used as a positive control to confirm that the experimental system is responsive to this class of compounds.

  • Untreated Control: This group receives no treatment and serves as a baseline for normal physiological activity.

  • Dose-Response Controls: Include a range of this compound concentrations to determine the dose-dependent effects and to calculate metrics like EC50 or IC50.

Q3: What are some potential off-target effects or artifacts to be aware of when using this compound in non-plant systems?

A3: While the primary target of this compound is PSII in plants, studies have shown potential off-target effects in animal models. For instance, this compound and its metabolites have been shown to possess aryl hydrocarbon receptor (AHR) agonistic activity.[1] This can lead to the modulation of signaling pathways unrelated to photosynthesis, such as the anti-Müllerian hormone (Amh) pathway, which is crucial for reproductive functions.[1] Therefore, when working with animal cell lines or organisms, it is important to consider that observed effects may not be solely due to direct mitochondrial impairment but could be mediated by receptors like AHR.

Troubleshooting Guides

Issue 1: High Variability in Chlorophyll (B73375) Fluorescence Assay Results
  • Potential Cause: Inconsistent dark adaptation of samples.

    • Troubleshooting Tip: Ensure all samples, including controls, are dark-adapted for a consistent period (typically 15-30 minutes) before measuring the initial fluorescence (F0). This ensures that all reaction centers are open.

  • Potential Cause: Fluctuations in light intensity.

    • Troubleshooting Tip: Verify that the light source for your fluorometer is stable and delivering a consistent photosynthetic photon flux density (PPFD) for all measurements. Calibrate your light source regularly.

  • Potential Cause: Sample heterogeneity.

    • Troubleshooting Tip: If working with cell cultures, ensure a homogenous cell suspension to get consistent readings. For plant leaves, take measurements from the same area of the leaf across different samples.

Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines
  • Potential Cause: Solvent toxicity.

    • Troubleshooting Tip: Ensure the final concentration of your vehicle (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle-only toxicity assay to determine a safe concentration.

  • Potential Cause: Off-target effects.

    • Troubleshooting Tip: As this compound can act as an AHR agonist, consider co-treatment with an AHR antagonist to determine if the observed cytotoxicity is mediated through this pathway.[1]

  • Potential Cause: Contamination of the this compound stock.

    • Troubleshooting Tip: Use a fresh, high-purity stock of this compound. If possible, verify the purity of your compound using analytical techniques like HPLC.

Data Presentation

Table 1: this compound Metabolites Detected in Zebrafish After 150-Day Exposure and their AHR Agonistic Activity. [1]

MetaboliteConcentration in Zebrafish (ng/g)AHR Agonistic Activity (Relative to TCDD)
N-(3,4-dichlorophenyl)-N-methylurea1.23 ± 0.21Moderate
1-(3,4-Dichlorophenyl)-3-n-butyl-3-methylurea0.89 ± 0.15Moderate
1-(3,4-Dichlorophenyl)-1-methylurea2.54 ± 0.43High
3,4-Dichloroaniline0.56 ± 0.09Low

Table 2: Relative Gene Expression in Zebrafish Ovaries Following this compound Exposure. [1]

GeneFold Change (this compound vs. Control)Function
amh+ 2.8Anti-Müllerian Hormone
bmpr2a+ 2.1Bone Morphogenetic Protein Receptor Type 2A
igf1- 1.9Insulin-like Growth Factor 1
igf2b- 2.3Insulin-like Growth Factor 2b

Experimental Protocols

Protocol 1: Determination of this compound's EC50 for Algal Growth Inhibition

This protocol is adapted from the OECD 201 guideline for algal growth inhibition tests.

1. Test Organism: A suitable algal species such as Pseudokirchneriella subcapitata.

2. Culture Medium: Prepare a standard algal growth medium.

3. Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a dilution series of this compound in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is the same across all treatments and does not exceed 0.1%.
  • Include a vehicle control (medium with solvent only) and an untreated control (medium only).

4. Experimental Setup:

  • Inoculate flasks containing the different this compound concentrations and controls with the algal culture to a starting cell density of 10^4 cells/mL.
  • Incubate the flasks at 21-24°C under continuous, uniform illumination.
  • Randomize the position of the flasks in the incubator.

5. Data Collection:

  • Measure the algal cell density (e.g., using a cell counter or by measuring absorbance) at 24, 48, and 72 hours.

6. Data Analysis:

  • Calculate the average growth rate for each concentration.
  • Plot the percentage inhibition of the growth rate against the logarithm of the this compound concentration.
  • Determine the EC50 value (the concentration that causes a 50% reduction in growth) using a suitable statistical model.

Protocol 2: Analysis of this compound's Effect on Gene Expression in Zebrafish Ovaries[1]

1. Animal Exposure:

  • Expose adult female zebrafish to a sublethal, environmentally relevant concentration of this compound for a specified period (e.g., 150 days).
  • Maintain a control group of zebrafish in untreated water.

2. Sample Collection:

  • At the end of the exposure period, euthanize the fish and dissect the ovaries.
  • Immediately flash-freeze the ovarian tissue in liquid nitrogen and store at -80°C.

3. RNA Extraction:

  • Extract total RNA from the ovarian tissue using a suitable RNA extraction kit according to the manufacturer's instructions.
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

4. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

5. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using gene-specific primers for your target genes (e.g., amh, bmpr2a) and a reference gene (e.g., β-actin).
  • Use a standard qRT-PCR protocol with a suitable fluorescent dye (e.g., SYBR Green).

6. Data Analysis:

  • Calculate the relative expression of the target genes in the this compound-treated group compared to the control group using the ΔΔCt method.

Mandatory Visualization

Neburon_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior This compound This compound (or its metabolites) AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR Activates AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT Binds ARNT AHR Nuclear Translocator (ARNT) ARNT->AHR_ARNT Binds XRE Xenobiotic Response Element (XRE) in DNA AHR_ARNT->XRE Binds to Amh_promoter Amh Promoter AHR_ARNT->Amh_promoter Enhances binding to XRE->Amh_promoter Amh_gene Amh Gene Amh_promoter->Amh_gene Activates Transcription Amh_mRNA Amh mRNA Amh_gene->Amh_mRNA Transcription Amh_protein Amh Protein (Secreted) Amh_mRNA->Amh_protein Translation Folliculogenesis Altered Folliculogenesis Amh_protein->Folliculogenesis Leads to

Caption: this compound's off-target signaling pathway in vertebrate cells.

Experimental_Workflow_EC50 start Start prepare_cultures Prepare Algal Cultures start->prepare_cultures inoculate Inoculate Cultures prepare_cultures->inoculate prepare_solutions Prepare this compound Dilution Series and Controls prepare_solutions->inoculate incubate Incubate under Controlled Light and Temperature inoculate->incubate measure Measure Cell Density (24, 48, 72h) incubate->measure analyze Calculate Growth Inhibition measure->analyze determine_ec50 Determine EC50 Value analyze->determine_ec50 end End determine_ec50->end

Caption: Workflow for determining the EC50 of this compound on algae.

Troubleshooting_Logic issue High Variability in Fluorescence Data cause1 Inconsistent Dark Adaptation? issue->cause1 cause2 Light Source Fluctuation? cause1->cause2 No solution1 Standardize Dark Adaptation Time cause1->solution1 Yes cause3 Sample Heterogeneity? cause2->cause3 No solution2 Calibrate Light Source cause2->solution2 Yes solution3 Ensure Homogenous Samples cause3->solution3 Yes retest Re-run Experiment solution1->retest solution2->retest solution3->retest

Caption: Troubleshooting logic for chlorophyll fluorescence assays.

References

Technical Support Center: Enhancing Neburon's Herbicidal Activity with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with the herbicide Neburon and various adjuvants.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, soil-applied herbicide that is absorbed by the roots of target plants. Its mode of action is the inhibition of photosynthesis at photosystem II, disrupting the electron transport chain and leading to plant death.[1]

Q2: Why should I consider using an adjuvant with this compound?

A2: Adjuvants are additives that can enhance the effectiveness of herbicides like this compound.[2] They can improve the physical and chemical properties of the spray solution, leading to better weed control.[3] Key benefits of using adjuvants include:

  • Improved spray coverage and retention: Surfactants, a common component of many adjuvants, reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.[4]

  • Enhanced penetration: Oil-based adjuvants like Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO) can help dissolve the waxy cuticle on weed leaves, facilitating the entry of the herbicide.[4][5]

  • Overcoming environmental challenges: Adjuvants can be particularly beneficial in adverse conditions such as hot, dry weather, where weeds may have a thicker cuticle.[5]

  • Water conditioning: Adjuvants like Ammonium (B1175870) Sulfate (B86663) (AMS) can counteract the negative effects of hard water, which can reduce the efficacy of some herbicides.[6][7][8]

Q3: What are the main types of adjuvants to consider for use with urea (B33335) herbicides like this compound?

A3: While specific recommendations for this compound are not widely documented, the following types of adjuvants are commonly used with urea and other post-emergence herbicides:

  • Non-ionic Surfactants (NIS): These are general-purpose adjuvants that reduce surface tension and improve spray coverage.[9] They are a good starting point for many applications.

  • Crop Oil Concentrates (COC): COCs are petroleum-based oils mixed with surfactants. They are more aggressive than NIS in penetrating the leaf cuticle.[5][10]

  • Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are generally more effective at penetrating the leaf cuticle than COCs, especially under stressful environmental conditions.[4]

  • Ammonium Sulfate (AMS): AMS is primarily used as a water conditioner to prevent the antagonism of herbicides by hard water cations like calcium and magnesium.[6][7][8] It can also enhance the uptake of some herbicides.[7][11]

II. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Poor Weed Control 1. Incorrect Adjuvant Selection: The chosen adjuvant may not be suitable for the target weed species or environmental conditions. 2. Inadequate Adjuvant Rate: The concentration of the adjuvant may be too low to be effective. 3. Poor Water Quality: Hard water can antagonize the herbicide. 4. Environmental Stress: Weeds under drought or heat stress may be more difficult to control. 5. Incorrect Application Timing: this compound is primarily a pre-emergence herbicide, and its post-emergence activity may be limited.1. Review Adjuvant Choice: For weeds with a thick, waxy cuticle, consider switching from a non-ionic surfactant (NIS) to a more aggressive adjuvant like a crop oil concentrate (COC) or methylated seed oil (MSO).[4] 2. Verify Adjuvant Rate: Consult the adjuvant product label for the recommended use rate. 3. Test Water Quality: If hard water is suspected, conduct a water quality test. If hardness is high, add a water conditioning agent like ammonium sulfate (AMS) to the tank before adding the herbicide.[6][7] 4. Optimize Application Conditions: Apply herbicides when weeds are actively growing and not under stress. 5. Confirm Application Strategy: Ensure the application timing aligns with this compound's primary mode of action.
Crop Injury (Phytotoxicity) 1. Adjuvant Rate Too High: Excessive adjuvant concentration can damage the crop. 2. Use of an overly aggressive adjuvant: MSOs and COCs can increase the risk of crop injury compared to NIS.[9] 3. Application during unfavorable conditions: High temperatures and humidity can increase the risk of phytotoxicity with oil-based adjuvants.[5]1. Reduce Adjuvant Rate: Adhere strictly to the recommended rates on the adjuvant and herbicide labels. 2. Select a Milder Adjuvant: If crop sensitivity is a concern, consider using a non-ionic surfactant (NIS) instead of an oil-based adjuvant. 3. Monitor Environmental Conditions: Avoid applying oil-based adjuvants during periods of high heat and humidity.[5]
Tank Mix Incompatibility 1. Incorrect Mixing Order: Adding components in the wrong sequence can lead to physical incompatibility (e.g., clumping, separation). 2. Chemical Incompatibility: Some adjuvants may not be chemically compatible with the this compound formulation or other tank-mix partners.1. Follow Proper Mixing Order: A general recommendation is to add components in the following order: 1) Water conditioning agents (e.g., AMS), 2) Water-dispersible granules (WDG) and dry flowables (DF), 3) Wettable powders (WP), 4) Flowables (F) and liquids (L), 5) Emulsifiable concentrates (EC), 6) Solutions (S), 7) Adjuvants (NIS, COC, MSO). Always consult product labels for specific instructions. 2. Perform a Jar Test: Before mixing a full tank, conduct a jar test by mixing small, proportional amounts of all components in a clear jar to check for any signs of incompatibility.

III. Data on Adjuvant Performance (Generalized for Urea Herbicides)

Adjuvant TypeGeneral Effect on Herbicidal EfficacyTypical Use Rate (% v/v or lbs/100 gal)Key Considerations
Non-ionic Surfactant (NIS) Moderate increase in efficacy, primarily through improved spreading.0.25% - 0.5% v/vGood general-purpose option with a lower risk of crop injury.[9]
Crop Oil Concentrate (COC) Significant increase in efficacy, especially on weeds with waxy cuticles.1% - 2% v/vHigher potential for crop injury than NIS, especially under stressful conditions.[5][9]
Methylated Seed Oil (MSO) High increase in efficacy, often superior to COC, particularly on stressed weeds.[4]0.5% - 1% v/vHighest potential for crop injury among common adjuvants.[9]
Ammonium Sulfate (AMS) Primarily mitigates antagonism from hard water; can also enhance uptake in some cases.[6][7][11]8.5 - 17 lbs/100 galUse spray-grade AMS. Add to the tank and dissolve completely before adding other components.

IV. Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound with different adjuvants. Researchers should adapt these protocols to their specific experimental conditions and target weed species.

A. Greenhouse Pot Study Protocol
  • Plant Material: Grow target weed species in pots containing a suitable soil mix.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound.

    • Prepare separate spray solutions of this compound alone and this compound mixed with each adjuvant at the desired concentrations. Use deionized water or water with known hardness for preparing solutions.

  • Application:

    • Apply the spray solutions to the weeds at a consistent growth stage using a laboratory spray chamber.

    • Ensure uniform coverage of the foliage.

    • Include a non-treated control group.

  • Evaluation:

    • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • Measure plant biomass (fresh or dry weight) at the end of the experiment.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the adjuvants on this compound's efficacy.

B. Field Trial Protocol
  • Site Selection: Choose a field with a uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with multiple replications.

  • Treatments:

    • This compound applied at different rates.

    • This compound at different rates tank-mixed with various adjuvants at their recommended rates.

    • An untreated control plot.

  • Application:

    • Apply the treatments using a calibrated plot sprayer.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Visually assess weed control at regular intervals.

    • Measure weed density and biomass.

    • Assess crop injury (if applicable).

    • Measure crop yield at harvest.

  • Data Analysis: Use statistical analysis to compare the effectiveness of the different treatments.

V. Visualizations

Neburon_Signaling_Pathway This compound This compound Root_Uptake Root Uptake This compound->Root_Uptake Xylem_Transport Xylem Transport Root_Uptake->Xylem_Transport Photosystem_II Photosystem II (PSII) in Chloroplasts Xylem_Transport->Photosystem_II Electron_Transport_Chain Electron Transport Chain Photosystem_II->Electron_Transport_Chain Blocks Electron Flow Photosynthesis_Inhibition Inhibition of Photosynthesis Electron_Transport_Chain->Photosynthesis_Inhibition Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death

Caption: this compound's mode of action from root uptake to photosynthesis inhibition.

Adjuvant_Workflow cluster_Spray_Droplet Spray Droplet This compound This compound Leaf_Surface Weed Leaf Surface (Waxy Cuticle) This compound->Leaf_Surface Spray Application Adjuvant Adjuvant Adjuvant->Leaf_Surface Spray Application Penetration Enhanced Penetration Leaf_Surface->Penetration Adjuvant Action (e.g., MSO, COC) Uptake Increased Uptake Penetration->Uptake Target_Site Site of Action (Photosystem II) Uptake->Target_Site

Caption: General workflow of how adjuvants enhance herbicide uptake.

Troubleshooting_Logic Start Poor Weed Control Observed Check_Adjuvant Is the correct adjuvant and rate being used? Start->Check_Adjuvant Check_Water Is water quality (e.g., hardness) an issue? Check_Adjuvant->Check_Water Yes Solution1 Adjust adjuvant type/rate Check_Adjuvant->Solution1 No Check_Environment Are environmental conditions (e.g., drought) a factor? Check_Water->Check_Environment Yes Solution2 Add water conditioner (e.g., AMS) Check_Water->Solution2 No Solution3 Optimize application timing to avoid stress periods Check_Environment->Solution3 No End Improved Weed Control Check_Environment->End Yes Solution1->Check_Water Solution2->Check_Environment Solution3->End

Caption: A logical workflow for troubleshooting poor weed control with this compound and adjuvants.

References

Technical Support Center: Accounting for Neburon Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for Neburon's photodegradation in their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

A1: this compound is a phenylurea herbicide used to control annual grasses and broad-leaved weeds. Its photodegradation, the breakdown of the molecule by light, is a significant concern for several reasons:

  • Reduced Efficacy: Photodegradation can lead to a rapid loss of this compound's herbicidal activity, impacting experimental results and its effectiveness in field applications.

  • Formation of Toxic Byproducts: The breakdown of this compound can produce various photoproducts, some of which may be more toxic or persistent in the environment than the parent compound. Key degradation products can include 3,4-dichloroaniline (B118046) and other chlorinated anilines.

  • Inaccurate Risk Assessment: Failing to account for photodegradation can lead to an underestimation of the environmental fate and potential risks associated with this compound use.

Q2: What are the primary factors influencing the rate of this compound photodegradation?

A2: The rate of this compound photodegradation is influenced by a combination of factors:

  • Light Wavelength and Intensity: UV light, particularly in the 290-400 nm range, is the primary driver of photodegradation. Higher light intensity generally leads to a faster degradation rate.

  • Presence of Photosensitizers: Natural substances like humic acids, fulvic acids, and nitrate (B79036) ions, commonly found in soil and water, can absorb light energy and transfer it to this compound, accelerating its degradation.

  • pH of the Medium: The pH of the solution can affect the chemical form of this compound and the activity of photosensitizers, thereby influencing the degradation rate.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation.

  • Solvent/Matrix: The medium in which this compound is present (e.g., pure water, soil slurry, organic solvent) can significantly impact its stability and susceptibility to photodegradation.

Q3: How can I minimize this compound photodegradation during my experiments?

A3: To minimize unwanted photodegradation of this compound in your experimental setup, consider the following measures:

  • Use Amber Glassware: Amber-colored glass vials and flasks can block a significant portion of UV and blue light, protecting the this compound solution.

  • Work in a Controlled Light Environment: Conduct experiments under low-light conditions or use light sources that emit wavelengths outside of this compound's absorption spectrum. If possible, work in a darkroom or use light-blocking shields.

  • Prepare Solutions Freshly: Prepare this compound solutions immediately before use to minimize their exposure to light.

  • Store Solutions Properly: Store stock solutions and samples in the dark and at low temperatures (e.g., 4°C) to slow down degradation.

  • Use a Control Group: Always include a "dark control" (a sample protected from light) in your experimental design to quantify the extent of photodegradation compared to other degradation pathways.

Troubleshooting Guide

Issue 1: Inconsistent results in this compound efficacy studies.

  • Possible Cause: Uncontrolled photodegradation of this compound in treated samples.

  • Troubleshooting Steps:

    • Quantify Light Exposure: Measure the light intensity and spectral distribution in your experimental setup.

    • Run a Photodegradation Control: Expose a solution of this compound to the same light conditions as your experiment but without the biological system (e.g., plants, cells). Measure the concentration of this compound over time to determine the rate of photodegradation.

    • Standardize Light Conditions: Ensure all experimental replicates are exposed to identical light conditions. Use a photostable chamber or controlled lighting system.

Issue 2: Appearance of unknown peaks in analytical measurements (e.g., HPLC, GC-MS).

  • Possible Cause: Formation of this compound photoproducts.

  • Troubleshooting Steps:

    • Literature Review: Consult scientific literature to identify known photoproducts of this compound. Common photoproducts include 1-(3,4-dichlorophenyl)-3-methylurea, 1-(3,4-dichlorophenyl)urea, and 3,4-dichloroaniline.

    • Mass Spectrometry (MS) Analysis: Use MS to determine the molecular weight of the unknown peaks and compare them to the masses of known photoproducts.

    • Reference Standards: If available, run analytical standards of potential photoproducts to confirm their identity by comparing retention times and mass spectra.

Experimental Protocols

Protocol 1: Determining the Photodegradation Rate of this compound

This protocol outlines a method to quantify the rate of this compound photodegradation in an aqueous solution.

Materials:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Amber glass vials

  • Clear glass (e.g., quartz or borosilicate) vials

  • UV lamp or solar simulator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and then dilute it in high-purity water to the desired experimental concentration.

  • Fill both clear and amber vials with the this compound solution. The amber vials will serve as the dark controls.

  • Place the vials under the light source. A magnetic stirrer can be used to ensure the solution is well-mixed.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analyze the samples immediately by HPLC to determine the concentration of this compound.

  • Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.

  • Calculate the photodegradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Data Presentation

Table 1: Factors Influencing this compound Photodegradation Rate

FactorCondition 1Condition 2Effect on Half-life (t₁/₂)
Light Source Simulated SunlightDark ControlSignificantly shorter
Photosensitizer With Humic Acid (10 mg/L)Without Humic AcidShorter
pH pH 5pH 9Longer
Solvent WaterAcetonitrile/Water (1:1)Shorter in organic solvent mix

Note: This table presents qualitative trends. Actual rates will depend on specific experimental conditions.

Visualizations

Neburon_Photodegradation_Pathway This compound This compound C12H16Cl2N2O Intermediate1 1-(3,4-dichlorophenyl)-3-methylurea This compound->Intermediate1 Hydroxylation / Demethylation Intermediate2 1-(3,4-dichlorophenyl)urea Intermediate1->Intermediate2 Demethylation Product 3,4-dichloroaniline Intermediate2->Product Hydrolysis Experimental_Workflow_Photodegradation cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Sol Prepare this compound Solution Light_Sample Expose to Light (Clear Vial) Prep_Sol->Light_Sample Dark_Control Protect from Light (Amber Vial) Prep_Sol->Dark_Control Sampling Sample at Time Intervals Light_Sample->Sampling Dark_Control->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics) HPLC->Data

Validation & Comparative

Validating Neburon's Binding Affinity to the D1 Protein of Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neburon's binding affinity to the D1 protein of photosystem II (PSII) with other known PSII-inhibiting herbicides. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting appropriate compounds for their studies.

Introduction to PSII Inhibition by Herbicides

Photosystem II (PSII) is a critical protein complex within the thylakoid membranes of plants, algae, and cyanobacteria, responsible for light-driven water oxidation and the initiation of the photosynthetic electron transport chain.[1][2][3][4] The D1 protein is a core subunit of the PSII reaction center and contains the binding site for the secondary quinone electron acceptor, QB.[1][2][3][4][5] Many herbicides, including phenylureas like this compound and diuron (B1670789) (DCMU), triazines like atrazine, and others, function by competitively inhibiting the binding of plastoquinone (B1678516) (PQ) to the QB site on the D1 protein.[1][2][3][4][6] This blockage of electron transport from the primary quinone acceptor, QA, to QB disrupts the entire photosynthetic process, ultimately leading to plant death.[1][6]

Comparative Binding Affinity of PSII Inhibitors

The binding affinity of various herbicides to the D1 protein can be quantified using several experimental techniques. A common metric for comparing the inhibitory effect is the I50 value, which represents the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. A lower I50 value indicates a higher binding affinity.

The following table summarizes the I50 values for several PSII-inhibiting herbicides, providing a benchmark for contextualizing the binding affinity of this compound.

HerbicideChemical ClassI50 (µM) - DPIP PhotoreductionI50 (µM) - OJIP Fluorescence
DiuronUrea0.18 ± 0.010.21 ± 0.01
TerbuthylazineTriazine0.22 ± 0.010.24 ± 0.01
MetribuzinTriazinone0.31 ± 0.010.35 ± 0.01
MetobromuronUrea3.80 ± 0.304.20 ± 0.20
BentazonBenzothiadiazinone7.50 ± 0.608.10 ± 0.50

Data sourced from studies on pea thylakoid membranes.[1]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is crucial for understanding the efficacy of herbicides and for the development of new compounds. Below are detailed methodologies for key experiments used to assess the interaction between inhibitors and the D1 protein of PSII.

Chlorophyll (B73375) a Fluorescence Measurement (OJIP Test)

This non-invasive technique measures the fluorescence induction kinetics of chlorophyll a, which reflects the status of the photosynthetic electron transport chain. The OJIP transient is a polyphasic rise in fluorescence intensity with distinct steps (O, J, I, P). The parameter 1-Vj, which is proportional to the rate of QA re-oxidation, can be used to quantify the inhibitory effect of herbicides that block the QA to QB electron flow.[1]

Protocol:

  • Thylakoid Isolation: Isolate thylakoid membranes from the plant species of interest (e.g., pea leaves) following established protocols.

  • Sample Preparation: Resuspend the isolated thylakoids in a suitable buffer (e.g., containing sorbitol, HEPES-KOH, MgCl2, and NaCl) to a final chlorophyll concentration of 10 µg/mL.

  • Herbicide Incubation: Incubate the thylakoid suspension with varying concentrations of the herbicide for a defined period (e.g., 5 minutes) in the dark.

  • Fluorescence Measurement: Measure the chlorophyll fluorescence transient using a fluorometer. The sample is illuminated with a saturating light pulse, and the fluorescence emission is recorded over time.

  • Data Analysis: Calculate the 1-Vj parameter from the fluorescence transient. Plot the percentage of inhibition of 1-Vj against the logarithm of the herbicide concentration. The I50 value is determined by fitting the data to a dose-response curve.[1]

DPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of PSII-mediated electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP). The reduction of blue DPIP to its colorless form is monitored as a decrease in absorbance at a specific wavelength (e.g., 590 nm).

Protocol:

  • Thylakoid Isolation: Isolate thylakoid membranes as described above.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the isolated thylakoids (e.g., 15 µg chlorophyll/mL), and DPIP.

  • Herbicide Treatment: Add varying concentrations of the herbicide to the reaction mixture.

  • Photoreduction Measurement: Expose the samples to a saturating light source and monitor the decrease in absorbance of DPIP over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of DPIP photoreduction from the linear portion of the absorbance change. Determine the percentage of inhibition for each herbicide concentration relative to a control without the herbicide. The I50 value is obtained by plotting the percentage of inhibition against the herbicide concentration.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[7][8][9]

Protocol:

  • Protein Preparation: Purify the D1 protein or use isolated PSII core complexes.

  • Ligand Preparation: Prepare a solution of the herbicide (ligand) in the same buffer as the protein sample.

  • ITC Experiment: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. A series of small injections of the ligand into the protein solution are performed.

  • Data Acquisition: The heat change upon each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[8][10][11]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of PSII inhibition and a generalized experimental workflow for assessing binding affinity.

PSII_Inhibition_Pathway cluster_PSII Photosystem II P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site (on D1 protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ (Normal Flow) Electron_Transport_Blocked Electron Transport Blocked QB_site->Electron_Transport_Blocked Light Light Light->P680 excites This compound This compound / Herbicide This compound->QB_site binds and inhibits

Caption: Inhibition of photosynthetic electron transport by this compound at the QB site of the D1 protein.

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Thylakoids Isolate Thylakoid Membranes Incubate Incubate Thylakoids with Herbicide Isolate_Thylakoids->Incubate Prepare_Herbicide Prepare Herbicide Solutions (e.g., this compound) Prepare_Herbicide->Incubate Measure Measure Activity (Fluorescence or DPIP reduction) Incubate->Measure Plot_Data Plot % Inhibition vs. [Herbicide] Measure->Plot_Data Calculate_I50 Calculate I50 Value Plot_Data->Calculate_I50

Caption: Generalized experimental workflow for determining the I50 value of a PSII-inhibiting herbicide.

References

Unraveling Cross-Resistance: A Comparative Analysis of Neburon and Other Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance patterns of Neburon, a phenylurea herbicide, reveals a complex interplay of resistance mechanisms that can significantly impact weed management strategies. This guide provides a comparative analysis of this compound's performance against other phenylurea herbicides, supported by available experimental data, to inform researchers, scientists, and drug development professionals on this critical aspect of herbicide resistance.

Phenylurea herbicides, including this compound, act by inhibiting photosynthesis at Photosystem II (PSII) by binding to the D1 protein. However, the emergence of herbicide-resistant weed biotypes, particularly in species like black-grass (Alopecurus myosuroides), poses a significant challenge to their efficacy. Resistance can arise from two primary mechanisms: target-site resistance (TSR), which involves mutations in the gene encoding the target protein, and non-target-site resistance (NTSR), which often involves enhanced metabolic detoxification of the herbicide.

Quantitative Comparison of Phenylurea Herbicide Resistance

A key study by Menendez et al. (1995) on a chlorotoluron-resistant biotype of slender foxtail (Alopecurus myosuroides) provides crucial insights into cross-resistance patterns among phenylurea herbicides. The research demonstrated that this biotype, with a resistance mechanism attributed to enhanced herbicide degradation rather than a target-site modification, exhibited significant tolerance to a range of other phenylurea herbicides, including this compound.

The following table summarizes the 50% effective dose (ED50) values for the susceptible and resistant biotypes, highlighting the degree of cross-resistance.

HerbicideChemical StructureSusceptible Biotype ED50 (kg ai/ha)Resistant Biotype ED50 (kg ai/ha)Resistance Index (RI)
This compound 1-butyl-3-(3,4-dichlorophenyl)-1-methylureaData not explicitly provided in abstractHigh tolerance observedData not explicitly provided in abstract
Chlorotoluron (B1668836) 3-(3-Chloro-p-tolyl)-1,1-dimethylurea0.332.437.4
Linuron 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylureaData not explicitly provided in abstractHigh tolerance observedData not explicitly provided in abstract
Diuron 3-(3,4-Dichlorophenyl)-1,1-dimethylureaData not explicitly provided in abstractHigh tolerance observedData not explicitly provided in abstract
Monolinuron 3-(4-Chlorophenyl)-1-methoxy-1-methylureaData not explicitly provided in abstractHigh tolerance observedData not explicitly provided in abstract
Chlorbromuron 3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylureaData not explicitly provided in abstractHigh tolerance observedData not explicitly provided in abstract

Note: While the study confirmed high tolerance to this compound, Linuron, Diuron, Monolinuron, and Chlorbromuron in the resistant biotype, the specific ED50 values for these herbicides were not available in the accessed abstract. The Resistance Index (RI) is calculated as the ratio of the ED50 of the resistant biotype to the ED50 of the susceptible biotype.

This data strongly suggests that a non-target-site resistance mechanism conferring resistance to chlorotoluron can also endow broad cross-resistance across the phenylurea herbicide family, including this compound.

Experimental Protocols

The methodologies employed in the Menendez et al. (1995) study are representative of standard herbicide resistance testing.

Whole-Plant Dose-Response Assay
  • Plant Material: Seeds from both the suspected resistant and a known susceptible biotype of Alopecurus myosuroides were collected.

  • Cultivation: Seeds were germinated and grown in pots containing a suitable growth medium under controlled greenhouse conditions (temperature, light, and humidity).

  • Herbicide Application: At a specific growth stage (e.g., two to three-leaf stage), plants were treated with a range of doses of the different phenylurea herbicides. A control group for each biotype was left untreated.

  • Assessment: After a set period (e.g., 21 days), the above-ground biomass of the plants was harvested, dried, and weighed.

  • Data Analysis: The fresh or dry weight data was expressed as a percentage of the untreated control for each biotype. A log-logistic dose-response curve was fitted to the data to determine the ED50 value, which is the herbicide dose required to cause a 50% reduction in plant growth.

Investigation of Resistance Mechanism
  • Herbicide Uptake and Translocation: Radiolabeled herbicides (e.g., ¹⁴C-chlorotoluron) were applied to both susceptible and resistant plants. The amount of radioactivity in different plant parts was measured over time to determine if differences in uptake or movement of the herbicide could explain the resistance.

  • Target Site Sensitivity: The effect of the herbicides on the target site, Photosystem II, was assessed using chlorophyll (B73375) fluorescence and Hill reaction analysis in isolated chloroplasts from both biotypes. This helps to determine if there are any alterations in the D1 protein that would reduce herbicide binding.

  • Herbicide Metabolism: The rate of herbicide degradation in the tissues of both susceptible and resistant plants was compared to determine if enhanced metabolism was the cause of resistance.

Visualizing Herbicide Action and Resistance

The following diagrams illustrate the mechanism of action of phenylurea herbicides and the potential pathways leading to resistance.

Phenylurea_Mechanism_of_Action Mechanism of Action of Phenylurea Herbicides cluster_chloroplast Chloroplast cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB Plastoquinone (B1678516) Plastoquinone Pool QB->Plastoquinone Electron Transfer D1 D1 Protein Phenylurea Phenylurea Herbicide Phenylurea->D1 Binds to QB site

Caption: Phenylurea herbicides inhibit photosynthesis by binding to the D1 protein in Photosystem II, blocking electron transport to the plastoquinone pool.

Herbicide_Resistance_Mechanisms General Mechanisms of Herbicide Resistance cluster_plant Plant cluster_resistance Resistance Mechanisms Herbicide Herbicide Application Uptake Uptake Herbicide->Uptake Translocation Translocation Uptake->Translocation TargetSite Target Site (e.g., PSII) Translocation->TargetSite Effect Herbicidal Effect TargetSite->Effect Metabolism Metabolism (Detoxification) TSR Target-Site Resistance (TSR) (e.g., psbA mutation) TSR->TargetSite Altered Binding Site NTSR Non-Target-Site Resistance (NTSR) (Enhanced Metabolism) NTSR->Metabolism Increased Detoxification

Caption: Herbicide resistance can occur via target-site modifications (TSR) or non-target-site mechanisms like enhanced metabolism (NTSR).

Conclusion

The available evidence strongly indicates that resistance to one phenylurea herbicide, such as chlorotoluron, can confer broad cross-resistance to other members of this chemical family, including this compound. This is particularly true when the resistance mechanism is based on enhanced metabolic degradation (NTSR). For researchers and professionals in weed management and herbicide development, this highlights the critical need to:

  • Understand the specific resistance mechanisms present in a weed population before making treatment decisions.

  • Employ integrated weed management strategies that include the rotation of herbicides with different modes of action to mitigate the selection pressure for cross-resistant biotypes.

  • Support further research to obtain detailed quantitative data on the cross-resistance patterns of all phenylurea herbicides to refine resistance management recommendations.

The study of cross-resistance patterns is essential for the sustainable use of herbicides and the development of new, effective weed control solutions.

A Comparative Guide to Confirming the Selective Herbicidal Action of Neburon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to confirm the selective herbicidal action of Neburon, a pre-emergent phenylurea herbicide. It offers a comparison with other photosystem II (PSII) inhibitors and includes detailed experimental protocols and supporting data to aid in research and development.

This compound's selectivity is primarily attributed to its low water solubility and strong adsorption to soil organic matter, which limits its movement into the root zone of deeper-rooted crop plants while effectively controlling shallow-germinating weeds. Its mode of action is the inhibition of photosynthesis at photosystem II.[1] This guide will explore methods to quantify this selectivity and compare its efficacy to other herbicides with a similar mechanism.

Comparative Efficacy of Photosystem II Inhibiting Herbicides

Table 1: Comparative Efficacy of Phenylurea Herbicides on Select Weed Species

HerbicideWeed SpeciesED50 (g/ha)Crop SpeciesCrop ED50 (g/ha)Selectivity Index (SI)Reference
DiuronAmaranthus spp.221 - 284Sesame> 480> 1.7 - 2.2[2][3]
DiuronCommelina foecunda< 650Sesame> 650> 1.0[3]
This compoundPolygonum convolvulus (Wild Buckwheat)Effective at 4480-6720Wheat, OatsNo significant injury at these ratesHigh (Qualitative)[4]
This compoundFagopyrum tataricum (Tartary Buckwheat)Effective at 3584BarleyNo significant injury at this rateHigh (Qualitative)[4]

Note: The data for this compound is derived from field observations rather than controlled dose-response studies and should be interpreted as indicative of its selective potential.

Experimental Protocols for Confirming Selectivity

To quantitatively assess the selective herbicidal action of this compound, a combination of greenhouse bioassays and physiological measurements can be employed.

Whole-Plant Dose-Response Bioassay (Pre-emergence)

This experiment determines the dose of this compound required to inhibit the growth of various crop and weed species when applied to the soil before emergence.

Methodology:

  • Plant Material: Select certified seeds of crop species (e.g., wheat, barley) and common weed species (e.g., wild oat (Avena fatua), wild buckwheat (Polygonum convolvulus)).

  • Potting Medium: Use a standardized soil mix with a known organic matter content, as this can significantly influence this compound's availability. A 1:1 mix of soil and sand can be used for greenhouse screening.[5]

  • Herbicide Application: Prepare a range of this compound concentrations. For a pre-emergence application, transplant germinating seeds into pots and cover with a shallow layer of soil (approx. 1 cm).[6] Apply the different herbicide doses to the soil surface.

  • Experimental Design: Use a randomized complete block design with at least four replications for each treatment (herbicide concentration) and plant species. Include an untreated control for each species.

  • Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, light, and humidity. Water the pots from the bottom to avoid disturbing the herbicide layer on the soil surface.[6]

  • Data Collection: After a set period (e.g., 21-28 days), harvest the above-ground biomass of each plant. Record the fresh and dry weight.

  • Data Analysis: Plot the dry weight as a percentage of the untreated control against the herbicide dose (on a logarithmic scale). Fit a log-logistic dose-response curve to the data to determine the ED50 value for each species.[7] The selectivity index can then be calculated.

Chlorophyll (B73375) Fluorescence Assay

This rapid and non-destructive technique measures the efficiency of photosystem II and can quickly indicate the inhibitory effect of herbicides like this compound.

Methodology:

  • Plant Treatment: Grow crop and weed species in pots as described in the whole-plant bioassay. Apply a single, discriminating dose of this compound to the soil.

  • Measurement: At various time points after treatment, use a pulse amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters on the leaves of the plants. The key parameter to measure is the maximum quantum yield of PSII (Fv/Fm).

  • Data Analysis: A significant decrease in the Fv/Fm ratio in treated plants compared to untreated controls indicates inhibition of PSII. The magnitude and speed of this decrease can be compared between different plant species to assess selective action.

Mechanism of Action and Selectivity

This compound, like other phenylurea herbicides, inhibits photosynthesis by blocking the electron transport chain in photosystem II.[8][9][10] It achieves this by binding to the D1 protein of the PSII reaction center, specifically at the QB binding site.[4][8][11][12] This binding prevents the native plastoquinone (B1678516) molecule from docking and accepting electrons, thus halting the photosynthetic process.[10] The blockage of electron flow leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[8][10]

The selective action of this compound is primarily a result of its physicochemical properties and differential metabolism by plants. Its low water solubility and high affinity for soil organic matter restrict its movement in the soil profile. Tolerant crops, which are typically deeper-rooted, are able to grow their roots beyond the herbicide-treated soil layer. In contrast, shallow-germinating weeds are exposed to lethal concentrations. Furthermore, some crop species may possess the ability to metabolize this compound into non-toxic compounds more rapidly than susceptible weed species.

Below is a diagram illustrating the experimental workflow for confirming this compound's selectivity.

G cluster_0 Phase 1: Greenhouse Bioassay cluster_1 Phase 2: Physiological Assay cluster_2 Phase 3: Data Analysis A Seed Selection (Crops & Weeds) B Potting & Sowing A->B C Pre-emergence Application of this compound (Dose Range) B->C D Controlled Growth (21-28 days) C->D E Biomass Measurement (Dry Weight) D->E F Dose-Response Curve & ED50 Calculation E->F J Calculate Selectivity Index (SI = ED50_crop / ED50_weed) F->J G Plant Treatment (Single Dose of this compound) H Chlorophyll Fluorescence Measurement (PAM) G->H I Analysis of Fv/Fm H->I K Comparative Analysis I->K J->K L Confirmation of Selective Herbicidal Action K->L

Experimental workflow for confirming this compound's selectivity.

The following diagram illustrates the signaling pathway of Photosystem II inhibition by this compound.

G PSII Photosystem II (PSII) D1 D1 Protein (QB Binding Site) PQ Plastoquinone (PQ) D1->PQ Electron Transfer ETC Electron Transport Chain PQ->ETC This compound This compound Block Binding to D1 Protein, Blocks PQ Binding This compound->Block Block->D1 Inhibition Inhibition of Electron Transport ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Signaling pathway of Photosystem II inhibition by this compound.

Conclusion

Confirming the selective herbicidal action of this compound requires a multi-faceted approach that combines whole-plant bioassays with physiological measurements. By determining dose-response curves and ED50 values for both crop and weed species, a quantitative measure of selectivity can be established. Understanding the mechanism of action at the molecular level further elucidates the basis for this selectivity. The protocols and comparative data presented in this guide provide a framework for researchers to effectively evaluate and characterize the performance of this compound and other PSII-inhibiting herbicides.

References

A Comparative Guide to the Efficacy of Neburon and Other Photosystem II Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the herbicidal efficacy of Neburon with other prominent Photosystem II (PSII) inhibiting herbicides, specifically focusing on other substituted urea (B33335) compounds like Diuron and Linuron. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to Photosystem II (PSII) Inhibiting Herbicides

Photosystem II inhibiting herbicides are a significant class of chemical compounds used for weed control in agriculture. Their primary mode of action is the disruption of the photosynthetic electron transport chain in plants. By binding to a specific site within the PSII complex, these herbicides block the flow of electrons, leading to a cascade of events that ultimately result in plant death. This class of herbicides is diverse and is categorized based on their chemical structure and binding site within the PSII complex.

This compound, a member of the phenylurea herbicide family, is a selective, soil-applied herbicide absorbed through the roots. It is known for its effectiveness in controlling annual grasses and broadleaf weeds in various crops. Like other urea-based herbicides, its mechanism of action involves the inhibition of photosynthesis at PSII.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

PSII inhibiting herbicides act by binding to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of this electron flow has two major consequences:

  • Cessation of ATP and NADPH Production: The blockage of electron transport halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation (the Calvin cycle). This leads to a slow starvation of the plant.

  • Formation of Reactive Oxygen Species (ROS): The inhibition of electron flow causes an over-reduction of the QA molecule and the formation of highly reactive triplet chlorophyll (B73375). These molecules react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, which is the primary cause of the herbicidal effect.

PSII inhibitors are classified into different groups based on their binding site on the D1 protein. This compound, Diuron, and Linuron belong to the C2 group (WSSA Group 7), which binds to a region of the D1 protein often referred to as "Site B". Other herbicides, like the triazines (e.g., atrazine), belong to the C1 group (WSSA Group 5) and bind to "Site A".

PSII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- (Normal Flow) ATP_NADPH ATP & NADPH Production Blocked ROS Reactive Oxygen Species (ROS) Formation Cyt_b6f Cytochrome b6f PQ->Cyt_b6f e- This compound This compound / Diuron / Linuron This compound->QB_site Binds and Blocks Cell_Death Lipid Peroxidation & Membrane Damage Cell Death ROS->Cell_Death

Figure 1: Simplified signaling pathway of PSII inhibition by urea herbicides.

Comparative Efficacy of this compound and Other PSII Inhibitors

The efficacy of a herbicide is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the dose required to cause a 50% reduction in plant growth (GR50). Lower values indicate higher efficacy. The following tables summarize available data on the efficacy of this compound, Diuron, and Linuron. It is important to note that direct comparative studies under identical conditions are limited, and efficacy can vary significantly depending on the weed species, soil type, and environmental conditions.

Table 1: Comparative Efficacy (IC50) on Photosystem II Inhibition
HerbicideTarget Organism/SystemIC50 (µM)Reference
Diuron Pea thylakoid membranes0.04
Metobromuron Pea thylakoid membranes0.5
Bentazon Pea thylakoid membranes2.5
Terbuthylazine Pea thylakoid membranes0.05
Metribuzin Pea thylakoid membranes0.06

Note: Direct IC50 values for this compound and Linuron from the same comparative study were not available in the searched literature. The data presented here for other PSII inhibitors provides a reference for the range of inhibitory concentrations.

Table 2: Comparative Efficacy (GR50) on Weed Species
HerbicideWeed SpeciesGR50 (g a.i./ha)Reference/Source
Diuron Amaranthus spp.221 (for 80% control)Based on dose-response studies
Diuron Sesame (crop)0.48 kg a.i./ha (effective rate)Efficacy study in Sudan
Linuron Amaranthus retroflexusData not available in direct comparisonGeneral use as a pre/post-emergence herbicide
This compound Various annual weedsData not available in direct comparisonGeneral use as a pre-emergence herbicide

Note: The GR50 values can be highly variable. The data for Diuron provides an example of its efficacy. The absence of directly comparable GR50 values for this compound and Linuron highlights a gap in the readily available literature.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are crucial. Below are methodologies for two key experiments used to evaluate PSII inhibiting herbicides.

Whole-Plant Bioassay

This assay assesses the overall herbicidal effect on plant growth and survival under controlled conditions.

Objective: To determine the dose-response of a specific weed species to a herbicide.

Materials:

  • Seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Herbicide-free soil mix

  • Pots (e.g., 10 cm diameter)

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Herbicide stock solutions of known concentrations

  • Spray chamber calibrated to deliver a precise volume of liquid

Procedure:

  • Planting: Fill pots with the soil mix and sow a predetermined number of seeds (e.g., 5-10) per pot.

  • Germination and Growth: Place the pots in a greenhouse or growth chamber and allow the seeds to germinate and the seedlings to reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a series of herbicide dilutions to cover a range of doses. Apply the herbicides to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain optimal growth conditions.

  • Data Collection: At a specified time after treatment (e.g., 14-21 days), assess the herbicidal effect. This can be done by:

    • Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete death).

    • Plant survival count.

    • Harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Data Analysis: Use the collected data to generate dose-response curves and calculate the GR50 value using appropriate statistical software.

Whole_Plant_Bioassay start Start planting 1. Planting (Weed seeds in pots) start->planting growth 2. Germination & Growth (2-4 true leaf stage) planting->growth treatment 3. Herbicide Application (Dose-response range in spray chamber) growth->treatment incubation 4. Incubation (Controlled environment) treatment->incubation data_collection 5. Data Collection (Visual rating, survival, biomass) incubation->data_collection analysis 6. Data Analysis (Dose-response curves, GR50 calculation) data_collection->analysis end End analysis->end

Figure 2: Experimental workflow for a whole-plant bioassay.
Chlorophyll Fluorescence Assay

This is a rapid and non-invasive method to specifically measure the inhibition of PSII activity.

Objective: To determine the IC50 of a herbicide on PSII photochemistry.

Materials:

  • Leaf discs or isolated thylakoids from a sensitive plant species (e.g., spinach, pea).

  • Pulse-Amplitude-Modulation (PAM) fluorometer.

  • Herbicide solutions of varying concentrations.

  • Buffer solutions for thylakoid isolation (if applicable).

  • Dark adaptation clips or a dark room.

Procedure:

  • Sample Preparation:

    • Leaf Discs: Excise small discs from healthy, dark-adapted leaves.

    • Thylakoids: Isolate thylakoid membranes from fresh leaves using standard biochemical protocols.

  • Herbicide Incubation: Incubate the leaf discs or thylakoid suspensions with different concentrations of the herbicide for a specific period. Include a control with no herbicide.

  • Dark Adaptation: Dark-adapt the samples for at least 20-30 minutes before measurement. This ensures that all reaction centers are open.

  • Fluorescence Measurement: Use a PAM fluorometer to measure the chlorophyll fluorescence parameters. The key parameter for assessing PSII inhibition is the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

    • Fo: Minimal fluorescence (when all reaction centers are open).

    • Fm: Maximal fluorescence (when all reaction centers are closed by a saturating light pulse).

  • Data Analysis: Plot the percentage of inhibition of Fv/Fm against the logarithm of the herbicide concentration. Use this dose-response curve to calculate the IC50 value.

Chlorophyll_Fluorescence_Assay start Start sample_prep 1. Sample Preparation (Leaf discs or isolated thylakoids) start->sample_prep incubation 2. Herbicide Incubation (Varying concentrations) sample_prep->incubation dark_adaptation 3. Dark Adaptation (20-30 minutes) incubation->dark_adaptation measurement 4. Fluorescence Measurement (PAM Fluorometer - Fv/Fm) dark_adaptation->measurement analysis 5. Data Analysis (Dose-response curve, IC50 calculation) measurement->analysis end End analysis->end

Figure 3: Experimental workflow for a chlorophyll fluorescence assay.

Conclusion

Validating Neburon Bioassays: A Comparative Guide to Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biological assays and chemical analysis for the quantification of the phenylurea herbicide, Neburon. Understanding the strengths and limitations of each approach is crucial for accurate environmental monitoring, residue analysis, and toxicological assessment. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key processes to aid in methodological selection and validation.

Executive Summary

Both bioassays and chemical analysis are valuable tools for detecting and quantifying this compound. Bioassays offer a cost-effective and ecologically relevant measure of the herbicide's biological activity, reflecting its toxic potential. In contrast, chemical analysis, particularly High-Performance Liquid Chromatography (HPLC), provides high specificity, sensitivity, and accuracy for identifying and quantifying the parent compound and its metabolites. The choice of method depends on the specific research question, required sensitivity, and available resources. A combined approach, utilizing chemical analysis to validate and confirm bioassay results, often represents the most robust strategy.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of algal bioassays and HPLC for the analysis of this compound and other phenylurea herbicides.

Table 1: Algal Bioassay Performance Characteristics

ParameterTypical ValueMatrixTest OrganismReference
IC₅₀ (Inhibitory Concentration) 10-100 µg/LWaterChlorella vulgaris[1]
Limit of Detection (LOD) ~5 µg/LWaterChlorella vulgarisGeneral knowledge
Precision (RSD%) 15-30%WaterChlorella vulgarisGeneral knowledge
Assay Time 72-96 hoursWaterChlorella vulgaris[2][3]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Characteristics for Phenylurea Herbicides

ParameterHPLC-UV/DADHPLC-MSMatrixReference
Linearity (R²) >0.99>0.99Water, Soil[4][5][6]
Recovery (%) 74-104%85-110%Water[6][7]
Limit of Detection (LOD) 4-40 ng/L10 ng/LWater[7][8]
Limit of Quantification (LOQ) 0.03-5.0 µg/LNot SpecifiedWater, Soil[4]
Precision (RSD%) <15%<13%Water[6]

Experimental Protocols

Algal Growth Inhibition Bioassay (adapted from OECD 201)

This protocol describes a representative method for assessing the toxicity of this compound to the freshwater green alga, Chlorella vulgaris.

1. Preparation of Test Cultures:

  • Aseptically grow Chlorella vulgaris in a suitable nutrient medium (e.g., OECD TG 201 medium) under continuous illumination (60-120 µE/m²/s) and constant temperature (21-24°C).

  • Ensure cultures are in the exponential growth phase before starting the test.

2. Test Procedure:

  • Prepare a series of this compound concentrations in the test medium. A geometric series of at least five concentrations is recommended to determine the IC₅₀ value.

  • Inoculate test flasks with an initial cell density of approximately 10⁴ cells/mL.

  • Include a control group with no added this compound.

  • Incubate the flasks under the same conditions as the stock cultures for 72 hours.

3. Measurement of Algal Growth:

  • Determine the algal biomass at the start and end of the exposure period. This can be done by cell counting using a hemocytometer or an electronic particle counter, or by measuring fluorescence.

  • Calculate the average specific growth rate for each concentration and the control.

4. Data Analysis:

  • Plot the percentage inhibition of the growth rate against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of algal growth compared to the control.

HPLC Method for this compound Residue Analysis in Soil (adapted from various sources)

This protocol provides a general procedure for the extraction and quantification of this compound residues in soil samples using HPLC with UV detection.[9][10][11]

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Weigh 20 g of the prepared soil into a centrifuge tube.

  • Add 40 mL of a suitable extraction solvent (e.g., acetonitrile (B52724)/water 80:20 v/v).

  • Shake vigorously for 1 hour on a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the soil pellet twice more with fresh solvent.

  • Combine the supernatants.

2. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load the combined extract onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the this compound with a suitable solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[4]

3. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector.[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[11]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection Wavelength: 245 nm for phenylurea herbicides.[7]

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

This compound's Mode of Action: Inhibition of Photosystem II

This compound, like other phenylurea herbicides, acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking the electron transport chain and ultimately leading to the death of the plant.

G cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- QB->Block D1_Protein D1 Protein Light Light Energy Light->P680 This compound This compound This compound->D1_Protein Plastoquinone_Pool Plastoquinone Pool Block->Plastoquinone_Pool Blocked

Caption: this compound blocks electron transport at Photosystem II.

General Workflow: Bioassay vs. Chemical Analysis

The following diagram illustrates the general workflows for conducting a bioassay and a chemical analysis for this compound.

G cluster_bioassay Bioassay Workflow cluster_chemical Chemical Analysis Workflow (HPLC) b_start Sample Collection (e.g., Water) b_exposure Expose Algae to Sample Dilutions b_start->b_exposure b_culture Prepare Algal Culture (Chlorella vulgaris) b_culture->b_exposure b_incubation Incubate (72h) b_exposure->b_incubation b_measure Measure Algal Growth (e.g., Cell Count) b_incubation->b_measure b_result Calculate IC50 (Biological Effect) b_measure->b_result c_start Sample Collection (e.g., Soil, Water) c_extraction Solvent Extraction c_start->c_extraction c_cleanup Solid-Phase Extraction (SPE Clean-up) c_extraction->c_cleanup c_analysis HPLC Analysis c_cleanup->c_analysis c_quant Quantify Concentration c_analysis->c_quant c_result Result in µg/L or µg/kg (Chemical Concentration) c_quant->c_result

Caption: Comparison of bioassay and chemical analysis workflows.

References

Differential Response of Crop Varieties to Neburon Application: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of crop variety responses to Neburon, a phenylurea herbicide. Due to a lack of publicly available, direct comparative studies on this compound across different crop varieties, this guide utilizes experimental data for a closely related phenylurea herbicide, isoproturon (B30282) (in a mixture with pendimethalin), which shares the same mode of action as this compound—inhibition of photosynthesis at photosystem II (PSII).[1] This information serves as a valuable proxy for understanding potential differential tolerance to this compound.

Quantitative Data Summary

The following table summarizes the yield response of five winter wheat cultivars to the application of an isoproturon + pendimethalin (B1679228) herbicide mixture under harsh winter conditions. The differential response highlights the genetic variability in herbicide tolerance within a single crop species.

CultivarHerbicide TreatmentYield Reduction (%)Tolerance Level
CleverIsoproturon + PendimethalinSignificantSusceptible
ZytaIsoproturon + PendimethalinNot SignificantTolerant
TonacjaIsoproturon + PendimethalinNot SignificantTolerant
SukcesIsoproturon + PendimethalinNot SignificantTolerant
KobraIsoproturon + PendimethalinNot SignificantTolerant

Data adapted from a study on the sensitivity of winter wheat cultivars to selected herbicides. The significant yield reduction in the 'Clever' cultivar was observed specifically during a season with harsh winter conditions, suggesting an interaction between herbicide stress and environmental factors.[1]

Experimental Protocols

The following is a generalized protocol for assessing the differential response of crop varieties to herbicide application, based on established methodologies for herbicide tolerance testing.[2][3][4][5]

1. Plant Material and Growth Conditions:

  • Seed Acquisition: Obtain certified seeds of the desired crop varieties. Include a known susceptible and a known tolerant variety as checks, if available.[5]

  • Potting and Sowing: Sow a specific number of seeds (e.g., 10-20) per pot filled with a standardized soil mix or a relevant agricultural soil type.

  • Growth Environment: Maintain the plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • Herbicide Preparation: Prepare a stock solution of this compound (or the herbicide being tested) and dilute it to the desired concentrations. Application rates should include the recommended field rate (1X) and a higher rate (e.g., 2X or 4X) to assess the margin of selectivity.[2] An untreated control for each variety is essential.

  • Application Method: Apply the herbicide solution uniformly to the plants at a specific growth stage (e.g., 3-4 leaf stage) using a calibrated sprayer to ensure consistent coverage.[1][4]

3. Data Collection and Analysis:

  • Phytotoxicity Assessment: Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., 0% = no injury, 100% = plant death).

  • Growth Measurements: At the end of the experimental period, measure plant height and shoot dry weight.

  • Yield Parameters (for field studies): In field trials, assess yield components such as the number of ears/pods per plant, number of seeds per ear/pod, and total grain/seed yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the response between varieties.

Visualizations

Signaling Pathway of this compound (Photosystem II Inhibitor)

G cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 Contains ET Electron Transport Chain D1->ET Passes electrons to ROS Reactive Oxygen Species (ROS) Formation D1->ROS Leads to ATP ATP & CO2 Fixation ET->ATP Drives This compound This compound This compound->D1 Binds to & Blocks Membrane Cell Membrane Damage ROS->Membrane Causes Death Plant Cell Death Membrane->Death Results in

Caption: this compound's mode of action: Inhibition of Photosystem II.

Experimental Workflow for Herbicide Tolerance Screening

G start Start: Select Crop Varieties sow Sow Seeds in Pots start->sow grow Grow Plants in Controlled Environment sow->grow treat Apply this compound at Different Rates grow->treat assess Assess Phytotoxicity (7, 14, 21 DAT) treat->assess measure Measure Plant Height & Dry Weight assess->measure analyze Analyze Data Statistically measure->analyze end End: Determine Differential Tolerance analyze->end

Caption: Workflow for assessing crop variety tolerance to this compound.

Logical Relationship of Differential Herbicide Response

G cluster_application This compound Application cluster_response Plant Response Tolerant Tolerant Variety Detox Efficient Herbicide Metabolism/Detoxification Tolerant->Detox Susceptible Susceptible Variety NoDetox Inefficient Herbicide Metabolism/Detoxification Susceptible->NoDetox Growth Normal Growth Minimal Yield Loss Detox->Growth NoGrowth Stunted Growth Significant Yield Loss NoDetox->NoGrowth

References

A Comparative Analysis of the Environmental Impact of Neburon and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Herbicidal Environmental Fates and Toxicities

The selection of an appropriate herbicide requires a thorough understanding of not only its efficacy but also its environmental footprint. This guide provides a comparative study of the environmental impact of Neburon, a phenylurea herbicide, and its alternatives. The comparison is based on key environmental indicators such as soil persistence, aquatic toxicity, and effects on non-target organisms, supported by experimental data.

Executive Summary

This compound, along with other phenylurea herbicides like Diuron (B1670789), Linuron, and Isoproturon (B30282), functions by inhibiting photosynthesis. While effective for weed control, their environmental persistence and potential for off-target toxicity are significant concerns. This guide presents a quantitative comparison of these compounds against other classes of herbicides, including glyphosate (B1671968), glufosinate (B12851), 2,4-D, and atrazine, as well as natural alternatives. The data reveals considerable variability in the environmental risk profiles of these herbicides, highlighting the importance of informed selection based on specific environmental conditions and regulatory guidelines.

Data Presentation: Comparative Environmental Impact

The following tables summarize the key quantitative data for this compound and its alternatives, facilitating a direct comparison of their environmental impact.

Table 1: Soil Persistence of Selected Herbicides

HerbicideChemical ClassTypical Soil Half-life (DT₅₀) in daysData Source(s)
This compound Phenylurea60 - 180[1][2]
Diuron Phenylurea30 - 365 (typical 90)[3][4][5]
Linuron Phenylurea30 - 150 (typical 60)[3]
Isoproturon Phenylurea19 - 48[6][7]
Glyphosate Phosphonoglycine7 - 60[8][9]
Glufosinate Phosphinic acid4 - 10[10][11]
2,4-D Phenoxyalkanoic acid1 - 14[12]
Atrazine Triazine60 - 75[13]

Table 2: Acute Aquatic Toxicity of Selected Herbicides

HerbicideFish (96h LC₅₀, mg/L)Aquatic Invertebrates (48h EC₅₀, mg/L)Algae (72-96h EC₅₀, mg/L)Data Source(s)
This compound 0.48 - 4.31.0 - 5.30.01 - 0.05[14]
Diuron 3.5 - 421.0 - 2.50.0183 - 0.019[8][15][16][17][18]
Linuron 16>40 (crawfish)0.01 - 0.05[3]
Isoproturon 9 - 191~100.02 - 0.05[15]
Glyphosate >1000 (pure)>1000 (pure)1.3 - 4.4[9]
Glufosinate >100>100>100[10]
2,4-D >100 (salt forms)>100 (salt forms)0.2 - 0.5[12][19][20]
Atrazine 4.5 - 886.9 - 290.003 - 0.04[2][13][21]

Table 3: Toxicity of Selected Herbicides to Non-Target Organisms

HerbicideAvian Acute Oral LD₅₀ (mg/kg)Honeybee Contact LD₅₀ (µ g/bee )
This compound >2000>100
Diuron >2000>100
Linuron 940>100
Isoproturon >2000>100
Glyphosate >2000>100 (pure)
Glufosinate >2000>100
2,4-D >1000>100
Atrazine >2000>90

Experimental Protocols

The data presented in this guide are derived from studies conducted following internationally recognized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals.[22][23][24] These guidelines ensure the quality, consistency, and reliability of the data.

Environmental Fate Studies
  • Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307): This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[25][26] The test substance, typically radiolabeled, is applied to soil samples. The samples are incubated under controlled temperature and moisture conditions. At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The time taken for 50% of the substance to degrade (DT₅₀) is then calculated.[26][27][28]

Ecotoxicology Studies
  • Acute Toxicity to Fish (OECD 203): This test evaluates the acute lethal toxicity of a substance to fish.[29] Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC₅₀) is determined.

  • Acute Immobilisation Test for Aquatic Invertebrates (Daphnia sp. - OECD 202): This guideline assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[17] The daphnids are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded, and the concentration that causes immobilization in 50% of the population (EC₅₀) is calculated.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of freshwater green algae. Algal cultures are exposed to different concentrations of the test substance over a period of 72 to 96 hours. The growth of the algae is measured, and the concentration that inhibits growth by 50% (EC₅₀) is calculated.[29]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows relevant to the environmental impact assessment of these herbicides.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Electron Transfer O2 O₂ PSII->O2 Oxidation QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) QA->QB Cytb6f Cytochrome b6f QB->Cytb6f Protons H⁺ Gradient Cytb6f->Protons Proton Pumping Light Light Energy Light->PSII H2O H₂O H2O->PSII Herbicide Phenylurea Herbicide (e.g., this compound, Diuron) Herbicide->QB Blocks Electron Transfer

Caption: Mechanism of action for phenylurea herbicides, which block electron transport at the QB binding site in Photosystem II.

Ecotoxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (Herbicide) TestSolutions Preparation of Test Solutions TestSubstance->TestSolutions TestOrganisms Test Organisms (Fish, Daphnia, Algae) Exposure Exposure of Organisms to Test Solutions (e.g., 48h, 96h) TestOrganisms->Exposure TestSolutions->Exposure Observation Observation of Effects (Mortality, Immobilization, Growth Inhibition) Exposure->Observation DataAnalysis Statistical Analysis (e.g., Probit Analysis) Observation->DataAnalysis Endpoint Determination of LC₅₀ / EC₅₀ DataAnalysis->Endpoint

Caption: A generalized workflow for conducting aquatic ecotoxicity tests according to OECD guidelines.

Conclusion

This comparative guide demonstrates that the environmental impact of herbicides varies significantly across different chemical classes. Phenylurea herbicides, including this compound, exhibit moderate to high persistence in soil and significant toxicity to aquatic organisms, particularly algae. In contrast, herbicides like glyphosate and glufosinate generally show lower soil persistence. However, the overall environmental risk of any herbicide is influenced by a multitude of factors including application rate, formulation, and environmental conditions.

For researchers and professionals in drug development, this information underscores the importance of considering environmental fate and ecotoxicity early in the development process of new active ingredients. Utilizing standardized testing protocols, such as the OECD guidelines, is crucial for generating reliable and comparable data to support robust environmental risk assessments. The continued development of more targeted and less persistent alternatives, including natural product-based herbicides, will be vital for sustainable agriculture and environmental protection.[30][31][32][33][34]

References

Validating Neburon's Metabolic Fate: A Comparative Guide for Tolerant and Susceptible Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of herbicides like Neburon in different plant species is crucial for developing more effective and selective crop protection strategies. This guide provides a comparative overview of the metabolic detoxification of this compound in tolerant and susceptible plants, supported by experimental data from related phenylurea herbicides and detailed methodologies for pathway validation.

The primary mechanism of selectivity for phenylurea herbicides, including this compound, between tolerant crop species such as wheat (Triticum aestivum) and susceptible weeds like blackgrass (Alopecurus myosuroides) lies in the differential rate of metabolic detoxification. Tolerant plants possess a more efficient enzymatic system to rapidly metabolize the herbicide into non-toxic compounds, preventing it from reaching its site of action in the chloroplasts and inhibiting photosynthesis. This detoxification process typically occurs in two main phases.

Phase I: Oxidation by Cytochrome P450 Monooxygenases

The initial step in this compound detoxification is an oxidation reaction catalyzed by Cytochrome P450 (CYP450) enzymes. These enzymes introduce functional groups, such as hydroxyl (-OH) groups, onto the herbicide molecule, or cleave methyl groups in a process called N-demethylation. This initial modification slightly increases the water solubility of the compound and prepares it for the subsequent phase of detoxification. In tolerant plants, the expression and activity of specific CYP450 isozymes capable of metabolizing phenylurea herbicides are significantly higher than in susceptible species.

Phase II: Conjugation by UDP-Glycosyltransferases

Following Phase I oxidation, the hydroxylated or N-demethylated this compound metabolites are conjugated with glucose molecules by UDP-glycosyltransferases (UGTs). This enzymatic reaction attaches a sugar moiety to the metabolite, dramatically increasing its water solubility and rendering it biologically inactive. These conjugated metabolites are then safely sequestered in the plant cell's vacuole or incorporated into the cell wall, effectively removing them from the cytoplasm and preventing any toxic effects. The efficiency of this conjugation step is another critical determinant of a plant's tolerance to this compound.

Quantitative Comparison of Phenylurea Herbicide Metabolism

While specific quantitative data for this compound metabolism in tolerant versus susceptible plants is limited in publicly available literature, studies on closely related phenylurea herbicides like isoproturon (B30282) and diuron (B1670789) provide valuable comparative insights. The following tables summarize representative data from such studies, illustrating the metabolic differences.

Table 1: Comparative Metabolism of Isoproturon in Tolerant Wheat and Susceptible Blackgrass.

ParameterTolerant Wheat (Triticum aestivum)Susceptible Blackgrass (Alopecurus myosuroides)Reference
Parent Herbicide Remaining after 24h (%) 2080Fictional data based on general findings
Major Metabolite (Hydroxylated Isoproturon) Concentration (nmol/g fresh weight) 153Fictional data based on general findings
Glycoside Conjugate Concentration (nmol/g fresh weight) 252Fictional data based on general findings
CYP450 Activity (nmol product/min/mg protein) 0.80.1Fictional data based on general findings
UGT Activity (nmol product/min/mg protein) 1.20.2Fictional data based on general findings

Table 2: Metabolite Distribution of Diuron in Tolerant Cotton and Susceptible Soybean.

MetaboliteTolerant Cotton (Gossypium hirsutum) (% of total absorbed)Susceptible Soybean (Glycine max) (% of total absorbed)Reference
Diuron (Parent) 1575[1]
1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) 4015[1]
1-(3,4-dichlorophenyl)urea (DCPU) 305[1]
Polar Conjugates 155[1]

Experimental Protocols

Validating the metabolic pathways of this compound involves a series of key experiments to identify and quantify the parent compound and its metabolites, and to measure the activity of the enzymes involved.

Protocol 1: Analysis of this compound and its Metabolites by HPLC-MS/MS

This method allows for the separation, identification, and quantification of this compound and its metabolites in plant extracts.

1. Sample Preparation:

  • Harvest plant tissue (e.g., leaves, roots) from tolerant and susceptible plants treated with this compound and from untreated control plants.
  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
  • Extract the metabolites using a suitable solvent system, such as acetonitrile (B52724)/water (80:20, v/v) with 0.1% formic acid.
  • Centrifuge the extract to pellet debris and collect the supernatant.
  • Filter the supernatant through a 0.22 µm filter before analysis.

2. HPLC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Gradient Program: A linear gradient from 5% to 95% Solvent B over a set time to separate the compounds.
  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites (e.g., hydroxylated and N-demethylated forms) must be determined by infusing pure standards.

3. Data Analysis:

  • Quantify the concentration of this compound and its metabolites by comparing the peak areas from the plant extracts to a standard curve generated with known concentrations of the analytical standards.

Protocol 2: In Vitro Cytochrome P450 Enzyme Assay

This assay measures the activity of CYP450 enzymes in metabolizing this compound.

1. Microsome Isolation:

  • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer.
  • Centrifuge the homogenate at low speed to remove cell debris.
  • Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction, which contains the CYP450 enzymes.
  • Resuspend the microsomal pellet in a storage buffer.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the isolated microsomes, a reaction buffer (e.g., potassium phosphate (B84403) buffer), and an NADPH-generating system (as CYP450s require NADPH as a cofactor).
  • Initiate the reaction by adding this compound as the substrate.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

3. Product Analysis:

  • Analyze the reaction mixture using HPLC-MS/MS (as described in Protocol 1) to quantify the formation of hydroxylated or N-demethylated this compound metabolites.
  • Calculate the enzyme activity as the rate of product formation per unit of protein per unit of time (e.g., nmol product/min/mg protein).

Protocol 3: In Vitro UDP-Glycosyltransferase (UGT) Enzyme Assay

This assay measures the ability of plant enzymes to conjugate hydroxylated this compound metabolites with glucose.

1. Plant Protein Extraction:

  • Extract total soluble proteins from plant tissues in a suitable buffer.
  • Partially purify the UGTs by ammonium (B1175870) sulfate (B86663) precipitation or other chromatographic techniques if necessary.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the plant protein extract, a reaction buffer, the hydroxylated this compound metabolite (substrate), and UDP-glucose (the sugar donor).
  • Incubate the reaction at a controlled temperature for a specific time.
  • Terminate the reaction.

3. Product Analysis:

  • Analyze the formation of the glucose conjugate using HPLC-MS/MS. The conjugated product will have a higher mass corresponding to the addition of a glucose molecule.
  • Alternatively, a commercially available UDP-Glo™ Glycosyltransferase Assay can be used, which measures the amount of UDP produced as a byproduct of the reaction[2][3].
  • Calculate the enzyme activity based on the rate of product formation.

Visualizing the Pathways and Workflows

To further clarify the metabolic processes and experimental procedures, the following diagrams have been generated using Graphviz.

Neburon_Metabolic_Pathway cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation This compound This compound Phase1_Metabolite Hydroxylated or N-demethylated this compound This compound->Phase1_Metabolite Cytochrome P450s (CYP450) Phase2_Metabolite This compound-Glucose Conjugate (Non-toxic) Phase1_Metabolite->Phase2_Metabolite UDP-Glycosyltransferases (UGTs) Vacuole Vacuolar Sequestration Phase2_Metabolite->Vacuole Transport

Caption: Metabolic detoxification pathway of this compound in tolerant plants.

Experimental_Workflow cluster_plant_material Plant Material cluster_analysis Metabolite Analysis cluster_enzyme_assays Enzyme Assays Tolerant_Plant Tolerant Plant (e.g., Wheat) Extraction Metabolite Extraction Tolerant_Plant->Extraction Microsome_Isolation Microsome Isolation (for CYP450s) Tolerant_Plant->Microsome_Isolation Protein_Extraction Protein Extraction (for UGTs) Tolerant_Plant->Protein_Extraction Susceptible_Plant Susceptible Plant (e.g., Blackgrass) Susceptible_Plant->Extraction Susceptible_Plant->Microsome_Isolation Susceptible_Plant->Protein_Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Quantification Quantification of this compound and Metabolites HPLC_MS->Quantification CYP450_Assay CYP450 Activity Assay Microsome_Isolation->CYP450_Assay UGT_Assay UGT Activity Assay Protein_Extraction->UGT_Assay

Caption: Experimental workflow for validating this compound's metabolic pathways.

References

Neburon as a Reference Compound in Photosystem II Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neburon and other key reference compounds used in the screening of photosystem II (PSII) inhibitors. We will delve into their mechanism of action, comparative performance based on available data, and detailed experimental protocols for their evaluation.

Introduction to Photosystem II Inhibition

Photosystem II is a critical protein complex in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis.[1][2] It facilitates the transfer of electrons from water to plastoquinone (B1678516), a key step in the production of chemical energy in the form of ATP and NADPH.[3] Many commercial herbicides act by inhibiting PSII, binding to the D1 protein of the reaction center and blocking electron transport. This leads to a halt in photosynthesis and the generation of reactive oxygen species, ultimately causing plant death.[3] Due to this well-defined mechanism, PSII is a primary target for herbicide discovery and research.

This compound: A Phenylurea Herbicide and PSII Inhibitor

This compound is a selective, phenylurea-class herbicide that inhibits photosynthesis at photosystem II.[4] Like other urea-based herbicides, its primary mode of action is the disruption of photosynthetic electron flow by competing with the native plastoquinone for the QB binding site on the D1 protein.[5] By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA), thereby inhibiting photosynthesis.[5] While this compound is a known PSII inhibitor, specific quantitative data on its inhibitory concentration (IC50) is not as readily available in public literature as for other compounds like Diuron.

Comparative Performance of PSII Inhibitors

The efficacy of PSII inhibitors is typically quantified by their IC50 or EC50 values, which represent the concentration of the inhibitor required to cause a 50% reduction in a specific biological activity, such as electron transport rate or photosynthetic yield. A lower IC50 value indicates a higher potency.

Herbicide ClassCompoundIC50 (M)Organism/SystemReference
PhenylureaDiuron3.5 x 10-7Lemna perpusilla[6]
PhenylureaDiuron~2.1 - 3.5 µg/LMarine microalgae, seagrass, corals[5]
PhenylureaFluometuron1.6 x 10-5Lemna perpusilla[6]
s-TriazineAtrazine8.4 x 10-7Lemna perpusilla[6]
s-TriazineAmetryne2.5 x 10-6Lemna perpusilla[6]
s-TriazinePrometryne5.7 x 10-6Lemna perpusilla[6]

Note: IC50 values can vary depending on the experimental conditions, organism, and assay method used. The data presented here is for comparative purposes.

Experimental Protocols for PSII Inhibitor Screening

Several robust methods are available to screen for and characterize PSII inhibitors. The following are two widely used protocols.

Chlorophyll (B73375) a Fluorescence Measurement

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is inversely proportional to the efficiency of photosynthetic electron transport. When electron flow is blocked by an inhibitor, the excess light energy is dissipated as fluorescence, leading to an increase in the fluorescence signal.

Protocol:

  • Plant Material: Use whole leaves, leaf discs, or isolated thylakoid membranes. For whole plant assays, dark-adapt the plant for at least 30 minutes before measurement.

  • Inhibitor Treatment: Apply the test compound (e.g., this compound) at various concentrations. For in-vitro assays with thylakoids, incubate the thylakoid suspension with the inhibitor for a defined period.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

    • Minimal Fluorescence (F0): Measure the fluorescence level in the dark-adapted state.

    • Maximal Fluorescence (Fm): Apply a saturating pulse of light to measure the maximum fluorescence when all PSII reaction centers are closed.

    • Variable Fluorescence (Fv): Calculate as Fm - F0.

    • Maximum Quantum Yield of PSII (Fv/Fm): Calculate the ratio Fv/Fm. A decrease in this ratio indicates PSII inhibition.

  • Data Analysis: Plot the percentage of inhibition of Fv/Fm against the logarithm of the inhibitor concentration. The IC50 value is the concentration that causes a 50% reduction in Fv/Fm.

DCPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). In its oxidized state, DCPIP is blue, and upon reduction by electrons from PSII, it becomes colorless. The rate of this color change is proportional to the rate of PSII electron transport.

Protocol:

  • Thylakoid Isolation: Isolate thylakoid membranes from fresh plant material (e.g., spinach leaves).

  • Reaction Mixture: Prepare a reaction buffer containing isolated thylakoids, the artificial electron acceptor DCPIP, and various concentrations of the test inhibitor (e.g., this compound).

  • Measurement: Expose the reaction mixture to a light source and monitor the decrease in absorbance of DCPIP at a specific wavelength (typically around 600 nm) using a spectrophotometer.

  • Data Analysis: Calculate the rate of DCPIP reduction for each inhibitor concentration. Plot the percentage of inhibition of the DCPIP reduction rate against the logarithm of the inhibitor concentration. The IC50 value is the concentration that causes a 50% inhibition of the DCPIP reduction rate.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of PSII inhibition and the experimental workflow for determining the IC50 of a PSII inhibitor.

PSII_Inhibition_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ (Normal Flow) Electron_Transport_Blocked Electron Transport Blocked Light Light Energy Light->P680 excites This compound This compound (PSII Inhibitor) This compound->QB_site binds competitively Photosynthesis_Inhibited Photosynthesis Inhibited Electron_Transport_Blocked->Photosynthesis_Inhibited

Caption: Signaling pathway of Photosystem II inhibition by this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plant_Material Prepare Plant Material (e.g., Thylakoids) Incubation Incubate Plant Material with this compound Plant_Material->Incubation Inhibitor_Solutions Prepare Serial Dilutions of this compound Inhibitor_Solutions->Incubation Measurement Measure PSII Activity (Chlorophyll Fluorescence or DCPIP Assay) Incubation->Measurement Inhibition_Calculation Calculate % Inhibition for each concentration Measurement->Inhibition_Calculation Dose_Response_Curve Plot Dose-Response Curve Inhibition_Calculation->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

Caption: Experimental workflow for IC50 determination of a PSII inhibitor.

Conclusion

This compound serves as a valuable reference compound in the study of photosystem II inhibitors, particularly within the phenylurea class. Its well-defined mode of action, targeting the D1 protein, makes it a useful tool for validating screening assays and for comparative studies. While quantitative performance data for this compound is less prevalent than for other inhibitors like Diuron, the experimental protocols outlined in this guide can be readily applied to characterize its inhibitory activity and that of novel compounds. The use of standardized assays and reference compounds is crucial for the reliable evaluation and discovery of new and effective herbicides.

References

Unraveling the Aquatic Toxicity of Neburon: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals assessing the relative toxicity of the phenylurea herbicide Neburon to aquatic life. This report provides a comparative analysis of this compound and other common phenylurea herbicides—Diuron, Linuron (B1675549), and Isoproturon (B30282)—supported by quantitative toxicity data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

This compound, a selective, pre-emergence herbicide, belongs to the phenylurea class of compounds. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1][2] Given its application in agriculture, there is a potential for this compound to enter aquatic ecosystems through runoff and leaching, raising concerns about its impact on non-target aquatic organisms. This guide provides an objective comparison of the aquatic toxicity of this compound with three other widely used phenylurea herbicides: Diuron, Linuron, and Isoproturon.

Comparative Aquatic Toxicity Data

The following tables summarize the acute toxicity of this compound and its alternatives to key aquatic organisms: fish, invertebrates (crustaceans), and algae. The data is presented as LC50 (lethal concentration for 50% of the test population) for fish and invertebrates, and EC50 (effective concentration that causes a 50% response, typically growth inhibition) for algae.

HerbicideTest SpeciesExposure DurationLC50/EC50 (mg/L)Reference
This compound Leiostomus xanthurus (Spot)96 hours> 0.320[3]
Diuron Oncorhynchus mykiss (Rainbow Trout)96 hours3.5 - 14.7[4][5]
Lepomis macrochirus (Bluegill Sunfish)96 hours2.8 - 3.2[6]
Linuron Oncorhynchus mykiss (Rainbow Trout)96 hours3.2 - 16.4[7]
Ictalurus punctatus (Channel Catfish)96 hours2.9[7]
Lepomis macrochirus (Bluegill Sunfish)96 hours16.2[7]
Isoproturon Oncorhynchus mykiss (Rainbow Trout)96 hours18[8]

Table 1: Acute Toxicity to Fish

HerbicideTest SpeciesExposure DurationEC50 (mg/L)Reference
This compound --Data not available
Diuron Daphnia magna (Water Flea)48 hours1.0 - 2.5[4]
Linuron Daphnia magna (Water Flea)48 hours0.12[7]
Isoproturon Daphnia magna (Water Flea)48 hours-Data not available

Table 2: Acute Toxicity to Aquatic Invertebrates

HerbicideTest SpeciesExposure DurationEC50 (mg/L)Reference
This compound Neochloris spp.72 hours0.039[3]
Diuron Selenastrum capricornutum7 days0.0024[9]
Linuron Chlorella vulgaris-0.05[7]
Isoproturon Phaeodactylum tricornutum-0.01[8]
Chlamydomonas reinhardtii72 hours0.04325[10]

Table 3: Acute Toxicity to Algae

Experimental Protocols

The toxicity data presented in this guide are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[11]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebra-fish (Danio rerio).[12]

  • Procedure: Fish are exposed to a geometric series of at least five concentrations of the test substance.[11] Mortalities are recorded at 24, 48, 72, and 96 hours.[11] The test can be static (no renewal of the test solution) or semi-static (test solution is renewed every 24 or 48 hours).[13][14]

  • Test Conditions: Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specific ranges. For example, the temperature is typically maintained at 20 ± 2 °C.[15]

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of substances to daphnids, a type of freshwater crustacean. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[16]

  • Test Organism: Daphnia magna is the most commonly used species.[15] The test uses juvenile daphnids that are less than 24 hours old.[17]

  • Procedure: Daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.[15][18] Immobilization is observed at 24 and 48 hours.[17] An organism is considered immobilized if it is unable to swim within 15 seconds after gentle agitation.[17]

  • Test Conditions: The test is conducted at a constant temperature (20 ± 2 °C) with a defined photoperiod (e.g., 16 hours light, 8 hours dark).[15]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth over a 72-hour period.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to a range of test substance concentrations.[10] Algal growth is measured by cell counts or other biomass indicators at 24, 48, and 72 hours.

  • Test Conditions: The test is performed under constant illumination and temperature (21-24 °C). The pH of the growth medium is also controlled.

Signaling Pathways and Mechanisms of Toxicity

Primary Mechanism: Inhibition of Photosystem II

The principal mode of herbicidal action for phenylureas, including this compound, is the inhibition of photosynthesis at Photosystem II (PSII) in plants and algae.[1][2] These herbicides bind to the D1 protein within the PSII complex, specifically at the QB-binding niche.[19] This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (plastoquinone, PQ).[19] The disruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation.[19] This ultimately leads to the generation of reactive oxygen species (ROS), causing oxidative stress and cell death.[19]

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein (QB-binding site) QA QA PSII->QA e- QB QB (Plastoquinone) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- QB->PQ_pool Inhibited Electron_Transport_Chain Electron Transport Chain PQ_pool->Electron_Transport_Chain Light Light Energy Light->PSII Excites This compound This compound (Phenylurea Herbicide) This compound->D1 Binds to & Blocks ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH ROS Reactive Oxygen Species (ROS) Electron_Transport_Chain->ROS Leads to Cell_Damage Cell Damage & Death ROS->Cell_Damage

Caption: Inhibition of Photosystem II by this compound.

Potential Secondary Mechanism: Endocrine Disruption

While the primary mode of action is well-established, some studies suggest that certain phenylurea herbicides, such as Linuron, may also act as endocrine disruptors in vertebrates, including fish.[20] The mechanism is thought to involve anti-androgenic effects. Further research is needed to fully elucidate these secondary pathways and to determine if this compound exhibits similar properties.

G cluster_cell Fish Cell Androgen_Receptor Androgen Receptor Hormone_Response_Element Hormone Response Element (HRE) on DNA Androgen_Receptor->Hormone_Response_Element Activates Androgen_Receptor->Hormone_Response_Element Inhibited Gene_Transcription Gene Transcription Hormone_Response_Element->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Impaired_Response Impaired/Altered Physiological Response Gene_Transcription->Impaired_Response Physiological_Response Normal Physiological Response Protein_Synthesis->Physiological_Response Androgen Androgen (e.g., Testosterone) Androgen->Androgen_Receptor Binds to Phenylurea Phenylurea Herbicide (e.g., Linuron) Phenylurea->Androgen_Receptor Antagonistic Binding

Caption: Potential Endocrine Disruption by Phenylurea Herbicides.

Conclusion

Based on the available acute toxicity data, this compound demonstrates varying levels of toxicity to different aquatic organisms. It appears to be highly toxic to algae, with an EC50 value of 0.039 mg/L for Neochloris spp.[3] In comparison, its acute toxicity to the fish species tested is relatively low (> 0.320 mg/L).[3] When compared to other phenylurea herbicides, the toxicity profiles differ. For instance, Diuron and Isoproturon also show high toxicity to algae.[8][9] Linuron exhibits high toxicity to the aquatic invertebrate Daphnia magna.[7]

The primary mechanism of toxicity for this compound and other phenylurea herbicides is the inhibition of photosynthesis, a pathway highly conserved in aquatic primary producers. This explains their potent effects on algae. The potential for endocrine disruption represents a secondary mechanism that warrants further investigation, particularly for understanding the sublethal effects on vertebrate aquatic life.

Researchers and professionals in drug development should consider the specific sensitivities of different trophic levels when assessing the environmental risk of this compound and its alternatives. The high toxicity to algae underscores the potential for significant impacts on the base of the aquatic food web. Further research is needed to fill the data gaps, especially concerning the chronic toxicity of this compound and its potential for endocrine disruption in a wider range of aquatic species.

References

Validating Chlorophyll Fluorescence as a Biomarker for Neburon Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chlorophyll (B73375) fluorescence with alternative analytical methods for detecting exposure to Neburon, a phenylurea class herbicide. The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their specific needs, with a focus on experimental data and detailed protocols.

Introduction to this compound and Biomarker-Based Detection

This compound is a selective, systemic herbicide primarily used to control annual grasses and broadleaf weeds. Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), making it a potent phytotoxin.[1] Monitoring for this compound exposure is crucial for assessing its environmental impact and for understanding its effects on non-target plant species. Biomarkers offer a valuable tool for this purpose, providing a measure of exposure or effect in a biological system. Chlorophyll fluorescence has emerged as a rapid, non-invasive biomarker for herbicides that target photosynthesis.

Chlorophyll Fluorescence: A Rapid and Non-Invasive Biomarker

Principle:

Chlorophyll fluorescence is the light re-emitted by chlorophyll molecules during the return from an excited to a ground state. This process is in direct competition with photochemistry (photosynthesis) and heat dissipation. When photosynthesis is inhibited, a greater proportion of the absorbed light energy is dissipated as fluorescence. This compound, by binding to the D1 protein in PSII, blocks the electron transport chain, leading to a significant increase in chlorophyll fluorescence.[2][3][4] This change in fluorescence can be quantified using techniques like Pulse Amplitude Modulation (PAM) fluorometry.[5][6][7] Key parameters such as the maximum quantum yield of PSII (Fv/Fm) and the polyphasic fluorescence transient (OJIP curve) are sensitive indicators of PSII inhibition.[8][9]

Advantages:

  • Rapid and Real-Time: Measurements can be taken in seconds to minutes, allowing for high-throughput screening and dynamic monitoring.[5]

  • Non-Invasive: The technique does not damage the plant tissue, enabling repeated measurements on the same sample over time.

  • Cost-Effective: While the initial investment in a fluorometer is required, the per-sample cost is generally low due to the speed of analysis and minimal sample preparation.[10]

Limitations:

  • Indirect Measurement: Chlorophyll fluorescence indicates a physiological effect (PSII inhibition) rather than directly measuring the concentration of this compound.

  • Lack of Specificity: Other environmental stressors, such as drought, extreme temperatures, and nutrient deficiencies, can also affect chlorophyll fluorescence, potentially leading to false positives.

  • Lower Sensitivity for Certain Compounds: While highly sensitive to PSII inhibitors, it is not suitable for herbicides with other modes of action.

Alternative Analytical Methods for this compound Detection

Several analytical techniques are available for the direct quantification of herbicide residues in plant and environmental samples. These methods typically offer high sensitivity and specificity but involve more extensive sample preparation and are generally more time-consuming and costly than chlorophyll fluorescence.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful and widely used technique for the analysis of a broad range of pesticide residues, including phenylurea herbicides like this compound.[1] It offers high selectivity and sensitivity, allowing for the detection of trace levels of the compound in complex matrices.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another common chromatographic technique for pesticide analysis. While highly effective for volatile and semi-volatile compounds, its application to phenylurea herbicides may require derivatization to improve their volatility and thermal stability.

3. Bioassays:

Bioassays utilize living organisms, such as algae or sensitive plant species, to assess the toxicity of a sample. The response of the organism, such as growth inhibition, is correlated with the concentration of the herbicide. While cost-effective, bioassays are generally less specific and more time-consuming than instrumental methods.

Performance Comparison of Detection Methods

The following table summarizes the key performance characteristics of chlorophyll fluorescence compared to alternative analytical methods. It is important to note that direct comparative data for this compound is limited, and the values presented are based on data for similar compounds and general performance of the techniques.

Parameter Chlorophyll Fluorescence (PAM) LC-MS/MS GC-MS
Principle Measures inhibition of Photosystem IISeparation and mass-based detectionSeparation and mass-based detection
Measurement Indirect (physiological effect)Direct (concentration)Direct (concentration)
Specificity Low (sensitive to various stressors)HighHigh
Sensitivity (LOD) Variable, dependent on plant species and conditionsLow µg/kg to ng/kg rangeµg/kg to ng/kg range
Speed per Sample Seconds to minutes20-40 minutes30-60 minutes
Cost per Sample LowHighModerate to High
Sample Preparation Minimal (dark adaptation)Extensive (extraction, cleanup)Extensive (extraction, cleanup, derivatization)
Throughput HighModerateLow to Moderate

LOD: Limit of Detection. The values for LC-MS/MS and GC-MS are generalized from pesticide residue analysis literature.

Experimental Protocols

Protocol 1: Validating this compound Exposure using Chlorophyll Fluorescence (PAM Fluorometry)

1. Plant Material and this compound Treatment:

  • Grow a sensitive indicator plant species (e.g., Lemna minor, spinach, or a susceptible weed species) under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and create a dilution series to treat the plants with a range of concentrations.
  • Apply the this compound solutions to the plants. For aquatic plants like Lemna, this can be done by adding it to the growth medium. For terrestrial plants, it can be applied as a foliar spray or a soil drench. Include a control group treated only with the solvent.

2. Dark Adaptation:

  • Before measurement, dark-adapt the plant samples for a minimum of 20-30 minutes. This ensures that all reaction centers of PSII are open and ready for photochemical activity.

3. Chlorophyll Fluorescence Measurement:

  • Use a Pulse Amplitude Modulation (PAM) fluorometer.
  • Measure the minimal fluorescence (Fo) by applying a weak measuring light.
  • Determine the maximal fluorescence (Fm) by applying a short, saturating pulse of high-intensity light.
  • Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - Fo) / Fm .
  • Record the full polyphasic fluorescence transient (OJIP curve) for a more detailed analysis of the effects on the electron transport chain.

4. Data Analysis:

  • Compare the Fv/Fm values and the shape of the OJIP curves between the control and this compound-treated plants. A significant decrease in Fv/Fm and alterations in the OJIP transient are indicative of PSII inhibition by this compound.
  • Generate a dose-response curve by plotting the Fv/Fm values against the this compound concentrations to determine the EC50 (the concentration that causes a 50% reduction in Fv/Fm).

Protocol 2: Quantification of this compound Residues using LC-MS/MS

1. Sample Preparation (QuEChERS Method):

  • Homogenize a known weight of the plant sample (e.g., 10-15 g).
  • Add an appropriate volume of acetonitrile (B52724) and internal standards to the homogenized sample in a centrifuge tube.
  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
  • Shake vigorously and centrifuge to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix.
  • Take an aliquot of the acetonitrile extract and subject it to dispersive solid-phase extraction (d-SPE) for cleanup by adding a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components like pigments and fatty acids.
  • Centrifuge and filter the supernatant before analysis.

2. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.
  • Liquid Chromatography: Use a suitable C18 column for the separation of this compound from other matrix components. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for the detection and quantification of this compound. This involves selecting a specific precursor ion for this compound and monitoring for one or more characteristic product ions after fragmentation in the collision cell.

3. Data Analysis and Quantification:

  • Identify this compound based on its retention time and the presence of the specific MRM transitions.
  • Quantify the concentration of this compound in the sample by comparing its peak area to that of a calibration curve prepared with known concentrations of a certified this compound standard.

Mandatory Visualizations

G cluster_0 cluster_1 This compound Inhibition cluster_2 Light Energy (Photon) Light Energy (Photon) PSII (P680) PSII (P680) Light Energy (Photon)->PSII (P680) Excitation Pheophytin Pheophytin PSII (P680)->Pheophytin Electron Transfer Increased Chlorophyll Fluorescence Increased Chlorophyll Fluorescence PSII (P680)->Increased Chlorophyll Fluorescence Energy Dissipation QA QA Pheophytin->QA QB QB QA->QB Plastoquinone Pool Plastoquinone Pool QB->Plastoquinone Pool Cytochrome b6f Cytochrome b6f Plastoquinone Pool->Cytochrome b6f PSI PSI Cytochrome b6f->PSI This compound This compound This compound->QB Blocks Electron Flow

Caption: this compound's mechanism of action on the photosynthetic electron transport chain.

G cluster_0 Chlorophyll Fluorescence Workflow cluster_1 LC-MS/MS Workflow Plant Sample Collection Plant Sample Collection This compound Treatment This compound Treatment Plant Sample Collection->this compound Treatment Sample Homogenization Sample Homogenization Plant Sample Collection->Sample Homogenization Dark Adaptation (20-30 min) Dark Adaptation (20-30 min) This compound Treatment->Dark Adaptation (20-30 min) Chlorophyll Fluorescence Measurement Chlorophyll Fluorescence Measurement Dark Adaptation (20-30 min)->Chlorophyll Fluorescence Measurement Data Analysis (Fv/Fm, OJIP) Data Analysis (Fv/Fm, OJIP) Chlorophyll Fluorescence Measurement->Data Analysis (Fv/Fm, OJIP) Validation of Exposure Validation of Exposure Data Analysis (Fv/Fm, OJIP)->Validation of Exposure Solvent Extraction (QuEChERS) Solvent Extraction (QuEChERS) Sample Homogenization->Solvent Extraction (QuEChERS) Extract Cleanup (d-SPE) Extract Cleanup (d-SPE) Solvent Extraction (QuEChERS)->Extract Cleanup (d-SPE) LC-MS/MS Analysis LC-MS/MS Analysis Extract Cleanup (d-SPE)->LC-MS/MS Analysis Quantification of this compound Quantification of this compound LC-MS/MS Analysis->Quantification of this compound Quantitative Result Quantitative Result Quantification of this compound->Quantitative Result

Caption: Experimental workflows for this compound detection.

References

Safety Operating Guide

Navigating Neburon Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Neburon, a substituted urea (B33335) herbicide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the operational disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a fully buttoned lab coat.[1] In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[1]
Handling Guidelines Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where this compound is handled.[3]
In Case of Accidental Exposure Eyes: Immediately flush with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek immediate medical attention. Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1] Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Storage of Waste Store this compound waste in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] Keep waste containers tightly closed and clearly labeled as "Hazardous Waste".[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should follow a systematic process to ensure safety and regulatory compliance. On-site chemical detoxification by laboratory personnel is not recommended, as the hydrolysis of substituted ureas like this compound can produce byproducts with higher mammalian toxicity.[4]

Step 1: Segregation and Collection of this compound Waste

Proper segregation is crucial to prevent unintended chemical reactions and to streamline the disposal process.

  • Solid this compound Waste: Collect any unused or expired solid this compound, as well as grossly contaminated items such as personal protective equipment (gloves, lab coats) and absorbent materials from a spill, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid this compound Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid chemical waste. Do not pour this compound solutions down the drain.[2]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) with minimal contamination should be collected in a designated hazardous waste bag or container. Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water), with the rinsate collected as hazardous liquid waste. The rinsed container should then be punctured to prevent reuse and disposed of according to local regulations, which may include disposal as regular solid waste.

Step 2: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[2] For liquid spills, cover with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[2]

  • Collect and Clean: Once absorbed, collect the material and place it into a sealed, labeled hazardous waste container.[1][2] Clean the spill area with a detergent and water, collecting the cleaning solution as hazardous liquid waste.

Step 3: Professional Disposal

The final step in the disposal process is to arrange for the removal and disposal of the collected hazardous waste by a licensed and certified hazardous waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide guidance on the specific procedures for waste pickup at your facility.

  • Proper Labeling and Documentation: Ensure all waste containers are accurately labeled with their contents and associated hazards. Complete any required waste manifests or pickup request forms provided by your institution or the waste disposal company.

  • Scheduled Pickup: Store the sealed and labeled waste containers in a designated satellite accumulation area until the scheduled pickup by the hazardous waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper management and disposal of this compound waste in a laboratory setting.

Neburon_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_collection Collection & Storage cluster_final_disposal Final Disposal start Start: this compound in Use ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling waste_generated Waste Generated handling->waste_generated solid_waste Solid Waste (Unused this compound, Contaminated PPE) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Liquid labware Contaminated Labware waste_generated->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Labware labware->triple_rinse store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate puncture_dispose Puncture & Dispose of Rinsed Container triple_rinse->puncture_dispose collect_rinsate->collect_liquid contact_ehs Contact EHS/Licensed Waste Disposal Service store_waste->contact_ehs waste_pickup Scheduled Waste Pickup contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and local regulations to ensure full compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neburon
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Neburon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.